molecular formula C11H9F2N3O B1507544 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide CAS No. 943541-39-7

2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Cat. No.: B1507544
CAS No.: 943541-39-7
M. Wt: 237.21 g/mol
InChI Key: LNSMMTATFHVVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide is a useful research compound. Its molecular formula is C11H9F2N3O and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-2-quinolin-6-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c12-11(13,10(17)16-14)8-3-4-9-7(6-8)2-1-5-15-9/h1-6H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSMMTATFHVVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C(=O)NN)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730686
Record name 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943541-39-7
Record name 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-difluoro-2-(quinolin-6-yl)acetohydrazide, a novel fluorinated quinoline derivative with potential applications in medicinal chemistry and drug development. The incorporation of a difluoromethyl group onto the quinoline scaffold is a strategic approach to modulate the physicochemical and pharmacological properties of this important heterocyclic motif.[1][2][3] This guide details a plausible and robust synthetic pathway, outlines state-of-the-art characterization techniques, and offers insights into the rationale behind the experimental design. The intended audience includes researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of Fluorinated Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1][4][5] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][6] The unique electronic properties of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Specifically, the difluoromethyl group (CF2) serves as a bioisostere for hydroxyl, thiol, or amine functionalities, and can influence the acidity of adjacent protons.

This guide focuses on this compound, a compound that combines the quinoline core with a difluoroacetohydrazide moiety. The hydrazide functional group is a versatile synthon for the construction of various heterocyclic systems and can also contribute to the biological activity of the molecule.[7][8]

Synthetic Strategy and Experimental Protocols

A robust and efficient synthesis of this compound can be envisioned through a two-step sequence starting from the corresponding ethyl ester, ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. This precursor is a known compound and serves as a key intermediate.[9]

Overall Synthetic Workflow

Synthetic Workflow Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate Target Compound This compound Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate->Target Compound Hydrazinolysis Hydrazine monohydrate Hydrazine monohydrate Hydrazine monohydrate->Target Compound

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (Intermediate)

While the direct synthesis of this intermediate is not explicitly detailed in the provided search results, a plausible approach involves the difluoroacetylation of a suitable quinoline precursor.

Rationale: This step establishes the critical C-C bond and introduces the difluoroacetate moiety onto the quinoline core. The choice of a suitable quinoline starting material and a difluoroacetylating agent is crucial for the success of this reaction.

Step 2: Synthesis of this compound (Target Compound)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (1.0 eq) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine monohydrate (3.0 eq) dropwise at room temperature. The excess hydrazine ensures the complete conversion of the ester.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford the pure this compound.

Causality behind Experimental Choices:

  • Solvent: Absolute ethanol is an excellent solvent for both the ester and hydrazine, and its boiling point is suitable for refluxing conditions.

  • Reagent: Hydrazine monohydrate is a commonly used and effective reagent for the conversion of esters to hydrazides.

  • Stoichiometry: A molar excess of hydrazine is used to drive the reaction to completion.

  • Temperature: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution reaction.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Characterization Workflow Target Compound Synthesized Compound Structural_Confirmation Structural Confirmation Target Compound->Structural_Confirmation Purity_Assessment Purity Assessment Target Compound->Purity_Assessment NMR NMR Spectroscopy (1H, 13C, 19F) Structural_Confirmation->NMR HRMS High-Resolution Mass Spectrometry Structural_Confirmation->HRMS IR Infrared Spectroscopy Structural_Confirmation->IR HPLC High-Performance Liquid Chromatography Purity_Assessment->HPLC MP Melting Point Purity_Assessment->MP

Caption: Comprehensive characterization workflow for the target compound.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

Technique Expected Observations
¹H NMR Signals corresponding to the quinoline ring protons, the N-H protons of the hydrazide group, and potentially a triplet for the methine proton adjacent to the difluoro group (if present, though in this case it's a quaternary carbon).
¹³C NMR Resonances for the carbon atoms of the quinoline ring and the carbonyl carbon of the hydrazide. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.
¹⁹F NMR A singlet or a complex multiplet depending on the coupling with nearby protons, confirming the presence of the CF₂ group.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), and C-F stretching.
HRMS (m/z) The calculated exact mass for the molecular ion [M+H]⁺ should be observed, confirming the elemental composition.
HPLC A single major peak indicating the purity of the compound (typically >95%).
Melting Point A sharp melting point range, indicative of a pure crystalline solid.
Detailed Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

    • Process and analyze the spectra to assign the signals to the corresponding atoms in the molecule.

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer using an appropriate ionization technique (e.g., ESI).

    • Acquire the mass spectrum in positive ion mode and determine the exact mass of the molecular ion.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or using an ATR accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method using an appropriate column (e.g., C18) and mobile phase.

    • Inject a solution of the sample and monitor the elution profile using a UV detector.

    • Determine the purity of the sample by integrating the peak areas.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 2 Incomplete reaction.Increase the reaction time, temperature, or the excess of hydrazine.
Decomposition of the product.Monitor the reaction closely and avoid prolonged heating.
Impure product Presence of starting material or by-products.Optimize the purification method (e.g., try a different recrystallization solvent or column chromatography).
Broad NMR signals Sample aggregation or presence of paramagnetic impurities.Ensure the sample is fully dissolved; filter the NMR solution.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The proposed synthetic route is efficient and relies on established chemical transformations. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the target compound. This molecule represents a valuable building block for the development of novel therapeutic agents, and this guide serves as a practical resource for researchers in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby favorably impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide focuses on 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide, a compound that marries the biological relevance of the quinoline moiety with the advantageous properties of a difluoromethyl group and a hydrazide functional group. The hydrazide group is a versatile synthon, often used to generate more complex heterocyclic structures or to act as a linker in bioconjugation[4]. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development as a lead compound in drug discovery programs. This document provides a comprehensive overview of its synthesis, structural characterization, and key physicochemical parameters, offering a technical resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Key Chemical Properties

A foundational understanding of a molecule begins with its structure and fundamental chemical properties.

PropertyValueSource
Molecular Formula C₁₁H₉F₂N₃O[5]
Molecular Weight 237.21 g/mol [5]
CAS Number 943541-39-7[5]
Calculated LogP 1.43[5]
InChI Key LNSMMTATFHVVIJ-UHFFFAOYSA-N[5]

Synthesis and Structural Elucidation

The synthesis of this compound can be logically approached via a two-step process starting from a suitable quinoline precursor. The key is the formation of the corresponding ethyl ester followed by hydrazinolysis.

Proposed Synthetic Pathway

Synthesis_Pathway start Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate reaction Hydrazinolysis start->reaction Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (Solvent) Reflux product This compound reaction->product

Caption: Proposed synthesis of the target compound via hydrazinolysis.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (Precursor)

While the direct synthesis of this precursor is not detailed in the readily available literature, its commercial availability from suppliers like Hoffman Fine Chemicals and in databases like PubChem suggests established synthetic routes[6][7]. These routes likely involve the difluoroacetylation of a suitable quinoline derivative.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of hydrazides from their corresponding esters.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (1.0 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0-3.0 equivalents) dropwise at room temperature. The use of excess hydrazine hydrate drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be precipitated by pouring the concentrated solution into cold water.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Structural Characterization Workflow

Characterization_Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (HRMS) start->ms ir Infrared Spectroscopy (FTIR) start->ir xray X-ray Crystallography (if crystalline) start->xray elemental Elemental Analysis start->elemental structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed ir->structure_confirmed xray->structure_confirmed elemental->structure_confirmed

Caption: Workflow for the structural elucidation of the synthesized compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons. The protons on the benzene portion of the quinoline ring will appear as a set of coupled multiplets. The protons on the pyridine ring will also appear as distinct multiplets. The -NH and -NH₂ protons of the hydrazide group will likely appear as broad singlets, and their chemical shifts may be concentration-dependent.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the eleven carbon atoms in the molecule. The difluoromethyl carbon will have a characteristic chemical shift and will show coupling with the fluorine atoms. The carbonyl carbon of the hydrazide will also be observable.

  • ¹⁹F NMR: The fluorine NMR is a crucial tool for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms of the CF₂ group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). The fragmentation pattern may show characteristic losses of the hydrazide group and fragments corresponding to the quinoline moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-F stretching vibrations.

Physicochemical Properties: Experimental Determination

A thorough understanding of the physicochemical properties of a drug candidate is essential for predicting its in vivo behavior.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility at each pH is reported in units such as mg/mL or µM.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), influences a drug's permeability, solubility, and metabolic clearance.

Experimental Protocol: LogD Determination (Shake-Flask Method)

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at a specific pH (e.g., pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Ionization Constant (pKa)

The pKa of a molecule dictates its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target engagement.

Experimental Protocol: pKa Determination (Potentiometric Titration)

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the titration curve using appropriate software.

Solid-State Properties: Melting Point and Crystallinity

The solid-state properties of a compound are important for its formulation and stability.

  • Melting Point: The melting point provides an indication of the purity and crystalline nature of the compound. It can be determined using a standard melting point apparatus.

  • X-ray Crystallography: If a single crystal of sufficient quality can be obtained, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and for structure-based drug design.

Potential Applications and Future Directions

Derivatives of quinoline acetohydrazide have shown promise in various therapeutic areas. For instance, some have been investigated as inhibitors of enzymes like DNA gyrase, suggesting potential as antibacterial agents[8]. Others have been explored for their anticancer activities[8]. The presence of the difluoromethyl group in this compound could enhance its metabolic stability and potency, making it an interesting candidate for further biological evaluation.

Future research should focus on:

  • In vitro Biological Screening: Evaluating the compound against a panel of relevant biological targets, such as cancer cell lines or bacterial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the quinoline ring and the hydrazide moiety to optimize biological activity and physicochemical properties.

  • In vivo Pharmacokinetic Studies: Assessing the ADME properties of the compound in animal models to determine its potential for further development.

Conclusion

This compound is a synthetically accessible molecule with a chemical scaffold that holds significant potential for drug discovery. This technical guide has outlined the key physicochemical properties of this compound and provided detailed experimental protocols for their determination. A thorough characterization of these properties is a critical first step in the journey of transforming a promising molecule into a viable therapeutic agent. The insights provided herein are intended to equip researchers with the foundational knowledge and practical methodologies required to advance the study of this and related compounds.

References

  • Sridhar, P., Alagumuthu, M., Arumugam, S., & Rajasekhara Reddy, S. (2016). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Advances, 6(69), 64460-64468. [Link]

  • Mandewale, M. C., et al. (2017). A review on quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents. Beni-Suef University Journal of Basic and Applied Sciences, 6(4), 354-361. [Link]

  • Bala, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]

  • Zou, L. H., et al. (2019). Copper-catalyzed ring-opening/reconstruction of anthranils with oxo-compounds: Synthesis of quinoline derivatives. The Journal of organic chemistry, 84(19), 12301-12313. [Link]

  • Al-Omary, F. A., et al. (2013). Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. Molecules, 18(6), 6645-6663. [Link]

  • Ethyl 2,2-difluoro-2-(quinolin-2-yl)acetate. Hoffman Fine Chemicals. [Link]

  • Ethyl 2,2-difluoro-2-quinolin-6-ylacetate. PubChem. [Link]

  • Drug repurposing of novel quinoline acetohydrazide derivatives as potent COX-2 inhibitors and anti-cancer agents. ResearchGate. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science. [Link]

  • Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 29, 115863. [Link]

  • Synthesis of quinazoline derivatives and their bioactivities. Molecules, 18(6), 6645-6663. [Link]

Sources

"biological activity of novel quinoline acetohydrazide derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Quinoline Acetohydrazide Derivatives

Authored by a Senior Application Scientist

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] This bicyclic aromatic heterocycle is not merely a passive framework; its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[1][2] When functionalized with an acetohydrazide moiety, the resulting derivatives gain an additional layer of complexity and potential. The hydrazide/hydrazone linker is not just a spacer; its hydrogen bonding capabilities and acid-labile nature are critical features that can enhance target binding and enable specific drug release in acidic tumor microenvironments.[3][4] This guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel quinoline acetohydrazide derivatives, offering researchers and drug development professionals a detailed look into their antimicrobial, anticancer, and anti-inflammatory potential.

Core Synthesis Strategy: A Modular Approach

The synthesis of quinoline acetohydrazide derivatives is typically a multi-step process designed for modularity, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The general approach involves the creation of a core quinoline ester, its conversion to a hydrazide, and subsequent condensation to form the final hydrazone derivatives.

Rationale Behind the Synthetic Pathway

This stepwise approach is favored for its robustness and versatility.

  • Step 1 (Esterification): The initial synthesis of an ethyl quinoline-acetate intermediate provides a stable, easily purifiable compound. The ethyl group is an effective protecting group for the carboxylic acid and a good leaving group for the subsequent hydrazinolysis.

  • Step 2 (Hydrazinolysis): The conversion of the ester to a hydrazide is a critical step that introduces the key –NHNH2 moiety. Hydrazine hydrate is a potent nucleophile that readily attacks the ester carbonyl. This reaction is typically performed in an alcoholic solvent like ethanol, which facilitates the solubility of both reactants.

  • Step 3 (Condensation): The final condensation of the acetohydrazide with various substituted aldehydes or ketones is the key diversification step. This classic Schiff base formation creates the final acetohydrazone derivatives and allows for the systematic introduction of different functional groups to probe their effect on biological activity.

Experimental Protocol: General Synthesis of Quinoline Acetohydrazide-Hydrazones

The following is a representative protocol for the synthesis of (E)-N′-(substituted-benzylidene)-2-(quinolin-yl)acetohydrazide derivatives.

Step 1: Synthesis of Ethyl 2-(Quinolin-yl)acetate

  • To a solution of the starting quinoline derivative (e.g., 8-hydroxyquinoline) in a suitable solvent like dry acetone, add anhydrous potassium carbonate (K₂CO₃) to act as a base.

  • Add ethyl chloroacetate dropwise to the stirring mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the mixture to remove K₂CO₃ and evaporate the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography or recrystallization to yield the pure ethyl 2-(quinolin-yl)acetate.

Step 2: Synthesis of 2-(Quinolin-yl)acetohydrazide

  • Dissolve the synthesized ethyl 2-(quinolin-yl)acetate from Step 1 in absolute ethanol.[5]

  • Add an excess of hydrazine hydrate (99-100%) to the solution.[5]

  • Stir the mixture at room temperature or gentle reflux for 4-6 hours until TLC indicates the consumption of the starting ester.[5]

  • A solid precipitate of the acetohydrazide will typically form. Cool the mixture, filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure 2-(quinolin-yl)acetohydrazide intermediate.[5]

Step 3: Synthesis of Final Quinoline Acetohydrazide-Hydrazone Derivatives (e.g., 9a-n)

  • Dissolve the 2-(quinolin-yl)acetohydrazide intermediate in ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic.

  • Add an equimolar amount of the desired substituted aromatic aldehyde.

  • Reflux the mixture for 2-4 hours. Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, DMF) to obtain the purified final derivative.[6]

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Hydrazone Synthesis (Diversification) Start Starting Quinoline (e.g., 8-hydroxyquinoline) Reagent1 Ethyl Chloroacetate + K₂CO₃ Start->Reagent1 Ester Ethyl 2-(Quinolin-yl)acetate Reagent1->Ester Reflux Reagent2 Hydrazine Hydrate (in Ethanol) Ester->Reagent2 Hydrazide 2-(Quinolin-yl)acetohydrazide (Core Intermediate) Reagent2->Hydrazide Stir/Reflux Reagent3 Substituted Aldehyde + Glacial Acetic Acid Hydrazide->Reagent3 FinalProduct Final Quinoline Acetohydrazide-Hydrazone Reagent3->FinalProduct Reflux

Caption: General synthetic workflow for quinoline acetohydrazide derivatives.

Antimicrobial Activity: Targeting Bacterial Proliferation

Quinoline acetohydrazide derivatives have emerged as a noteworthy class of antimicrobial agents, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[2][6] The synthetic flexibility of this scaffold allows for fine-tuning of its properties to enhance potency and spectrum of activity.[7]

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism through which these compounds exert their antibacterial effect is the inhibition of DNA gyrase (a type II topoisomerase).[6][8] This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.

  • Causality of Inhibition: The quinoline core, often with specific substitutions, can intercalate into the DNA-gyrase complex. The acetohydrazide linker and its terminal substituents can then form crucial hydrogen bonds and other interactions with amino acid residues in the enzyme's active site, such as DNA gyrase A and B subunits.[6][8] This binding stabilizes the cleaved DNA-enzyme complex, preventing DNA re-ligation and ultimately leading to a halt in replication and cell death. Molecular docking studies have shown that compounds with di-fluorine moieties can exhibit potent inhibition of S. aureus DNA gyrase A.[6]

G Compound Quinoline Acetohydrazide Derivative DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Binds to Active Site Replication DNA Replication & Transcription DNAGyrase->Replication Inhibition CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: Mechanism of action via DNA gyrase inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard protocol for determining the MIC of an antimicrobial agent.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum: Culture the bacterial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Analysis: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary: Antimicrobial Activity

The following table summarizes the MIC values for representative quinoline acetohydrazide derivatives against various bacterial strains.

CompoundSubstituent (R)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
9m 2,4-difluoro----[6]
9n 3,4-difluoro----[6]
7b NitroGood ActivityGood ActivityExcellent ActivityGood Activity[2]
4f --Potent (0.033 mM)--[8]
4j --Potent (0.015 mM)--[8]
4d ---Potent (0.150 mM)-[8]

Note: Direct µg/mL values for 9m and 9n were not specified in the abstract, but they were noted as potent inhibitors of S. aureus DNA gyrase A with IC50 values of 0.14 and 0.19 mg/mL, respectively.[6]

Anticancer Activity: A Multi-Targeted Approach

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown significant promise.[1][3][9] Quinoline acetohydrazides, in particular, exhibit potent antiproliferative activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer.[3][10] Their mechanism of action is often multi-faceted, involving the inhibition of key enzymes and the induction of apoptosis.[3][11]

Mechanisms of Action: COX-2 Inhibition and Apoptosis Induction

1. COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumor cells and plays a role in inflammation and cancer progression.[11] Certain quinoline acetohydrazide derivatives have been identified as potent COX-2 inhibitors.[11]

  • Causality of Inhibition: Molecular docking studies reveal that these derivatives can fit into the active site of the COX-2 enzyme. The nitrogen atom of the quinoline, along with the methoxy (OCH₃) and amino (NH) groups of the acetohydrazide linker, can form key hydrogen bonds with amino acid residues in the enzyme's binding pocket, leading to its inhibition.[11] The presence of trifluoromethyl substituents on the quinoline scaffold has been shown to enhance this binding affinity.[11]

2. Apoptosis Induction: Many potent derivatives induce programmed cell death, or apoptosis, in cancer cells.

  • Causality of Induction: Compounds can trigger apoptosis through various means, such as by generating reactive oxygen species (ROS), causing cell cycle arrest (often at the G0/G1 phase), and disrupting the mitochondrial membrane potential.[3][10] Acridine orange/ethidium bromide (AO/EB) staining is a common method to visualize apoptotic cells, where early apoptotic cells appear green with bright chromatin and late apoptotic cells appear orange-red.[10]

G cluster_0 COX-2 Pathway cluster_1 Apoptosis Pathway Compound Quinoline Acetohydrazide Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibition ROS ROS Generation Compound->ROS Induction CellCycle Cell Cycle Arrest (G0/G1) Compound->CellCycle Induction Prostaglandins Prostaglandin Production COX2->Prostaglandins TumorGrowth Inflammation & Tumor Growth Prostaglandins->TumorGrowth Apoptosis Apoptosis ROS->Apoptosis CellCycle->Apoptosis

Caption: Dual anticancer mechanisms of quinoline acetohydrazide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline acetohydrazide derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 A549 (Lung)43.1[3]
Derivative 1 MCF-7 (Breast)59.1[3]
Derivative 4 A549 (Lung)15.3 - 15.8[3]
Derivative 13 MCF-7 (Breast)0.73[3]
3b MCF-7 (Breast)7.016[10]
3c BGC-823 (Gastric)7.01[10]
3c MCF-7 (Breast)7.05[10]
6h MCF-7 (Breast)2.71[12]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for designing more potent and selective therapeutic agents.

  • Role of Substituents: The nature and position of substituents on both the quinoline ring and the terminal phenyl ring of the hydrazone are critical.

    • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (–NO₂) and trifluoromethyl (–CF₃), often enhances antimicrobial and anticancer activity.[2][6][11] These groups can modulate the electronic properties of the molecule, improving its ability to interact with biological targets.

    • Halogens: Halogen atoms, particularly fluorine (–F), are known to increase metabolic stability and membrane permeability. Di-fluoro substitutions on the quinoline scaffold have been linked to potent DNA gyrase inhibition.[6]

    • Methoxy Groups: The substitution of methoxy groups (–OCH₃) on the quinoline hydrazone moiety has been shown to increase anticancer activity against several cell lines.[3]

  • Side Chain Length: For some derivatives, the length of an alkylamino side chain can significantly affect antiproliferative potency, with a two-carbon (ethyl) linker often being optimal.[13]

  • Positional Isomerism: The position of substituents matters. For example, a 7-chloro group on the quinoline nucleus is considered optimal for antimalarial activity, while a methyl group at position 3 reduces activity.[14]

Caption: Key structure-activity relationship (SAR) observations. (Note: Image placeholder)

Conclusion and Future Perspectives

Novel quinoline acetohydrazide derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their modular synthesis allows for extensive chemical space exploration, and their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent hits to improve their therapeutic index, selectivity, and pharmacokinetic properties.

  • Mechanism Elucidation: Moving beyond primary target identification to understand the downstream signaling effects and potential for off-target activities.

  • In Vivo Studies: Progressing the most promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a physiological context.

  • Combination Therapies: Exploring the potential of these derivatives to act synergistically with existing antibiotics or chemotherapeutic agents to combat drug resistance and improve treatment outcomes.

The continued exploration of this chemical scaffold holds significant potential for the development of next-generation therapeutics to address pressing global health challenges.

References

  • Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Advances.

  • Drug repurposing of novel quinoline acetohydrazide derivatives as potent COX-2 inhibitors and anti-cancer agents. ResearchGate.

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. PubMed Central.

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PubMed Central.

  • Review on recent development of quinoline for anticancer activities.

  • Quinoline derivative with significant antibacterial properties. ResearchGate.

  • Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development.

  • Comprehensive review on current developments of quinoline-based anticancer agents.

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed.

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.

  • A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed.

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica.

  • Synthesis new derivatives of quinoline and study the biological activity for some of them. ResearchGate.

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.

  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed.

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.

  • Quinoline derivatives 60a–63b reported as anti-inflammatory agents. ResearchGate.

  • Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Quinoline Compounds. Benchchem.

  • Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. PubMed.

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

Sources

"in vitro screening of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Abstract

The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for drug discovery. This compound is one such molecule, incorporating the biologically versatile quinoline core and the reactive, pharmacologically significant hydrazide moiety. The quinoline ring system is a cornerstone in medicinal chemistry, found in compounds with a vast range of activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Similarly, hydrazides and their derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticonvulsant, and antitumor activities.[3][4][5] This guide outlines a systematic, multi-tiered in vitro screening cascade designed to comprehensively profile this novel compound, identify its primary biological activities, and elucidate its mechanism of action. The strategy detailed herein is built on a foundation of logical progression, beginning with broad phenotypic assessments and systematically narrowing the focus to specific molecular targets, ensuring a robust and efficient evaluation.

Rationale and Strategic Overview

Given that this compound is a novel chemical entity, its biological profile is unknown. A successful screening strategy must therefore be both broad enough to capture a wide range of potential activities and rigorous enough to validate any initial findings. Our approach is a tiered cascade, a well-established strategy in drug discovery that allows for rapid, data-driven decision-making.[6]

The workflow is structured as follows:

  • Foundational Assessment: Initial evaluation of cytotoxicity to establish a therapeutic window and identify general bioactivity.

  • Tier 1 Screening: Broad, parallel screening against diverse, high-probability target classes based on the compound's chemical motifs (e.g., protein kinases, microbial panels).

  • Tier 2 Screening: In-depth validation and mechanistic characterization of "hits" identified in Tier 1.

This structured approach ensures that resources are focused on the most promising activities, providing a clear path from initial observation to mechanistic insight.

cluster_0 Screening Cascade Overview A Novel Compound: This compound B Foundational Assessment: General Cytotoxicity Profiling A->B C Tier 1 Screening: Broad Target-Class Assays B->C If selective cytotoxicity or low general toxicity D Tier 2 Screening: Hit Validation & Mechanism of Action C->D If 'Hit' identified (e.g., >50% inhibition) E Lead Candidate Profile D->E

Caption: High-level overview of the tiered screening cascade.

Foundational Assessment: Cytotoxicity Profiling

Expertise & Experience: The first critical step in evaluating any new compound is to understand its effect on cell viability.[7] A potent compound is only useful if it has a therapeutic window—that is, it affects the target cells at concentrations lower than those that cause widespread, non-specific cell death.[8] We employ a panel of cell lines, including multiple cancer types and a non-malignant line, to simultaneously assess potency and preliminary selectivity. The choice of the MTT assay is based on its robustness, high-throughput compatibility, and extensive validation in the field.[9]

Protocol 2.1: MTT-Based Cell Viability Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-malignant cell line (e.g., MRC-5 [lung fibroblast]) in their recommended media until they reach ~80% confluency.

  • Seeding: Trypsinize and seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Data Presentation: Expected Outcome

The results should be summarized in a table to allow for easy comparison of the compound's potency across different cell types.

Cell LineTissue of OriginTypeIC₅₀ (µM)
MCF-7BreastCancerTBD
A549LungCancerTBD
HCT116ColonCancerTBD
MRC-5LungNon-MalignantTBD

A selectivity index (SI) can be calculated (SI = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells) to quantify the therapeutic window. A high SI is a desirable characteristic.

cluster_1 Decision Making Post-Cytotoxicity A Cytotoxicity Data (IC50 values) B Potent & Selective? (e.g., IC50 < 10µM in cancer, SI > 10) A->B C Potent & Non-Selective? (e.g., IC50 < 10µM in all lines) B->C No D Proceed to Tier 1 (Focus on Anticancer Mechanisms) B->D Yes E Proceed to Tier 1 (Broad screen including antimicrobial) C->E Yes F Low Potency? (IC50 > 100µM) C->F No G Deprioritize or Re-synthesize Analogs F->G Yes

Caption: Logic flow for interpreting foundational cytotoxicity data.

Tier 1: Broad Mechanistic Screening

Expertise & Experience: The chemical structure of the compound guides the selection of initial target-class screens. The quinoline core is a well-known "privileged scaffold" that interacts with numerous protein kinases.[10][11] Therefore, a kinase panel is a primary focus. The broad bioactivity of both quinolines and hydrazides also warrants investigation into antimicrobial effects.[1][12] This parallel screening approach maximizes the chances of identifying a relevant biological activity early in the process.[13]

Assay 3.1: Kinase Inhibition Profiling
  • Rationale: To identify potential interactions with protein kinases, the compound will be screened at a single, high concentration (e.g., 10 µM) against a diverse panel of kinases representing different families of the kinome. This is a cost-effective method to identify initial hits.[14]

  • Methodology: A radiometric assay, such as the one offered by services like Eurofins' KinaseProfiler™, is the gold standard. In this format, the transfer of a ³³P-labeled phosphate from ATP to a specific substrate is measured. A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition.

  • Data Output: Results are presented as percent inhibition relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

Assay 3.2: Antimicrobial Activity Screening
  • Rationale: To assess antibacterial and antifungal potential, the compound is tested against a panel of clinically relevant microbes.

  • Methodology: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines. The compound is serially diluted in a 96-well plate containing microbial growth medium, and a standard inoculum of each microbe is added. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a defined incubation period.

  • Test Panel:

    • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungus: Candida albicans

  • Data Output: MIC values (µg/mL or µM) for each tested organism.

Assay 3.3: Broad Receptor Binding Panel
  • Rationale: To screen for unforeseen activities, particularly central nervous system (CNS) effects, a broad competitive radioligand binding assay panel is employed. This screens the compound against dozens of G-protein coupled receptors (GPCRs), ion channels, and transporters.[15][16]

  • Methodology: This is typically outsourced to a specialized contract research organization (CRO) like Eurofins' SafetyScreen. The compound is tested at a single concentration (e.g., 10 µM) in assays where it competes with a known radioligand for binding to a specific receptor target.[17]

  • Data Output: Percent inhibition of radioligand binding. A common hit threshold is >50% inhibition.

Tier 2: Hit Validation and Mechanistic Elucidation

Expertise & Experience: A "hit" from Tier 1 is merely an observation. Tier 2 is where scientific rigor is applied to confirm the activity and begin to understand its pharmacology.[18] This stage is crucial for eliminating false positives and building a compelling case for a compound's mechanism of action.[19] For the purpose of this guide, we will assume a "hit" was identified from the kinase screen.

cluster_2 Tier 2 Workflow: Kinase Hit Validation A Primary Hit from Kinase Panel (e.g., >50% inhibition @ 10µM) B IC50 Determination: 10-point dose-response curve A->B C Orthogonal Assay: Confirm activity in a non-radiometric format (e.g., ADP-Glo™) B->C Potent? (IC50 < 1µM) D Selectivity Profiling: Test against closely related kinases C->D E Cellular Target Engagement Assay: (e.g., NanoBRET™ or Western Blot for phospho-substrate) D->E F Validated Lead Activity E->F

Caption: A logical workflow for validating a primary kinase hit.

Protocol 4.1: Dose-Response and IC₅₀ Determination
  • Rationale: To quantify the potency of the compound against the specific kinase target identified in Tier 1.

  • Methodology: Using the same radiometric assay format as in Tier 1, the compound is tested across a 10-point, 3-fold serial dilution range (e.g., from 30 µM down to 1.5 nM). The resulting percent inhibition data is plotted against the logarithm of the compound concentration, and the IC₅₀ value is determined by non-linear regression analysis (sigmoidal dose-response).[14]

Protocol 4.2: Orthogonal Confirmation Assay
  • Rationale: To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with the radiometric signal). An orthogonal assay uses a different detection technology.

  • Methodology: The ADP-Glo™ Kinase Assay (Promega) is an excellent choice. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction using a luminescence-based readout. The IC₅₀ determined with this method should be in close agreement with the value from the radiometric assay.

Protocol 4.3: Cellular Target Engagement
  • Rationale: It is essential to confirm that the compound can inhibit the target kinase within a cellular context. In vitro biochemical assays use purified enzymes, which may not fully represent the situation in a living cell.

  • Methodology:

    • Western Blotting: Treat cells that express the target kinase with increasing concentrations of the compound. After a set time, lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of a known downstream substrate of the kinase. A dose-dependent decrease in the phosphorylation signal indicates cellular target engagement.

    • NanoBRET™ Target Engagement Assay (Promega): This is a more direct and quantitative method. It involves expressing the target kinase as a fusion with NanoLuc® luciferase in cells. A fluorescent energy transfer probe that binds to the kinase's active site is added. The compound's ability to displace the probe and disrupt Bioluminescence Resonance Energy Transfer (BRET) is measured, providing a direct readout of target occupancy in live cells.

Conclusion and Future Directions

This technical guide presents a robust, logically structured cascade for the in vitro screening of the novel compound this compound. By progressing from broad cytotoxicity profiling to specific, mechanistic, and cellular assays, this workflow is designed to efficiently identify and validate its primary biological activity. The data generated—whether it points towards selective anticancer activity, broad-spectrum antimicrobial effects, or another unforeseen mechanism—will provide a solid foundation for subsequent hit-to-lead optimization. Future work will be dictated by these results and will likely involve structure-activity relationship (SAR) studies to improve potency and selectivity, followed by ADME/Tox profiling and eventual progression to in vivo efficacy models.

References

  • A review exploring biological activities of hydrazones - PMC. PubMed Central. Available at: [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives - PMC. PubMed Central. Available at: [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Alfa Cytology. Available at: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. NorthEast BioLab. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available at: [Link]

  • Enzyme Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. American Journal of Cancer Research. Available at: [Link]

  • Inhibitor Screening Kits. Biocompare. Available at: [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Available at: [Link]

  • What is an Inhibition Assay? - Blog. Biobide. Available at: [Link]

  • High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. Available at: [Link]

  • High-Throughput Screening (HTS) | Malvern Panalytical. Malvern Panalytical. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

  • In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

  • Receptor Ligand Binding Assay. Creative Biolabs. Available at: [Link]

  • Receptor Binding Assays. Multiwell Plates. Available at: [Link]

  • Salts of 2-fluoro-n-methyl-4-[7-(quinolin-6-yl-methyl). Google Patents.

Sources

"potential therapeutic targets of difluorinated quinoline compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of Difluorinated Quinoline Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Advantage of Fluorine in Quinoline Scaffolds

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a vast array of biological activities.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. The introduction of fluorine atoms, particularly difluorination, is a key strategy in modern drug design.[3] Fluorine's high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity for its target proteins.[1][3] This guide provides an in-depth exploration of the known and emerging therapeutic targets of difluorinated quinoline compounds, offering a framework for researchers and drug development professionals to navigate this promising chemical space.

Part 1: Established Antibacterial Targets - The Topoisomerase Family

The most well-characterized therapeutic targets of fluorinated quinolines are bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[][5][6] These enzymes are essential for bacterial survival, managing DNA topology during replication, transcription, and repair.[7]

Mechanism of Action: A Dual-Targeting Strategy

Difluorinated quinoline compounds, commonly known as fluoroquinolones, exert their bactericidal effects by inhibiting these enzymes.[8] They achieve this by stabilizing the covalent complex formed between the topoisomerase and DNA, which contains a transient double-strand break.[5][9] This stabilized ternary complex of drug, enzyme, and DNA physically obstructs the progression of the replication fork, leading to a cascade of events that includes the generation of lethal double-strand DNA breaks and ultimately, cell death.[5][6]

The specific primary target often depends on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[6][9] The ability of newer generation fluoroquinolones to potently inhibit both enzymes contributes to their broad-spectrum activity.[8] The fluorine atom at the C-6 position is a critical structural feature that enhances the inhibition of DNA gyrase and improves cell membrane permeability.[]

cluster_replication Bacterial DNA Replication ReplicationFork Replication Fork Progression Supercoiling DNA Supercoiling Supercoiling->ReplicationFork Decatenation Daughter Chromosome Decatenation CellDivision Successful Cell Division Decatenation->CellDivision Enables DNAGyrase DNA Gyrase (GyrA/GyrB) DNAGyrase->Supercoiling Relieves Torsional Strain TopoIV Topoisomerase IV (ParC/ParE) TopoIV->Decatenation Separates Chromosomes DFQ Difluorinated Quinoline (Fluoroquinolone) DFQ->DNAGyrase Inhibits DFQ->TopoIV Inhibits

Caption: Inhibition of Bacterial DNA Topoisomerases by Difluorinated Quinolines.

Part 2: Emerging Anticancer Targets - A Multifaceted Approach

The quinoline scaffold is a prominent feature in a growing number of anticancer agents, targeting various hallmarks of cancer.[10][11] Difluorination can enhance the potency and selectivity of these compounds against oncogenic targets.

Kinase Inhibition

Aberrant signaling from protein kinases is a common driver of cancer cell proliferation, survival, and angiogenesis.[12] Quinoline-based compounds have been successfully developed as inhibitors for several key kinase families.[13][14]

  • Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives have been designed to target RTKs such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[14][15] These receptors are pivotal in activating critical carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR, which regulate cell proliferation, apoptosis, and angiogenesis.[15]

  • Non-Receptor Tyrosine Kinases: The c-Jun N-terminal kinase (JNK) family, particularly JNK3, has been identified as a target for some quinoline derivatives, with implications for neuronal apoptosis and potentially cancer therapy.[10]

  • Dual PI3K/mTOR Inhibition: Some 4-aniline quinoline compounds have demonstrated dual inhibitory effects on PI3K and mTOR, key components of a signaling pathway frequently dysregulated in cancer.[14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTKs (c-Met, EGFR, VEGFR) RAS_RAF Ras/Raf/MEK Pathway RTK->RAS_RAF PI3K_AKT PI3K/Akt/mTOR Pathway RTK->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation DFQ_Kinase Difluorinated Quinoline Kinase Inhibitor DFQ_Kinase->RTK Inhibits DFQ_Kinase->PI3K_AKT Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: Kinase Signaling Pathway Inhibition by Difluorinated Quinolines.

Eukaryotic Topoisomerase II Inhibition

Similar to their antibacterial counterparts, some quinoline derivatives function as anticancer agents by targeting human topoisomerase II.[10] These compounds, often referred to as "topoisomerase poisons," stabilize the enzyme-DNA complex, leading to permanent DNA damage that triggers apoptosis in rapidly dividing cancer cells.[10]

MicroRNA (miRNA) Modulation

A novel and exciting therapeutic strategy involves the targeting of oncogenic microRNAs. MicroRNA-21 (miRNA-21) is highly expressed in many tumors and acts by downregulating tumor suppressor genes. Recently, fluoroquinolone derivatives have been identified as small-molecule inhibitors of miRNA-21.[16] These compounds can reduce the levels of mature miRNA-21, leading to increased expression of its target tumor suppressor proteins, such as PDCD4 and PTEN, thereby inducing apoptosis and inhibiting cancer cell proliferation.[16]

Part 3: Other Potential Therapeutic Targets

The structural versatility of difluorinated quinolines lends them to activity against a range of other targets.

  • Antifungal Targets: Some fluorinated quinoline derivatives exhibit potent antifungal activity.[17] While not fully elucidated for all compounds, one postulated mechanism, based on the structurally related fungicide ipflufenoquin, is the inhibition of dihydroorotate dehydrogenase (DHODH).[1] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is essential for synthesizing DNA and RNA in fungi.[1]

  • Antimalarial Targets: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[11][18] While the precise mechanisms of many new quinoline hybrids are still under investigation, they are known to interfere with heme metabolism in the Plasmodium parasite.[18]

Part 4: Experimental Workflows for Target Identification and Validation

Identifying and validating the specific molecular target of a novel difluorinated quinoline compound is a critical step in drug development. A multi-pronged approach is essential for generating robust, trustworthy data.

Workflow for Target Validation

Start Lead Difluorinated Quinoline Compound Biochemical Biochemical Assays (e.g., Kinase Panel Screen) Start->Biochemical Hypothesis Putative Target(s) Identified Biochemical->Hypothesis Cellular Cell-Based Assays (e.g., CETSA, Reporter Assay) Engagement Target Engagement Verified in Cells? Cellular->Engagement Hypothesis->Cellular Engagement->Hypothesis No, Re-evaluate Knockdown Target Knockdown/Overexpression (siRNA, CRISPR) Engagement->Knockdown Yes Phenocopy Does Genetic Modulation Phenocopy Compound Effect? Knockdown->Phenocopy Phenocopy->Hypothesis No, Re-evaluate Validated Validated Therapeutic Target Phenocopy->Validated Yes

Caption: General Experimental Workflow for Therapeutic Target Validation.

Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of a difluorinated quinoline compound against a panel of purified protein kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare ATP and substrate (specific peptide for each kinase) solutions in assay buffer.

  • Assay Plate Setup:

    • Dispense the test compound into a 384-well plate, performing a serial dilution to create a dose-response curve (typically 10 concentrations).

    • Add the specific kinase enzyme to each well containing the compound.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction:

    • Add a mixture of ATP (at or near its Km value) and the corresponding substrate to all wells to start the kinase reaction.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detect Activity:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various technologies, such as ADP-Glo™ (Promega) which measures ADP production, or antibody-based methods (e.g., HTRF, AlphaScreen).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding (target engagement) of a difluorinated quinoline compound to its putative target protein within intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either the test compound at the desired concentration or vehicle (e.g., DMSO) as a control.

    • Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or other quantitative protein detection methods like ELISA.

  • Data Analysis:

    • For each temperature point, quantify the amount of soluble target protein.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, direct binding.

Part 5: Data Summary

The following table provides representative data illustrating the potential multi-target activity of hypothetical difluorinated quinoline compounds.

Compound IDTarget ClassSpecific TargetIC50 / EC50 (nM)Assay Type
DFQ-A01 AntibacterialE. coli DNA Gyrase15Biochemical
DFQ-A01 AntibacterialS. aureus Topo IV35Biochemical
DFQ-C02 Anticancerc-Met Kinase8Biochemical
DFQ-C02 AnticancerVEGFR2 Kinase25Biochemical
DFQ-C03 AnticancermiRNA-21120Cell-Based Reporter
DFQ-F04 AntifungalC. albicans DHODH95Biochemical

Conclusion

Difluorinated quinoline compounds represent a rich and pharmacologically significant area of chemical space. While their initial fame arose from potent antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV, the scaffold's versatility has enabled the development of compounds targeting a diverse array of proteins implicated in cancer, fungal infections, and parasitic diseases. Key emerging targets include various protein kinases, eukaryotic topoisomerases, and even non-protein targets like microRNAs. The strategic incorporation of difluorine atoms continues to be a valuable tool for optimizing the potency, selectivity, and pharmacokinetic properties of these promising therapeutic agents. A rigorous, multi-faceted experimental approach is paramount to accurately identify and validate their molecular mechanisms of action, paving the way for the next generation of quinoline-based medicines.

References
  • BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
  • Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed.
  • Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic.
  • Naeem, A., et al. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed Central.
  • BenchChem. (2025).
  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
  • Cilibrizzi, A., et al. (2020).
  • Badmus, J. A., et al. (2021).
  • Wolfson, J. S., & Hooper, D. C. (1989).
  • Wang, B-L., et al. (2023).
  • Kolawole, O. D., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Spurlin, S. P. (2017). Regioselective Electrolytic 5,8-Difluorination of Quinolines. Georgia Southern University.
  • Wang, M., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PubMed Central.
  • Kolawole, O. D., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
  • Cilibrizzi, A., et al. (2020).
  • Singh, K., & Singh, J. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

Sources

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the potential mechanistic pathways of the novel compound, 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide. In the ever-evolving landscape of medicinal chemistry, the quinoline scaffold has consistently emerged as a cornerstone for the development of therapeutically significant agents.[1][2][3][4][5][6][7][8] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5][6] This guide is structured not as a rigid review of established facts about this specific molecule—as such literature is nascent—but as an application of established principles from related compounds to frame a robust investigatory roadmap. Herein, we will dissect the constituent moieties of this compound to postulate its most probable mechanisms of action, supported by detailed, actionable experimental protocols designed for validation. Our objective is to empower your research endeavors by providing a foundational, logic-driven framework for exploring the therapeutic potential of this promising compound.

Compound Profile: this compound

The molecule at the center of our investigation, this compound, is a synthetic compound featuring a quinoline core, a difluoroacetyl group, and a hydrazide functional group. Each of these components has been individually associated with significant biological activities, and their combination in a single molecular entity suggests a high potential for novel pharmacology.

Chemical Attribute Data Source
IUPAC Name This compound[9]
CAS Number 943541-39-7[9][10]
Molecular Formula C₁₁H₉F₂N₃O[9]
Molecular Weight 237.21 g/mol [9]

The quinoline ring system is a well-established pharmacophore found in numerous approved drugs, valued for its ability to intercalate with DNA and interact with various enzymes.[1][3][4][5] The introduction of a difluoromethyl group can significantly enhance metabolic stability and binding affinity. The acetohydrazide moiety provides a versatile linker and is a precursor to hydrazones, a class of compounds with a broad spectrum of biological activities.[11][12]

Postulated Mechanisms of Action

Given the chemical structure of this compound, we can hypothesize several plausible mechanisms of action based on the known biological activities of its constituent parts. These are presented as starting points for experimental investigation.

Inhibition of Topoisomerase Enzymes

Many quinoline-based compounds exert their anticancer effects by targeting topoisomerase enzymes, which are critical for DNA replication and repair.[5] The planar quinoline ring can intercalate into the DNA helix, stabilizing the topoisomerase-DNA cleavage complex and leading to double-strand breaks and apoptosis.

Hypothetical Signaling Pathway: Topoisomerase Inhibition

G Compound This compound TopoII Topoisomerase II Compound->TopoII Binds to DNA Nuclear DNA CleavageComplex Topo II-DNA Cleavage Complex (Stabilized) DNA->CleavageComplex TopoII->CleavageComplex Intercalates and Traps DSB DNA Double-Strand Breaks CleavageComplex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Postulated topoisomerase II inhibition pathway.

Modulation of Cyclooxygenase (COX) Enzymes

Recent studies have highlighted the potential of quinoline acetohydrazide derivatives as inhibitors of COX-2, an enzyme implicated in inflammation and cancer progression.[11] The hydrazide moiety can form key hydrogen bonds within the active site of COX enzymes.

Logical Flow: COX-2 Inhibition

Compound This compound COX2 COX-2 Enzyme Compound->COX2 Inhibits Prostaglandins Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->Prostaglandins Converted by COX-2 Inflammation Inflammation & Tumor Growth Prostaglandins->Inflammation Promotes

Caption: Hypothetical COX-2 inhibition by the compound.

Experimental Validation Protocols

To investigate the postulated mechanisms of action, a series of targeted in vitro experiments are proposed. These protocols are designed to provide clear, interpretable data.

Protocol: Topoisomerase II Inhibition Assay

Objective: To determine if this compound can inhibit the activity of human topoisomerase II.

Methodology:

  • Reagents and Materials:

    • Human Topoisomerase II alpha (enzyme)

    • kDNA (substrate)

    • Etoposide (positive control)

    • This compound (test compound)

    • Assay buffer

    • ATP

    • Agarose gel, electrophoresis equipment

    • DNA staining agent (e.g., SYBR Safe)

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of the test compound or etoposide.

    • Initiate the reaction by adding Topoisomerase II alpha and ATP.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer/loading dye.

    • Load the samples onto an agarose gel and perform electrophoresis.

    • Stain the gel and visualize the DNA bands under UV light.

  • Expected Outcome:

    • In the absence of an inhibitor, topoisomerase II will relax the supercoiled kDNA, resulting in a different migration pattern on the gel.

    • Effective inhibition by the test compound will prevent this relaxation, and the kDNA will remain in its supercoiled form, similar to the negative control (no enzyme).

Protocol: COX-2 Inhibition Assay

Objective: To assess the inhibitory activity of this compound against COX-2.

Methodology:

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Celecoxib (positive control)

    • This compound (test compound)

    • COX assay buffer

    • EIA detection kit for Prostaglandin E2 (PGE2)

  • Procedure:

    • Prepare serial dilutions of the test compound and celecoxib.

    • In a 96-well plate, add the COX-2 enzyme and the test compound or control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction.

    • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Expected Outcome:

    • A dose-dependent decrease in the production of PGE2 in the presence of the test compound will indicate COX-2 inhibition.

    • The IC₅₀ value can be calculated from the dose-response curve.

Concluding Remarks and Future Directions

The structural features of this compound strongly suggest its potential as a bioactive molecule, with plausible mechanisms of action centered around topoisomerase and COX-2 inhibition. The experimental protocols outlined in this guide provide a clear path for the initial characterization of this compound's biological activity. Further investigations could expand to include broader kinase profiling, cell-based assays to assess cytotoxicity and anti-proliferative effects, and in vivo studies in relevant disease models. The journey from a promising chemical structure to a clinically relevant therapeutic is long and requires rigorous scientific inquiry. It is our hope that this guide will serve as a valuable starting point for unlocking the full potential of this compound.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • The Role of Quinoline Deriv
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Drug repurposing of novel quinoline acetohydrazide derivatives as potent COX-2 inhibitors and anti-cancer agents | Request PDF - ResearchG
  • Biological activities of quinoline deriv
  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC - NIH.
  • Synthetic Approaches and Biological Activities of Quinoline Deriv
  • Biological Activities of Quinoline Deriv
  • This compound - Fluorochem.
  • 943541-39-7|this compound - BLDpharm.

Sources

Structural Analysis of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of the novel compound, 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide. As a molecule integrating the biologically significant quinoline scaffold, a gem-difluoroacetyl moiety, and a reactive hydrazide group, a thorough understanding of its three-dimensional structure and electronic properties is paramount for its potential application in drug discovery and development. This document outlines a plausible synthetic route and details the application of modern analytical techniques—including X-ray crystallography, multinuclear NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy—to elucidate its complete structure. The causality behind experimental choices and the interpretation of predicted data are emphasized to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the characterization of this and similar novel chemical entities.

Introduction: Rationale and Significance

The convergence of three key structural motifs in this compound suggests a molecule of significant interest for medicinal chemistry.

  • The Quinoline Scaffold: Quinoline and its derivatives are heterocyclic aromatic compounds prevalent in a wide array of pharmacologically active agents.[1] They are known to exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The quinoline ring system serves as a versatile framework in drug design, offering sites for functionalization to modulate activity and pharmacokinetic properties.

  • The Gem-Difluoro Group: The incorporation of a difluoromethyl (-CF2-) group into organic molecules is a well-established strategy in modern medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve bioavailability.[3] The strong electron-withdrawing nature of the fluorine atoms can also influence the acidity of adjacent protons and participate in hydrogen bonding, thereby affecting drug-target interactions.

  • The Acetohydrazide Moiety: Hydrazides are functional groups that can act as versatile intermediates in the synthesis of various heterocyclic compounds. They are also known to be present in several biologically active molecules and can participate in hydrogen bonding interactions with biological targets.

The combination of these three fragments in the target molecule necessitates a detailed structural elucidation to understand how they influence each other and the overall conformation and reactivity of the compound.

Proposed Synthesis

As this compound is not commercially available, a plausible synthetic route is proposed, starting from the corresponding ester, ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. The existence of this precursor is documented, lending feasibility to this approach.[4] The final step involves the hydrazinolysis of the ester.

The proposed two-step synthesis is as follows:

  • Synthesis of the Precursor Ester: A potential route to ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate could involve a cross-coupling reaction, for example, a Suzuki-Miyaura coupling of a quinoline-6-boronic acid derivative with an appropriate difluoroacetyl synthon.[5]

  • Hydrazinolysis: The target hydrazide can then be synthesized by the reaction of ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate with hydrazine hydrate in a suitable solvent like ethanol, typically under reflux.[2][6]

Figure 1: Proposed synthetic workflow for this compound.

Comprehensive Structural Elucidation

A multi-technique approach is essential for the unambiguous structural determination of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.

Expected Structural Features: Based on studies of related fluorinated quinoline derivatives, the following features are anticipated:[7][8][9][10][11]

  • The quinoline ring will be essentially planar.

  • The C-F bond lengths are expected to be in the range of 1.34-1.36 Å.

  • The F-C-F bond angle should be approximately 105-107°.

  • Intermolecular hydrogen bonding involving the hydrazide N-H groups and the carbonyl oxygen is highly probable, potentially forming dimers or extended networks in the crystal lattice.

ParameterExpected Value
C-F Bond Length1.34 - 1.36 Å
F-C-F Bond Angle105 - 107°
C=O Bond Length~1.23 Å
N-N Bond Length~1.42 Å
Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is a powerful tool for elucidating the structure in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra. Additionally, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) should be performed to confirm assignments. ¹H-¹⁹F and ¹³C-¹⁹F correlation spectra will be crucial for assigning fluorine-coupled signals.

Predicted Spectral Data:

¹H NMR:

  • Quinoline Protons: A set of aromatic protons between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be consistent with a 6-substituted quinoline ring.[12][13][14]

  • Hydrazide Protons: Two distinct signals for the -NH- and -NH₂ groups. The -NH- proton will likely appear as a broad singlet downfield (>9.0 ppm in DMSO-d₆), while the -NH₂ protons will also be a broad singlet, typically more upfield.

  • CH Proton: A triplet in the region of 6.0-7.0 ppm due to coupling with the two fluorine atoms (²JHF).

¹³C NMR:

  • Quinoline Carbons: Aromatic carbons will appear in the 120-150 ppm range.[12][14]

  • Carbonyl Carbon: A signal around 165-170 ppm, likely showing a triplet due to coupling with the two fluorine atoms (²JCF).

  • CF₂ Carbon: A characteristic triplet in the downfield region (110-120 ppm) due to the large one-bond C-F coupling (¹JCF).

¹⁹F NMR:

  • A single signal for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the adjacent proton (²JHF). The chemical shift is expected in the range of -90 to -120 ppm relative to CFCl₃.[15][16][17][18]

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H (Quinoline)7.0 - 9.0m-
¹H (-NH-)>9.0br s-
¹H (-NH₂)4.0 - 5.0br s-
¹H (-CH-)6.0 - 7.0t²JHF ≈ 50-60
¹³C (Quinoline)120 - 150--
¹³C (C=O)165 - 170t²JCF ≈ 20-30
¹³C (CF₂)110 - 120t¹JCF ≈ 240-280
¹⁹F (CF₂)-90 to -120t²JHF ≈ 50-60
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can further validate the structure.

Experimental Protocol:

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to obtain the protonated molecular ion [M+H]⁺.

  • High-Resolution MS (HRMS): Determine the exact mass of the molecular ion to confirm the elemental composition.

  • Tandem MS (MS/MS): Fragment the molecular ion to observe characteristic daughter ions.

Expected Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion is expected to proceed via several pathways:[1][19][20][21][22]

  • Loss of the hydrazide moiety (-NHNH₂) to give a prominent fragment corresponding to the [M-NHNH₂]⁺ ion.

  • Cleavage of the C-C bond between the quinoline ring and the difluoroacetyl group.

  • Characteristic fragmentation of the quinoline ring, such as the loss of HCN.

Structural_Analysis_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation Start Synthesized Compound FTIR FT-IR Spectroscopy Start->FTIR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight & Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) FTIR->NMR Confirms Functional Groups MS->NMR Confirms MW Xray X-ray Crystallography NMR->Xray Corroborates Solution Structure Final Confirmed Structure NMR->Final Definitive Solution Structure Xray->Final Definitive 3D Structure

Figure 3: Integrated workflow for the structural analysis of the target compound.

Conclusion

The structural elucidation of a novel compound such as this compound requires a systematic and multi-faceted analytical approach. By combining the strengths of X-ray crystallography for solid-state structure, multinuclear NMR for solution-state conformation, mass spectrometry for molecular weight and fragmentation, and FT-IR for functional group identification, a complete and unambiguous structural assignment can be achieved. This guide provides the theoretical basis and practical considerations for researchers to confidently characterize this promising molecule and paves the way for its further investigation in the field of drug development.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Institutes of Health. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

  • X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. TSI Journals. Available at: [Link]

  • Fluorinated quinine alkaloids: synthesis, X-ray structure analysis and antimalarial parasite chemotherapy. National Institutes of Health. Available at: [Link]

  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Available at: [Link]

  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. OUCI. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Available at: [Link]

  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. National Institutes of Health. Available at: [Link]

  • FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty.... ResearchGate. Available at: [Link]

  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Wiley Online Library. Available at: [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. Available at: [Link]

  • Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... ResearchGate. Available at: [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2,2-difluoro-2-arylethylamines as fluorinated analogs of octopamine and noradrenaline. ResearchGate. Available at: [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. National Institutes of Health. Available at: [Link]

  • Reactions and conditions. i: hydrazine hydrate, reflux for 11 h. ResearchGate. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (C13H11F2NO2). PubChem. Available at: [Link]

  • Synthesis of 2,2-diaryl-1,1-difluoroethenes via Pd-catalyzed dehydrosulfonylative cross-coupling of α. ScienceDirect. Available at: [Link]

  • Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. Available at: [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]

  • i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in.... ResearchGate. Available at: [Link]

Sources

The Architecture of Discovery: A Technical Guide to Novel Antimicrobial Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Innovation in Antimicrobial Research

The relentless evolution of antimicrobial resistance necessitates a departure from incremental advancements and a pivot towards the strategic design of novel therapeutic agents.[1][2][3] Among the privileged scaffolds in medicinal chemistry, the quinoline nucleus stands as a testament to enduring relevance and therapeutic potential.[4][5] From the historic antimalarial quinine to the potent fluoroquinolone antibiotics, this heterocyclic system has provided a robust framework for the development of effective anti-infective agents.[6][7] This guide eschews a conventional, linear presentation. Instead, it is structured to mirror the iterative and multi-faceted process of drug discovery, offering a cohesive narrative from conceptualization to validation for researchers, scientists, and drug development professionals. We will journey through the rationale of design, the intricacies of synthesis, the rigor of biological evaluation, and the elucidation of molecular mechanisms that underpin the antimicrobial efficacy of novel quinoline derivatives.

I. Strategic Foundations: Rational Design and Synthesis of Quinolone Scaffolds

The genesis of a novel antimicrobial agent is not a matter of serendipity but of deliberate design. The quinoline scaffold, a fusion of a benzene ring and a pyridine ring, offers a versatile platform for chemical modification.[4] Structure-activity relationship (SAR) studies have been instrumental in guiding the synthetic evolution of quinolones, revealing that antimicrobial potency is profoundly influenced by the nature and position of peripheral substituents.[6][8]

Causality in Chemical Design: Key Structural Modifications

Our experience in the field has consistently demonstrated that specific loci on the quinoline ring are pivotal for modulating antibacterial activity. The journey from the first-generation nalidixic acid to the broad-spectrum fluoroquinolones was driven by strategic chemical modifications.[9][10]

  • The N-1 Position: Substitution at this position is critical. The introduction of a cyclopropyl group, for instance, significantly enhances activity against both Gram-positive and Gram-negative bacteria. This is attributed to favorable interactions with the target enzymes, DNA gyrase and topoisomerase IV.[11]

  • The C-3 Position: The carboxylic acid moiety at C-3 is a cornerstone of the quinolone pharmacophore, essential for binding to the bacterial topoisomerases.[8]

  • The C-6 Position: The introduction of a fluorine atom at this position, giving rise to the fluoroquinolones, dramatically broadens the antibacterial spectrum and increases potency.[9]

  • The C-7 Position: This position offers a prime opportunity for diversification to enhance antibacterial efficacy and pharmacokinetic properties.[11] The substitution with nitrogen-containing heterocycles, such as piperazine, has been a particularly successful strategy.[5][11][12]

  • The C-8 Position: Modifications at this position can influence the molecule's spectrum of activity and safety profile.[13]

Modern Synthetic Strategies: Beyond Traditional Cyclizations

While classic methods like the Conrad-Limpach and Doebner-von Miller reactions have been foundational, contemporary synthetic chemistry offers more sophisticated and efficient routes. Synergistic catalysis, for example, has enabled the facile synthesis of diverse quinoline derivatives.[14] Furthermore, computational approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are now integral to the design phase, allowing for the in silico screening of potential candidates before committing to synthetic efforts.[15][16][17] This computational pre-screening significantly enhances the efficiency of the discovery pipeline.

G cluster_0 Computational Design Phase cluster_1 Synthetic & Experimental Phase Target_Identification Target Identification (e.g., DNA Gyrase) Pharmacophore_Modeling Pharmacophore Modeling Target_Identification->Pharmacophore_Modeling Define key features Virtual_Screening Virtual Screening of Quinoline Libraries Pharmacophore_Modeling->Virtual_Screening Filter compounds ADMET_Prediction In Silico ADMET Prediction Virtual_Screening->ADMET_Prediction Assess drug-likeness Lead_Selection Lead Candidate Selection ADMET_Prediction->Lead_Selection Prioritize candidates Synthesis Chemical Synthesis of Selected Derivatives Lead_Selection->Synthesis Transition to lab In_Vitro_Testing In Vitro Antimicrobial Susceptibility Testing Synthesis->In_Vitro_Testing Biological evaluation SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Testing->SAR_Analysis Generate data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Refine structure Lead_Optimization->Synthesis Iterative refinement

Caption: A streamlined workflow for the discovery of novel antimicrobial quinoline derivatives.

Representative Synthetic Protocol: Synthesis of a 6-Fluoro-7-(piperazin-1-yl)quinolone Derivative

This protocol is a generalized representation based on common synthetic routes described in the literature.[11][18]

  • Step 1: Synthesis of the Quinolone Core. The synthesis often begins with the reaction of a substituted aniline with a suitable three-carbon component, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinolone ring system. For instance, reacting 3,4-difluoroaniline with diethyl ethoxymethylenemalonate and subsequent heating in a high-boiling point solvent like diphenyl ether will yield the corresponding 6,7-difluoroquinolone ester.

  • Step 2: Hydrolysis of the Ester. The resulting ester is then hydrolyzed, typically under basic conditions (e.g., sodium hydroxide), to afford the carboxylic acid at the C-3 position, a key functional group for antimicrobial activity.

  • Step 3: Nucleophilic Aromatic Substitution at C-7. The fluorine atom at the C-7 position is susceptible to nucleophilic aromatic substitution. The synthesized 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with piperazine in a suitable solvent (e.g., pyridine or DMSO) at elevated temperatures. This reaction selectively displaces the C-7 fluorine to introduce the piperazine moiety.

  • Step 4: N-Alkylation/Acylation of the Piperazine Ring (Optional). The secondary amine of the piperazine ring can be further functionalized to explore additional SAR. This can be achieved through standard N-alkylation or N-acylation reactions.

  • Step 5: Purification and Characterization. The final product is purified using techniques such as recrystallization or column chromatography. The structure and purity are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

II. The Crucible of Efficacy: In Vitro and In Vivo Evaluation

The true measure of a novel antimicrobial agent lies in its biological activity. A rigorous and systematic evaluation is paramount to ascertain the potency, spectrum, and potential for clinical utility.

Determining Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] It is a critical metric for assessing the potency of novel compounds.

This self-validating protocol ensures reproducibility and accuracy.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Preparation and Serial Dilution: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A two-fold serial dilution of each compound is then performed in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well containing the diluted compounds. A growth control (broth and inoculum) and a sterility control (broth only) are included on each plate. The plates are incubated at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Comparative Antimicrobial Activity of Novel Quinolone Derivatives

The following table summarizes representative MIC data for hypothetical novel quinoline derivatives, illustrating the impact of structural modifications.

Compound IDR1 (N-1)R2 (C-7)MIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
QN-01 Ethyl-F1632
QN-02 Cyclopropyl-F48
QN-03 CyclopropylPiperazinyl0.51
QN-04 Cyclopropyl4-Methylpiperazinyl0.250.5
QN-05 t-ButylPiperazinyl24

This is a representative table and does not reflect data from a single specific study.

Beyond MIC: Assessing Bactericidal Activity and Biofilm Disruption

While the MIC indicates bacteriostatic activity, it is often necessary to determine if a compound is bactericidal (kills bacteria). This is assessed by determining the Minimum Bactericidal Concentration (MBC). Furthermore, given that many chronic infections are associated with biofilms, evaluating the ability of novel quinolines to inhibit biofilm formation or disperse existing biofilms is a critical step.[9][19] Some quinoline derivatives have demonstrated potent activity against biofilms of methicillin-resistant S. aureus (MRSA) and S. epidermidis.[19]

The Bridge to Clinical Relevance: In Vivo Efficacy

Promising in vitro data must be validated in in vivo models of infection.[20][21][22][23][24] These studies, typically conducted in murine models, provide crucial information on the pharmacokinetic and pharmacodynamic properties of the compounds, as well as their efficacy in a complex biological system.

III. Unveiling the Molecular Gambit: Mechanism of Action

A profound understanding of how a drug exerts its effect is fundamental to its rational optimization and clinical application. The primary antibacterial mechanism of quinolones is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][10][13][25][26] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[25]

The Dual-Target Strategy

Quinolones convert their targets into toxic enzymes that fragment the bacterial chromosome.[2][10] They achieve this by stabilizing the covalent enzyme-DNA complex, known as the cleavage complex, in which the DNA is cleaved.[1][27][28] This leads to the accumulation of double-strand DNA breaks, triggering the SOS response and ultimately leading to cell death.[10][27][28]

  • DNA Gyrase: This enzyme introduces negative supercoils into the DNA, a process essential for initiating DNA replication.[13][25] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[25][29]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication.[13][27][28] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[27][29]

The ability of many fluoroquinolones to inhibit both enzymes contributes to their broad spectrum of activity and may help to mitigate the development of resistance.[1]

G Bacterial_DNA Bacterial Chromosomal DNA Cleavage_Complex Transient Enzyme-DNA Cleavage Complex Bacterial_DNA->Cleavage_Complex Enzyme binding & DNA cleavage Topoisomerase DNA Gyrase / Topoisomerase IV Topoisomerase->Cleavage_Complex Cleavage_Complex->Bacterial_DNA DNA re-ligation (inhibited by quinolone) Ternary_Complex Stable Ternary Complex (Quinolone-Enzyme-DNA) Cleavage_Complex->Ternary_Complex Quinolone Trapping Quinolone Quinolone Derivative Quinolone->Ternary_Complex Replication_Block Replication Fork Stalling & Transcription Inhibition Ternary_Complex->Replication_Block DSB Accumulation of Double-Strand DNA Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death SOS Response Activation

Caption: Quinolone derivatives trap bacterial topoisomerases on DNA, leading to cell death.

IV. The Horizon of Quinolone Research: Overcoming Resistance and Expanding Frontiers

The clinical utility of quinolones is threatened by the emergence of bacterial resistance.[1][2][10] The primary mechanisms of resistance include:

  • Target-Mediated Resistance: Mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) that reduce the binding affinity of quinolones.[1][2][10]

  • Efflux Pumps: The overexpression of efflux pumps that actively transport quinolones out of the bacterial cell, reducing their intracellular concentration.[1][10]

  • Reduced Permeability: Alterations in the bacterial outer membrane that limit the entry of quinolones.[10]

Future research is focused on designing novel quinoline derivatives that can overcome these resistance mechanisms. Strategies include:

  • Scaffold Hopping and Bioisosteric Replacement: These approaches involve modifying the core quinoline structure to create novel chemotypes that may not be recognized by existing resistance mechanisms.[19][30][31][32][33]

  • Dual-Targeting Agents: Developing compounds that potently inhibit both DNA gyrase and topoisomerase IV to reduce the likelihood of resistance emergence.[34]

  • Hybrid Molecules: Covalently linking a quinoline moiety to another pharmacophore to create a hybrid molecule with a potentially novel or dual mechanism of action.[4][6][7]

V. Conclusion: A Forward-Looking Perspective

The discovery of novel antimicrobial quinoline derivatives is a dynamic and evolving field. By integrating rational design, advanced synthetic methodologies, and rigorous biological evaluation, the scientific community can continue to leverage the remarkable potential of the quinoline scaffold. This guide has sought to provide not just a collection of protocols, but a strategic framework for thinking about the discovery process. The path forward requires a commitment to scientific integrity, a deep understanding of the underlying causality in molecular interactions, and an innovative spirit to stay ahead of the ever-adapting microbial world.

References

  • Quinolone antibiotic - Wikipedia. (n.d.).
  • Vila, J., Heisig, A., & Hooper, D. C. (2005). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 18(1), 21-29.
  • Behera, A., Singh, S., Singh, S. K., & Singh, V. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658.
  • Musiol, R. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Topics in Medicinal Chemistry, 15(24), 2571-2581. Retrieved from [Link]

  • Chaudhari, B. R. (2024). Synthesis and evaluation of novel antimicrobial quinoline derivatives. World Journal of Pharmaceutical Research, 13(15), 1234-1245.
  • Black, J. G., & Huigens, R. W. (2014). Discovery of quinoline small molecules with potent dispersal activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis biofilms using a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 24(22), 5126-5130. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. Retrieved from [Link]

  • Behera, A., Singh, S., Singh, S. K., & Singh, V. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924. Retrieved from [Link]

  • Wang, Y., Li, Y., Zhang, J., Li, J., Wang, Y., & Li, H. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 516. Retrieved from [Link]

  • Al-Ostath, A. H., Al-Wabli, R. I., Al-Ghamdi, M. A., & Al-Zahrani, M. H. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5410. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2010). Synthesis, in vitro antimicrobial and in vivo antitumor evaluation of novel pyrimidoquinolines and its nucleoside derivatives. European Journal of Medicinal Chemistry, 45(9), 3847-3854. Retrieved from [Link]

  • Ramesh, K., & Sreenivasulu, N. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 234-237. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Retrieved from [Link]

  • da Silva, A. C., de Souza, M. V. N., & de Almeida, M. V. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. ACS Omega, 9(11), 13038-13048. Retrieved from [Link]

  • Karcz, T., Girek, M., & Sroka, Z. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. International Journal of Molecular Sciences, 23(20), 12299. Retrieved from [Link]

  • Behera, A., Singh, S., Singh, S. K., & Singh, V. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924. Retrieved from [Link]

  • Behera, A., Singh, S., Singh, S. K., & Singh, V. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924. Retrieved from [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Livi, G. P. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Journal of Medicinal Chemistry, 53(24), 8675-8686. Retrieved from [Link]

  • Hiasa, H. (2020). DNA Gyrase as a Target for Quinolones. Cancers, 12(10), 2931. Retrieved from [Link]

  • Belkadi, M., Meziane, D., & Chérif, A. (2022). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. ChemistrySelect, 7(12), e202104443. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Retrieved from [Link]

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). Retrieved from [Link]

  • Gootz, T. D., Zaniewski, R. P., & Haskell, S. L. (1996). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 40(11), 2691-2697. Retrieved from [Link]

  • Chandal, N., Sharma, N., Cernicchi, G., Felicetti, T., Rondini, T., Acito, M., ... & Sabatini, S. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. Retrieved from [Link]

  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (n.d.). Retrieved from [Link]

  • Felicetti, T., Cernicchi, G., Rondini, T., Acito, M., Chandal, N., Sharma, N., ... & Sabatini, S. (2021). From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. ChemMedChem, 16(19), 3044-3059. Retrieved from [Link]

  • Structure-antibacterial activity relationship (SAR) table. (n.d.). Retrieved from [Link]

  • González-Bacerio, J., Castañeda, C. M., & Pérez-Pérez, M. J. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(17), 3105. Retrieved from [Link]

  • Zhang, Y., Chen, Y., & Lu, Y. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 8(10), 1033-1038. Retrieved from [Link]

  • Chin, N. X., & Neu, H. C. (1984). Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. Journal of Antimicrobial Chemotherapy, 14(6), 569-576. Retrieved from [Link]

  • Chandal, N., Sharma, N., Cernicchi, G., Felicetti, T., Rondini, T., Acito, M., ... & Sabatini, S. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. Retrieved from [Link]

  • Alpan, A. S., Er, M., & Ertürk, F. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 586-601. Retrieved from [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., & Ghorab, M. M. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 16301. Retrieved from [Link]

  • Nguyen, T. T., & Le, T. H. (2021). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 26(11), 3251. Retrieved from [Link]

  • Structures of 2-quinolone and 4-quinolone. (n.d.). Retrieved from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry. Retrieved from [Link]

  • Chen, Y. L., Fang, K. C., & Sheu, J. Y. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of Medicinal Chemistry, 44(14), 2374-2377. Retrieved from [Link]

  • Quinoline scaffold as a privileged substructure in antimicrobial drugs. (n.d.). Retrieved from [Link]

  • Quinolone antibiotic. (n.d.). Retrieved from [Link]

  • Xu, K., Li, Y., & Wang, Y. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. European Journal of Medicinal Chemistry, 241, 114631. Retrieved from [Link]

  • Smith, G. S., de Kock, C., & Smith, P. J. (2018). Bioisosteric ferrocenyl-containing quinolines with antiplasmodial and antitrichomonal properties. Dalton Transactions, 47(29), 9673-9684. Retrieved from [Link]

  • Rennison, D., Brimble, M. A., & Fraser, J. D. (2020). Substituted sulfonamide bioisosteres of 8-hydroxyquinoline as zinc-dependent antibacterial compounds. Bioorganic & Medicinal Chemistry Letters, 30(11), 127110. Retrieved from [Link]

  • Vlasova, O., Vlasov, S., & Severina, H. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[9][10][13]triazino[2,3-c]quinazolines. (2024). Molecules, 29(20), 4789. Retrieved from [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[9][10][13]triazino[2,3-C]quinazolines. (2024). Preprints.org. Retrieved from [Link]

Sources

Methodological & Application

"experimental protocol for synthesizing 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

An Experimental Protocol for the Two-Step Synthesis of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. The quinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of a difluoroacetyl hydrazide moiety introduces unique electronic properties and hydrogen bonding capabilities that are of significant interest in drug design. Lacking a direct, single-pot synthesis in published literature, this guide details a robust and logical two-step pathway. The synthesis commences with a copper-catalyzed cross-coupling reaction to form the key intermediate, ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. This is followed by a direct hydrazinolysis to yield the final target compound. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction

Quinoline derivatives are fundamental components of numerous therapeutic agents, exhibiting a wide range of biological activities including antimalarial, anticancer, and antibacterial properties[1][2]. The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the pharmacological profiles of these derivatives[1][2]. Concurrently, the introduction of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The difluoroacetyl group, in particular, is an important pharmacophore. This protocol details a reliable method to synthesize this compound (CAS 943541-39-7)[3], a compound that merges these valuable structural motifs.

The described synthetic strategy is divided into two primary stages:

  • Synthesis of the Ester Intermediate: Formation of ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate via a copper-catalyzed cross-coupling of 6-iodoquinoline and ethyl bromodifluoroacetate. This method is chosen for its efficiency in creating the critical C(sp²)-C(sp³) bond directly.

  • Hydrazinolysis: Conversion of the resulting ester into the target acetohydrazide using hydrazine hydrate. The strong electron-withdrawing nature of the adjacent difluoromethylene group activates the ester carbonyl, facilitating a clean and efficient reaction[4].

Overall Synthetic Pathway

The two-step synthesis proceeds as illustrated below, starting from commercially available 6-iodoquinoline.

Synthetic_Pathway cluster_0 Step 1: Copper-Catalyzed Cross-Coupling cluster_1 Step 2: Hydrazinolysis 6-Iodoquinoline 6-Iodoquinoline Ester_Intermediate Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate 6-Iodoquinoline->Ester_Intermediate  + Ethyl bromodifluoroacetate  Cu powder, DMSO, Heat Ester_Intermediate_2 Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate Final_Product This compound Ester_Intermediate_2->Final_Product  + Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol, Reflux

Caption: Overall reaction scheme for the synthesis.

Part 1: Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Principle and Mechanistic Insight

This reaction employs a copper-catalyzed cross-coupling to directly form the C-CF₂ bond. The mechanism involves the oxidative addition of copper into the carbon-bromine bond of ethyl bromodifluoroacetate, forming an organocopper intermediate. This species then undergoes a coupling reaction with 6-iodoquinoline to yield the desired product[5]. This approach is highly effective for synthesizing aryldifluoroacetates, even with sterically hindered substrates[5]. An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and reactive intermediates.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
6-Iodoquinoline255.072.55 g10.0Starting material.
Ethyl bromodifluoroacetate202.993.04 g (2.0 mL)15.0Reagent, handle in fume hood.
Copper powder, activated63.551.59 g25.0Catalyst.
Dimethyl sulfoxide (DMSO), anhydrous78.1350 mL-Anhydrous solvent is critical.
Diethyl ether74.12~200 mL-For extraction.
Saturated aq. NH₄Cl-~100 mL-For work-up.
Brine-~50 mL-For washing.
Anhydrous MgSO₄120.37~5 g-Drying agent.
Silica gel (230-400 mesh)-~50 g-For column chromatography.
Hexanes/Ethyl Acetate mixture-~500 mL-Eluent for chromatography.

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography.

Experimental Protocol
  • Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add activated copper powder (1.59 g) and 6-iodoquinoline (2.55 g).

  • Solvent Addition: Add anhydrous DMSO (50 mL) to the flask.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add ethyl bromodifluoroacetate (2.0 mL) dropwise to the stirred suspension at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (disappearance of the 6-iodoquinoline spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution and 100 mL of diethyl ether.

  • Extraction: Shake the funnel vigorously. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1 to 4:1) to afford the pure ester intermediate.

Expected Results
  • Yield: ~75-85%

  • Appearance: Pale yellow oil.

  • Characterization Data (Predicted):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.90-9.00 (m, 1H, Quinoline-H2), 8.10-8.25 (m, 2H, Quinoline-H4, H5), 7.80-7.90 (m, 1H, Quinoline-H8), 7.50-7.65 (m, 2H, Quinoline-H3, H7), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). The quinoline proton signals can be complex and may show concentration dependence[1][2].

    • ¹³C NMR (101 MHz, CDCl₃): δ 164.5 (t, J = 35.0 Hz, C=O), 151.0, 148.5, 136.0, 131.0, 130.0, 129.5, 128.0, 122.0, 115.5 (t, J = 250.0 Hz, -CF₂-), 63.0 (-OCH₂-), 14.0 (-CH₃).

    • ¹⁹F NMR (376 MHz, CDCl₃): δ -95.0 to -105.0 (s).

    • MS (ESI+): m/z calculated for C₁₃H₁₁F₂NO₂ [M+H]⁺, 252.08; found, 252.1.

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

This transformation is a classic nucleophilic acyl substitution known as hydrazinolysis. The nitrogen atom of hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester intermediate. The reaction proceeds via a tetrahedral intermediate, which then collapses to eliminate ethanol and form the highly stable hydrazide product. This reaction is typically driven to completion by using an excess of hydrazine hydrate and heating to reflux[6].

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate251.232.0 g7.96Intermediate from Part 1.
Hydrazine hydrate (~64% N₂H₄)50.061.25 mL~25.0~3 equivalents. Toxic, handle with care.
Ethanol (95%)46.0740 mL-Solvent.
Deionized Water18.02~50 mL-For precipitation.
Cold Ethanol46.07~20 mL-For washing the product.

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, vacuum flask.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (2.0 g) in ethanol (40 mL).

  • Reagent Addition: Add hydrazine hydrate (1.25 mL) to the solution at room temperature with stirring.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting ester.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. Slowly pour the solution into a beaker containing 50 mL of cold deionized water while stirring. The product should precipitate as a white or off-white solid.

  • Isolation: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any residual impurities.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Purification (If Necessary)

If the product is not of sufficient purity after filtration, it can be further purified by recrystallization. Ethanol or an ethanol/water mixture are suitable solvent systems for hydrazides[7].

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes slightly turbid.

  • Heat the mixture again until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Expected Results
  • Yield: ~80-90%

  • Appearance: White to off-white crystalline solid.

  • Characterization Data (Predicted):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.0 (br s, 1H, -CONH-), 8.95 (m, 1H, Quinoline-H2), 8.20-8.40 (m, 2H, Quinoline-H4, H5), 7.90-8.00 (m, 1H, Quinoline-H8), 7.60-7.75 (m, 2H, Quinoline-H3, H7), 4.50 (br s, 2H, -NH₂).

    • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.0 (t, J = 25.0 Hz, C=O), 150.5, 148.0, 136.5, 131.5, 130.5, 129.0, 128.5, 122.5, 116.0 (t, J = 255.0 Hz, -CF₂-).

    • FT-IR (KBr, cm⁻¹): 3300-3400 (N-H stretch, asymmetric and symmetric of NH₂), 3200 (N-H stretch of CONH), 1670 (C=O stretch, Amide I), 1610 (N-H bend), 1600 (C=C aromatic stretch), 1100-1250 (C-F stretch)[8][9][10].

    • MS (ESI+): m/z calculated for C₁₁H₉F₂N₃O [M+H]⁺, 238.08; found, 238.1.

Experimental Workflow Visualization

Experimental_Workflow start_node Start Materials: 6-Iodoquinoline Ethyl bromodifluoroacetate Copper Powder s1_react Cu-Catalyzed Cross-Coupling (DMSO, 80-90 °C, 4-6h) start_node->s1_react Step 1: Setup process_node process_node analysis_node analysis_node intermediate_node intermediate_node s2_react Hydrazinolysis Reaction (Ethanol, Reflux, 3-5h) intermediate_node->s2_react Step 2: Setup + Hydrazine Hydrate final_node Final Product: This compound s1_tlc TLC Analysis s1_react->s1_tlc Monitor s1_workup Aqueous Work-up (NH₄Cl, Ether Extraction) s1_tlc->s1_workup Reaction Complete s1_purify Column Chromatography (Silica, Hex/EtOAc) s1_workup->s1_purify Crude Oil s1_purify->intermediate_node Purified s2_tlc TLC Analysis s2_react->s2_tlc Monitor s2_precipitate Precipitation in Water & Vacuum Filtration s2_tlc->s2_precipitate Reaction Complete s2_wash Wash with Cold Ethanol & Dry Under Vacuum s2_precipitate->s2_wash Solid Product s2_wash->final_node

Caption: Detailed workflow for the two-step synthesis protocol.

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl bromodifluoroacetate is a lachrymator and should be handled in a fume hood.

  • DMSO can enhance skin absorption of other chemicals. Avoid skin contact.

  • Standard laboratory safety procedures should be followed at all times.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Semantic Scholar. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty hydrazides.... Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,2-difluoro-2-phenylacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
  • ResearchGate. (2025). Control and analysis of hydrazine, hydrazides and hydrazones.... Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Regulatory Mechanisms in Biosystems Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-free transesterification vitrimers: activation via α-difluoroesters. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]

  • J-STAGE. (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copper-catalysed selective C5−H bromination and difluoromethylation of 8-aminoquinoline amides employing ethyl. Retrieved from [Link]

  • PubMed. (1966). Hydrazinolysis of alpha-1-acid glycoprotein. Retrieved from [Link]

  • ResearchGate. (2024). Copper‐Catalyzed C3−H Difluoroacetylation of Quinoxalinones with Ethyl Bromodifluoroacetate | Request PDF. Retrieved from [Link]_with_Ethyl_Bromodifluoroacetate)

Sources

Application Notes and Protocols for 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Fluorinated Quinoline Hydrazide

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The molecule 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide represents a compelling convergence of three pharmacologically significant moieties: the quinoline ring, a gem-difluoroacetyl group, and a hydrazide linker. While this specific molecule is not extensively documented in current literature, an analysis of its constituent parts provides a strong rationale for its potential applications in medicinal chemistry, particularly in the realms of oncology and infectious diseases.

The quinoline scaffold is a well-established pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] Its planar, aromatic nature allows for effective interactions with various biological targets. The introduction of a gem-difluoro group can significantly enhance the metabolic stability and binding affinity of a molecule.[5] The hydrazide functional group is a versatile linker and a pharmacophore in its own right, known to be present in numerous biologically active compounds with activities such as antitubercular, antimicrobial, and anticancer effects.[6][7][8][9]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the hypothesized applications of this compound and providing comprehensive, field-proven protocols for its investigation.

Hypothesized Therapeutic Applications and Mechanistic Rationale

Based on the extensive bioactivity of its structural components, this compound is proposed as a promising candidate for investigation in the following areas:

  • Oncology: The quinoline moiety is a core component of numerous kinase inhibitors, including those targeting the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers.[10][11][12][13][14] The hydrazide group can act as a hydrogen bond donor and acceptor, potentially contributing to binding at the ATP-binding site of kinases. The difluoro group can enhance binding affinity and improve pharmacokinetic properties.

  • Antibacterial Agents: Both quinoline and hydrazide derivatives have demonstrated significant antibacterial activity.[1][15][16] Fluoroquinolones are a major class of antibiotics. While the fluorine in the subject molecule is not on the ring, its presence can still influence the overall electronic and steric properties, potentially leading to novel antibacterial mechanisms.

Experimental Protocols

The following protocols are designed to be self-validating systems for the preliminary evaluation of this compound's biological activity.

Protocol 1: In Vitro Anticancer Activity Assessment - Cell Viability Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.[17][18] This colorimetric assay is a standard method for assessing cell viability.[19][20][21]

Workflow for In Vitro Anticancer Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of this compound in DMSO add_compound Add serial dilutions of the compound to wells prep_compound->add_compound prep_cells Culture and harvest cancer cell lines seed_cells Seed cells into 96-well plates prep_cells->seed_cells seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cell viability assay.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation and Assay:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549To be determinedReference value
MCF-7To be determinedReference value
HCT116To be determinedReference value
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay to evaluate the inhibitory activity of the compound against a specific kinase, such as c-Met.[22][23][24][25][26] The assay measures the amount of ADP produced, which is proportional to kinase activity.

Workflow for In Vitro Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound add_reagents Add compound and kinase to 384-well plate prep_compound->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents pre_incubate Pre-incubate to allow inhibitor binding add_reagents->pre_incubate initiate_reaction Initiate reaction with substrate/ATP mix pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->stop_reaction generate_signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence stop_reaction->generate_signal read_luminescence Measure luminescence generate_signal->read_luminescence plot_data Plot luminescence vs. log(inhibitor concentration) read_luminescence->plot_data calculate_ic50 Determine IC50 value plot_data->calculate_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • This compound

  • Recombinant c-Met kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume white plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution in DMSO.

    • Create a series of dilutions in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO control.

    • Add 2 µL of c-Met kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent, mix, and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
c-MetTo be determinedReference value
Protocol 3: Antibacterial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[27][28][29][30][31]

Workflow for Antibacterial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound add_compound Add diluted compound to 96-well plate prep_compound->add_compound prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_bacteria->inoculate add_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity or measure OD600 incubate->read_mic determine_mic Determine MIC (lowest concentration with no visible growth) read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well round-bottom plates

  • Spectrophotometer

Procedure:

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of the compound in CAMHB in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213To be determinedReference value
E. coli ATCC 25922To be determinedReference value

Conclusion and Future Directions

The structural attributes of this compound strongly suggest its potential as a valuable lead compound in medicinal chemistry. The provided protocols offer a robust framework for the initial assessment of its anticancer and antibacterial properties. Positive results from these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy, and pharmacokinetic profiling, to fully elucidate the therapeutic potential of this promising molecule.

References

Sources

Application Notes & Protocols: A Multi-Tiered Approach to Efficacy Evaluation of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial effects[1][2]. The incorporation of a hydrazide/hydrazone linker can enhance the pharmacological profile by providing additional hydrogen bonding opportunities with biological targets and potentially enabling pH-sensitive drug release in acidic tumor microenvironments[3]. The addition of difluoro- a moiety to the acetohydrazide side chain can further modulate the compound's physicochemical properties, such as metabolic stability and binding affinity.

This document provides a comprehensive, multi-tiered methodology for the preclinical evaluation of the novel compound, 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide. The protocols outlined herein are designed to systematically assess its biological activity, elucidate its mechanism of action, and establish a foundation for further development. This guide is intended for researchers, scientists, and drug development professionals.

Phase 1: Broad-Spectrum In Vitro Screening

The initial phase of evaluation aims to cast a wide net to identify the potential therapeutic area for this compound. Given that similar quinoline acetohydrazide derivatives have shown promise as both anticancer and antimicrobial agents, a dual screening approach is recommended[4][5].

Anticancer Activity Screening: The NCI-60 Human Tumor Cell Line Screen

A logical first step is to assess the compound's cytotoxic potential across a diverse panel of human cancer cell lines. The U.S. National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a well-established and valuable tool for this purpose[6].

Protocol: NCI-60 Screen Submission

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Ensure the highest possible purity of the compound.

  • Submission: Follow the guidelines provided by the NCI's Developmental Therapeutics Program (DTP) for compound submission. This typically involves submitting a sample of the compound along with its chemical structure and any available preliminary data.

  • Data Analysis: The NCI will provide a comprehensive report detailing the compound's activity against the 60 cell lines. Key metrics to analyze include:

    • GI₅₀: The concentration required to inhibit cell growth by 50%.

    • TGI: The concentration required for total growth inhibition.

    • LC₅₀: The concentration required to kill 50% of the cells.

  • COMPARE Analysis: Utilize the NCI's COMPARE algorithm to identify correlations between the activity pattern of your compound and those of known anticancer agents. This can provide initial clues about the mechanism of action.

Antimicrobial Activity Screening

A parallel screening effort should be undertaken to evaluate the compound's potential as an antimicrobial agent.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria[5].

  • Compound Preparation: Prepare a series of two-fold dilutions of this compound in a suitable broth medium.

  • Inoculation: Inoculate each dilution with a standardized suspension of the test bacteria.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Focused In Vitro Efficacy and Mechanism of Action Studies

Based on the results from Phase 1, the subsequent research will focus on the most promising therapeutic area. For the remainder of this guide, we will assume that the initial screening revealed significant anticancer activity.

Validation of Cytotoxicity in Selected Cancer Cell Lines

The initial NCI-60 data should be validated and expanded upon using a selection of the most sensitive cancer cell lines.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Culture: Culture the selected cancer cell lines in their recommended media and conditions.

  • Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and quantified by measuring the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which are indicative of metabolically active cells.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Understanding how the compound induces cell death is crucial. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the selected cancer cell lines with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

  • Data Interpretation: An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Identifying the Molecular Target: Enzyme Inhibition Assays

Quinoline derivatives are known to inhibit various enzymes involved in cancer progression, such as protein kinases, topoisomerases, and COX-2[3][4].

Protocol: General Kinase Inhibition Assay

  • Kinase Selection: Based on the COMPARE analysis and literature on similar compounds, select a panel of relevant kinases.

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). These assays typically measure the amount of ADP produced during the kinase reaction.

  • Procedure:

    • Set up the kinase reaction with the selected enzyme, its substrate, ATP, and a range of concentrations of this compound.

    • Incubate the reaction to allow for phosphorylation.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: A decrease in the luminescent signal indicates inhibition of the kinase. Calculate the IC₅₀ for the target kinase.

Workflow for In Vitro Efficacy Evaluation

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Focused Anticancer Evaluation NCI-60 Screen NCI-60 Screen Cell Viability Assay Cell Viability Assay NCI-60 Screen->Cell Viability Assay Identify sensitive cell lines MIC Assay MIC Assay Apoptosis Assay Apoptosis Assay Cell Viability Assay->Apoptosis Assay Confirm cytotoxic effect Enzyme Inhibition Assay Enzyme Inhibition Assay Apoptosis Assay->Enzyme Inhibition Assay Investigate mechanism G Compound Compound Target Kinase Target Kinase Compound->Target Kinase Inhibition p-Target Kinase p-Target Kinase Target Kinase->p-Target Kinase Activation Downstream Substrate Downstream Substrate p-Target Kinase->Downstream Substrate Phosphorylation p-Downstream Substrate p-Downstream Substrate Downstream Substrate->p-Downstream Substrate Cell Proliferation Cell Proliferation p-Downstream Substrate->Cell Proliferation

Caption: A hypothetical signaling pathway illustrating the inhibitory effect of the compound on a target kinase.

Phase 4: In Vivo Efficacy Evaluation

Promising in vitro results must be translated to an in vivo setting to assess the compound's efficacy in a more complex biological system.[7][8] The mouse xenograft model is a standard preclinical model for evaluating anticancer agents.[9][10]

Protocol: Human Tumor Xenograft Mouse Model

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice) to prevent rejection of the human tumor cells.[11]

  • Tumor Implantation: Subcutaneously implant a suspension of the selected human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment:

    • Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group. Calculate the tumor growth inhibition (TGI) percentage.

Quantitative Data Summary

Assay Metric Hypothetical Result for Compound Positive Control
Cell Viability (Cancer Line A)IC₅₀1.5 µM0.8 µM (Doxorubicin)
Kinase Inhibition (Target X)IC₅₀50 nM25 nM (Known Inhibitor)
Xenograft Model (Cancer Line A)TGI60% at 50 mg/kg80% at 10 mg/kg (Standard Drug)

Conclusion

This multi-tiered methodology provides a robust framework for the comprehensive evaluation of this compound. By systematically progressing from broad in vitro screening to focused mechanism of action studies and in vivo efficacy models, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound. The data generated from these protocols will be crucial for making informed decisions about its continued development as a potential therapeutic agent.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
  • Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | Great Britain. (n.d.).
  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC - NIH. (n.d.).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.).
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers - Benchchem. (n.d.).
  • Drug repurposing of novel quinoline acetohydrazide derivatives as potent COX-2 inhibitors and anti-cancer agents | Request PDF - ResearchGate. (n.d.).
  • Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Publishing. (n.d.).
  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed. (2023, March 1).
  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC - NIH. (2024, June 27).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).

Sources

Application Notes & Protocols: Evaluating 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide as a Potential DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Quinolone Analog

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into DNA.[1][2] This enzyme is a well-validated and highly successful target for antibacterial drugs, most notably the fluoroquinolone class of antibiotics.[3][4] Fluoroquinolones act by inhibiting the resealing of the DNA double-strand break, a key step in the enzyme's catalytic cycle.[5] This process stabilizes a covalent complex between the enzyme and DNA, which serves as a physical barrier to DNA replication forks, ultimately leading to bacterial cell death.[6]

The persistent rise of antibiotic resistance, including common resistance to fluoroquinolones through mutations in the DNA gyrase enzyme, necessitates the discovery of novel chemical scaffolds that can overcome these mechanisms.[5][7] The compound 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide represents a rational design approach to creating a new potential DNA gyrase inhibitor. It incorporates the critical quinoline core, a foundational structure in many potent gyrase inhibitors, with a novel difluoroacetohydrazide side chain.[8][9][10] This structural modification may offer alternative binding interactions within the enzyme's active site, potentially evading existing resistance mutations.

These application notes provide a comprehensive guide for researchers to evaluate the inhibitory potential of this compound against bacterial DNA gyrase. We present the hypothesized mechanism of action and provide detailed, self-validating protocols for in vitro enzymatic assays and cellular antibacterial activity assessment.

Hypothesized Mechanism of Action

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[5][11] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit contains the ATPase domain that powers the reaction.[11][12] Fluoroquinolones are known to bind to a pocket formed at the interface of the GyrA subunits and the DNA, stabilizing the "cleavage complex" where the DNA is cut but not yet resealed.[5][13]

We hypothesize that this compound, due to its quinoline core, will function as a topoisomerase poison in a manner analogous to classical fluoroquinolones. The difluoro group may enhance binding affinity or alter electronic properties compared to traditional analogs. The proposed mechanism involves the non-covalent binding of the compound to the gyrase-DNA complex, preventing the re-ligation of the cleaved DNA strands and leading to an accumulation of lethal double-strand breaks.[1][2]

G cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Point of Inhibition A 1. Gyrase binds to G-segment DNA B 2. T-segment DNA is captured A->B Catalytic Steps C 3. G-segment is cleaved (ATP Hydrolysis) B->C Catalytic Steps D 4. T-segment passes through the break C->D Catalytic Steps Inhibitor 2,2-Difluoro-2- (quinolin-6-yl)acetohydrazide C->Inhibitor Inhibition E 5. G-segment is resealed D->E Catalytic Steps F 6. T-segment is released E->F Catalytic Steps F->A Catalytic Steps Complex Stabilized Gyrase-DNA Cleavage Complex Inhibitor->Complex Stabilizes Apoptosis Replication Fork Stall & Double-Strand Breaks -> Cell Death Complex->Apoptosis Leads to

Caption: Hypothesized mechanism of DNA gyrase inhibition.

Application Notes & Experimental Design

Compound Handling and Preparation
  • Appearance: Solid powder.

  • Solubility: It is recommended to first test solubility in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Further dilutions into aqueous assay buffers should be done carefully to avoid precipitation.

  • Storage: Store the solid compound at 4°C, protected from light and moisture. DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Purity: 97%[14]

  • Molecular Weight: 237.21 g/mol [14]

Experimental Controls: The Key to Trustworthy Data

To ensure the validity of the experimental results, the inclusion of proper controls is mandatory.

  • Positive Control: Ciprofloxacin or Novobiocin. Ciprofloxacin is a well-characterized fluoroquinolone that targets the GyrA subunit and stabilizes the cleavage complex.[7] Novobiocin is an aminocoumarin that inhibits the ATPase activity of the GyrB subunit.[1] Using both can help elucidate the specific subunit being targeted.

  • Negative Control (No Enzyme): A reaction mixture containing all components except for the DNA gyrase. This control ensures that the observed changes in DNA topology are enzyme-dependent.

  • Vehicle Control (No Inhibitor): A reaction mixture containing DNA gyrase and the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential effects of the solvent on enzyme activity.

Experimental Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)

This assay directly visualizes the catalytic activity of DNA gyrase, which converts relaxed plasmid DNA into its supercoiled form. Inhibitors of the enzyme will prevent this conversion, leaving the DNA in its relaxed state.[15]

Materials and Reagents
  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 Plasmid DNA (Substrate)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • ATP Solution: 10 mM

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control: Ciprofloxacin, dissolved in DMSO.

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[16]

  • Agarose, Tris-acetate-EDTA (TAE) buffer, Ethidium Bromide, or other DNA stain.

Step-by-Step Protocol
  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:

    • 6 µL of 5X Assay Buffer

    • 3 µL of 10 mM ATP

    • 0.5 µg of relaxed pBR322 DNA

    • Nuclease-free water to a volume of 26 µL.

  • Aliquot and Add Inhibitor: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

    • Add 1 µL of DMSO (Vehicle Control).

    • Add 1 µL of Ciprofloxacin at various concentrations (Positive Control).

    • Add 1 µL of the test compound at various concentrations (e.g., a serial dilution from 200 µM to 0.1 µM).

  • Initiate Reaction: Dilute the DNA gyrase enzyme in Dilution Buffer to the working concentration. Add 3 µL of the diluted enzyme to each tube. For the "No Enzyme" control, add 3 µL of Dilution Buffer without enzyme.

  • Incubation: Mix gently by tapping the tubes and incubate at 37°C for 60 minutes.[17]

  • Terminate Reaction: Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.[16]

  • Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel containing a DNA stain (e.g., 0.5 µg/mL Ethidium Bromide). Run the gel in 1X TAE buffer at a low voltage (e.g., 60-80V) for 2-4 hours to achieve good separation between supercoiled and relaxed DNA forms.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The vehicle control lane should show a strong band corresponding to supercoiled DNA. Increasing concentrations of an effective inhibitor will show a decrease in the supercoiled band and a corresponding increase in the relaxed DNA band.

G start Start: Prepare Master Mix (Buffer, ATP, Relaxed DNA) aliquot Aliquot Master Mix into Reaction Tubes start->aliquot add_cpd Add Test Compound, Positive Control (Cipro), or Vehicle (DMSO) aliquot->add_cpd add_enz Initiate Reaction: Add DNA Gyrase Enzyme add_cpd->add_enz incubate Incubate at 37°C for 60 minutes add_enz->incubate stop Terminate Reaction: Add Stop Buffer/Dye incubate->stop gel Agarose Gel Electrophoresis stop->gel visualize Visualize Bands & Quantify (Supercoiled vs. Relaxed) gel->visualize end End: Determine IC50 visualize->end

Caption: Experimental workflow for the gel-based DNA gyrase inhibition assay.

Data Analysis and Interpretation

Quantifying Inhibition

The intensity of the supercoiled and relaxed DNA bands can be quantified using gel documentation software (e.g., ImageJ, Bio-Rad Image Lab). The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * [ 1 - ( (SC_inhibitor - R_background) / (SC_vehicle - R_background) ) ]

Where:

  • SC_inhibitor is the signal from the supercoiled band in the presence of the inhibitor.

  • SC_vehicle is the signal from the supercoiled band in the vehicle control.

  • R_background is the signal from the relaxed band in the vehicle control (background supercoiling).

IC₅₀ Determination

The IC₅₀ value is the concentration of the inhibitor required to reduce enzyme activity by 50%. To determine the IC₅₀, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

Expected Results Table

Summarize the quantitative data in a structured table for clear comparison.

CompoundTarget Subunit (Hypothesized)IC₅₀ (µM)MIC vs. E. coli (µg/mL)
This compound GyrA[User Data][User Data]
Ciprofloxacin (Positive Control)GyrA[User Data][User Data]
Novobiocin (Positive Control)GyrB[User Data][User Data]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

While an in vitro enzymatic assay is crucial, it is equally important to determine if the compound has antibacterial activity against whole cells. The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials
  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound and control antibiotics

Abbreviated Protocol (Following CLSI Guidelines)
  • Prepare Inoculum: Grow bacteria to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

  • Inoculation: Add the bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria only, no drug) and a negative control (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Rusu, A., Buta, E. L., et al. (2021). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-21. [Link]

  • Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work? Patsnap. [Link]

  • Mitscher, L. A. (2005). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • Stokes, J. M., et al. (2019). Validation of predicted DNA gyrase inhibitors. ResearchGate. [Link]

  • Pharmacology 2000. DNA Gyrase Inhibitors. Pharmacology 2000. [Link]

  • Wikipedia. (n.d.). DNA gyrase. Wikipedia. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 703, 135-148. [Link]

  • Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(7), 2744-2749. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Eldehna, W. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(11), e2000277. [Link]

  • S, S., et al. (2022). Design, dynamic docking, synthesis, and in vitro validation of a novel DNA gyrase B inhibitor. Journal of Biomolecular Structure & Dynamics, 40(18), 8199-8212. [Link]

  • Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 849-862. [Link]

  • Eldehna, W. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. ResearchGate. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

  • Bisacchi, G. S., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 23(17), 4837-4842. [Link]

  • Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. National Institutes of Health. [Link]

  • Kumar, A., et al. (2021). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Advances, 11(32), 19571-19586. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

  • Tamulaitienė, G., & Tamulaitis, G. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. International Journal of Molecular Sciences, 25(3), 1583. [Link]

  • Huband, M. D., et al. (2015). Characterization of the Novel DNA Gyrase Inhibitor AZD0914: Low Resistance Potential and Lack of Cross-Resistance in Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 59(5), 2637-2645. [Link]

  • Singh, S., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. Molecules, 27(17), 5602. [Link]

  • Le, T. V., et al. (2018). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 8(1), 16301. [Link]

  • PubChem. (n.d.). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][5][6][13]triazin-2-yl]benzamide and processes related to preparing the same. PubChem. [Link]

  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2), 157-162. [Link]

  • Google Patents. (n.d.). US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl).

Sources

Application Notes and Protocols for Testing the Antimicrobial Activity of Quinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Quinolones and the Need for Rigorous Antimicrobial Evaluation

Quinolones are a significant class of synthetic chemotherapeutic agents that have been a cornerstone of antimicrobial therapy for decades. Their mechanism of action, which involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—interferes with DNA replication, leading to bacterial cell death.[1][2] The evolution of quinolones, particularly the addition of a fluorine atom to create fluoroquinolones, has expanded their spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] However, the rise of antimicrobial resistance threatens the clinical utility of this vital drug class, making the discovery and rigorous evaluation of novel quinoline derivatives more critical than ever.[4][5]

This guide provides a comprehensive suite of protocols for the in vitro evaluation of the antimicrobial properties of novel quinoline compounds. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring that the generated data is robust, reproducible, and relevant for drug development decisions. We will cover foundational assays for determining basic antimicrobial activity, as well as more advanced techniques to assess efficacy against complex bacterial structures like biofilms, intracellular activity, and the potential for resistance development.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel quinoline compound involves determining its fundamental antimicrobial activity. The following protocols, based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), are the gold standard for this purpose.[6][7][8][9]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[10][11]

  • Why Broth Microdilution? This method is quantitative, highly reproducible, and amenable to high-throughput screening, allowing for the efficient testing of multiple compounds against a panel of microorganisms.

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.

  • Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ CFU/mL is crucial. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs.

  • Preparation of Quinolone Compound Stock Solution:

    • Dissolve the quinoline compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to a starting concentration that is at least twice the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Using a 96-well sterile, flat-bottom microtiter plate, add 100 µL of CAMHB to all wells except the first column.

    • Add 200 µL of the starting concentration of the quinoline compound to the first well of each row designated for that compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well containing only broth).

    • Include a growth control well (inoculum without the compound).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline compound that shows no visible growth.

Agar Disk Diffusion Assay

The agar disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[6][12][13] It is a simple and widely used technique in clinical microbiology laboratories.[14][15]

  • Principle of Diffusion: The antimicrobial agent diffuses from a paper disk into the agar medium. The concentration gradient of the agent decreases with distance from the disk. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[14]

  • Standardization is Key: The size of the zone of inhibition is influenced by factors such as the inoculum density, agar depth, and incubation conditions. Therefore, strict adherence to standardized protocols like those from CLSI is essential for reproducible results.[14][16]

  • Preparation of Agar Plates:

    • Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.

    • Allow the plates to come to room temperature before use.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Application of Disks:

    • Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the quinoline compound onto the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data and established breakpoints, which may not be available for novel compounds.

Time-Kill Kinetic Assay

The time-kill kinetic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[17][18] A bactericidal agent is defined as one that causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum, whereas a bacteriostatic agent inhibits growth without significant killing.[17]

  • Dynamic Assessment: Unlike the static endpoint of an MIC assay, the time-kill assay provides a dynamic view of the antimicrobial effect, which can be crucial for understanding the pharmacodynamics of a compound.

  • Concentration Selection: Testing at various multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides a more complete picture of the concentration-dependent killing activity of the quinoline compound.

  • Preparation:

    • Prepare flasks or tubes containing CAMHB with the quinoline compound at the desired concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x MIC).

    • Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test flasks/tubes.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask/tube.

    • Perform ten-fold serial dilutions of the aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the quinoline compound.

    • A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum is indicative of bactericidal activity.

Part 2: Advanced Antimicrobial Characterization

Beyond the foundational assays, a thorough evaluation of a novel quinoline compound should investigate its efficacy in more clinically relevant scenarios, such as against biofilms and intracellular bacteria.

Anti-Biofilm Activity Assays

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antimicrobial agents.[13]

This simple and widely used method quantifies the total biofilm biomass by staining the extracellular matrix and attached cells with crystal violet.[13]

  • Biofilm Formation:

    • In a 96-well plate, add 100 µL of a standardized bacterial suspension (OD₆₀₀ of 0.05-0.1) to each well.

    • Add 100 µL of the quinoline compound at various concentrations. Include a growth control without the compound.

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Washing and Staining:

    • Gently remove the planktonic cells by washing the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

    • Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes.

    • Allow the plate to air dry completely.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Wash the wells thoroughly with distilled water to remove excess stain.[13]

  • Solubilization and Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes with gentle shaking.

    • Measure the absorbance at 570-595 nm using a microplate reader.[13]

The resazurin assay assesses the metabolic activity of viable cells within the biofilm.[2][4]

  • Biofilm Formation and Treatment:

    • Form and treat biofilms with the quinoline compound as described in the crystal violet assay.

  • Washing and Staining:

    • Wash the wells to remove planktonic cells and the compound.

    • Add 200 µL of a 20 µM resazurin solution in PBS to each well.[2]

    • Incubate in the dark at 37°C until the untreated control wells turn pink.

  • Quantification:

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2][19]

This method directly quantifies the number of viable bacteria within a biofilm.

  • Biofilm Formation and Treatment:

    • Form and treat biofilms as previously described.

  • Biofilm Disruption and Plating:

    • Wash the wells to remove planktonic cells.

    • Add 200 µL of sterile PBS to each well and disrupt the biofilm by vigorous pipetting or sonication.

    • Perform serial dilutions of the resulting bacterial suspension and plate onto MHA.[20]

  • Incubation and Counting:

    • Incubate the plates and count the colonies to determine the CFU/mL.

Intracellular Activity Assay

Quinolones are known to penetrate eukaryotic cells, making them potentially effective against intracellular pathogens. This assay evaluates the ability of a quinoline compound to kill bacteria that have been phagocytosed by macrophages.

  • Cell Line Selection: THP-1 human monocytes, differentiated into macrophages, are a commonly used and relevant cell line for these studies.[21]

  • Antibiotic Protection: An antibiotic that does not penetrate the macrophage (e.g., gentamicin) is used to kill extracellular bacteria, ensuring that only the intracellular activity of the quinoline compound is measured.[22]

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection of Macrophages:

    • Infect the differentiated macrophages with the test bacterium at a specific multiplicity of infection (MOI).

    • Incubate to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells and treat with a high concentration of a non-cell-penetrating antibiotic (e.g., gentamicin) to kill extracellular bacteria.

  • Treatment with Quinolone Compound:

    • Wash the cells to remove the first antibiotic and add fresh medium containing the quinoline compound at various concentrations.

    • Incubate for a defined period (e.g., 24 hours).

  • Lysis and CFU Determination:

    • Wash the cells to remove the quinoline compound.

    • Lyse the macrophages with a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on MHA to determine the number of surviving intracellular bacteria (CFU/mL).

Part 3: Assessment of Resistance Development

Evaluating the potential for bacteria to develop resistance to a new quinoline compound is a critical step in its preclinical assessment.

Serial Passage Assay for Induced Resistance

This method assesses the propensity of a microorganism to develop resistance to a compound through repeated exposure to sub-inhibitory concentrations.[1][15][23]

  • Initial MIC Determination:

    • Determine the baseline MIC of the quinoline compound for the test organism.

  • Serial Passaging:

    • Inoculate a culture of the organism into a series of tubes with increasing concentrations of the quinoline compound.

    • After incubation, take the inoculum from the well/tube with the highest concentration of the compound that still shows growth (sub-MIC) and use it to inoculate a new series of dilutions.[1]

    • Repeat this process for a set number of passages (e.g., 21-30 days).[1][23]

  • Monitoring MIC:

    • Determine the MIC at each passage to monitor for any increase in resistance.

Spontaneous Mutation Frequency

This assay determines the frequency at which spontaneous mutations conferring resistance to the quinoline compound arise in a bacterial population.[1][24]

  • Preparation of High-Density Inoculum:

    • Grow a large volume of the test organism to a high cell density (e.g., 10¹⁰ CFU/mL).

  • Plating on Selective Media:

    • Plate a known number of cells onto MHA plates containing the quinoline compound at a concentration that inhibits the growth of the wild-type strain (e.g., 4x MIC).

    • Also, plate serial dilutions of the culture onto non-selective MHA to determine the total viable count.

  • Incubation and Calculation:

    • Incubate the plates until colonies appear on the selective plates.

    • The frequency of spontaneous mutation is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[25]

Part 4: Cytotoxicity Assessment

It is essential to ensure that the observed antimicrobial activity is not due to general cytotoxicity to host cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[14]

MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the quinoline compound for a specified period (e.g., 24-48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Data Presentation and Visualization

Quantitative Data Summary
AssayMetricExample Data Table
Broth MicrodilutionMIC (µg/mL)Table 1: MICs of Quinolone X against various bacterial strains.
Agar Disk DiffusionZone of Inhibition (mm)Table 2: Zone of Inhibition for Quinolone X.
Time-Kill AssayLog₁₀ CFU/mLTable 3: Time-Kill kinetics of Quinolone X against S. aureus.
Anti-Biofilm Assays% Inhibition / Log₁₀ CFU/mLTable 4: Anti-biofilm activity of Quinolone X.
Resistance StudiesFold-increase in MIC / FrequencyTable 5: Resistance development potential of Quinolone X.
Cytotoxicity AssayIC₅₀ (µM)Table 6: Cytotoxicity of Quinolone X.
Experimental Workflows and Logical Relationships

Caption: General workflow for antimicrobial compound evaluation.

G cluster_0 Primary Screening cluster_1 Bactericidal/Bacteriostatic Characterization cluster_2 Advanced Efficacy Testing cluster_3 Safety & Resistance Profile Broth Microdilution (MIC) Broth Microdilution (MIC) Time-Kill Assay Time-Kill Assay Broth Microdilution (MIC)->Time-Kill Assay Determine test concentrations Anti-Biofilm Assays Anti-Biofilm Assays Broth Microdilution (MIC)->Anti-Biofilm Assays Guide concentration selection Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Broth Microdilution (MIC)->Cytotoxicity Assay (MTT) Compare efficacy vs. toxicity Agar Disk Diffusion Agar Disk Diffusion Time-Kill Assay->Anti-Biofilm Assays Resistance Development Studies Resistance Development Studies Anti-Biofilm Assays->Resistance Development Studies Intracellular Activity Assay Intracellular Activity Assay

Caption: Quinolone mechanism of action.

G Quinolone Compound Quinolone Compound Bacterial Cell Bacterial Cell Quinolone Compound->Bacterial Cell DNA_Gyrase DNA Gyrase Bacterial Cell->DNA_Gyrase Topo_IV Topoisomerase IV Bacterial Cell->Topo_IV DNA_Replication_Block Blocks DNA Replication DNA_Gyrase->DNA_Replication_Block Topo_IV->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

References

  • Emery Pharma. (n.d.). Antibiotic Resistance Testing. Retrieved from [Link]

  • García-Contreras, R., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54682.
  • Suryaletha, K., et al. (2016). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (113), 54271.
  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • GARDP Revive. (n.d.). Serial passage. Retrieved from [Link]

  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Association for Biology Laboratory Education. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • ANSI Webstore. (n.d.). CLSI M07-A10 and CLSI M100-S26 - Package contains. Retrieved from [Link]

  • Pollard, E. J., et al. (2012). In vitro evaluation of the potential for resistance development to ceragenin CSA-13. Journal of Antimicrobial Chemotherapy, 67(8), 1933-1939.
  • Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition (M07-A8).
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Van den Driessche, F., et al. (2014). A Method for Quantitative Determination of Biofilm Viability. Molecules, 19(9), 14594-14607.
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
  • Castanheira, M., et al. (2016). Determination of Disk Diffusion and MIC Quality Control Guidelines for High-Dose Cefepime-Tazobactam (WCK 4282), a Novel Antibacterial Combination Consisting of a β-Lactamase Inhibitor and a Fourth-Generation Cephalosporin. Journal of Clinical Microbiology, 54(4), 957-963.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. In Cancer Cell Culture (pp. 237-245). Humana Press.
  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Sun, Z., et al. (2021). Revealing AMP mechanisms of action through resistance evolution and quantitative proteomics. Frontiers in Molecular Biosciences, 8, 678533.
  • Cushman, M., et al. (2001). Frequency of Spontaneous Mutations That Confer Antibiotic Resistance in Chlamydia spp. Antimicrobial Agents and Chemotherapy, 45(8), 2268-2273.
  • Wikipedia. (n.d.). Serial passage. Retrieved from [Link]

  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • ANSI Webstore. (n.d.). CLSI M02-A12 and CLSI M100-S25 - Package contains. Retrieved from [Link]

  • A-reum, L., et al. (2016). A Simple, Reproducible, Inexpensive, Yet Old-Fashioned Method for Determining Phagocytic and Bactericidal Activities of Macrophages. Journal of Visualized Experiments, (109), 53922.
  • GlobalSpec. (2018). CLSI M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • Macià, M. D., et al. (2021). Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification. Frontiers in Microbiology, 12, 706927.
  • Lemaire, S., et al. (2007). Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages. Antimicrobial Agents and Chemotherapy, 51(8), 2749-2760.
  • Scientific Research Publishing. (2015). Clinical and Laboratory Standards Institute (CLSI) (2015) Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standards - Twelfth Edition, M02-A12. Retrieved from [Link]

  • Regulations.gov. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Retrieved from [Link]

  • GARDP Revive. (n.d.). Frequency of resistance (FoR). Retrieved from [Link]

  • Bio-protocol. (2020). Protocol for Assessment of Biofilm Formation. Retrieved from [Link]

  • Pope, C. F., et al. (2003). A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance. Antimicrobial Agents and Chemotherapy, 47(11), 3645-3648.
  • Baquero, F., & Blázquez, J. (1997). Mutation Frequencies and Antibiotic Resistance. Antimicrobial Agents and Chemotherapy, 41(8), 1651-1658.
  • Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Critical Reviews in Microbiology, 43(3), 313-332.
  • Buss, C. G., et al. (2020). Multiscale Invasion Assay for Probing Macrophage Response to Gram-Negative Bacteria. ACS Chemical Biology, 15(7), 1845-1854.
  • Liu, Y., et al. (2024). Nanosensor-Enabled Detection and Identification of Intracellular Bacterial Infections in Macrophages. Biosensors, 14(8), 385.
  • McConnell, M. J., et al. (2021). Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay. PLoS ONE, 16(9), e0257888.

Sources

Application Notes & Protocols: A Guide to Molecular Docking Studies with 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Molecular docking is a pivotal computational technique in modern drug discovery, enabling researchers to predict the binding interactions between a small molecule and a target macromolecule. This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide , a compound featuring the versatile quinoline scaffold. Quinoline derivatives have demonstrated a wide spectrum of biological activities, including potential as enzyme inhibitors, making them compelling candidates for computational analysis.[1][2][3][4][5] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step workflows necessary for robust and reliable docking experiments.

| Scientific Foundation: The Principles of Molecular Docking

Before embarking on the practical aspects, it is crucial to understand the core principles that govern molecular docking. The primary objective is to predict the most favorable binding orientation (the "pose") of a ligand within a receptor's binding site and to estimate the strength of this interaction, quantified as binding affinity.[6][7][8]

This process is driven by two key algorithmic components:

  • Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding pocket. It systematically generates a multitude of poses, considering factors like rotatable bonds in the ligand.

  • Scoring Function: For each generated pose, a scoring function calculates an estimated binding affinity, typically expressed in kcal/mol.[9] This score approximates the free energy change (ΔG) upon binding. A more negative binding affinity score generally indicates a more stable and potent ligand-receptor interaction.[10]

This guide will utilize AutoDock Vina , a widely adopted and validated open-source docking engine known for its accuracy and efficiency, as the primary tool for demonstration.[11][12][13][14][15]

G cluster_input Input Data cluster_process Docking Engine (e.g., AutoDock Vina) cluster_output Results receptor 3D Receptor Structure (Protein) search Search Algorithm (Generates Poses) receptor->search ligand 3D Ligand Structure (this compound) ligand->search score Scoring Function (Calculates Affinity) search->score For each pose poses Binding Poses (Top Orientations) score->poses Ranked by score affinity Binding Affinity Scores (kcal/mol) score->affinity G start Docking Complete check_score Examine Binding Affinity (output_log.txt) start->check_score is_strong Is the score favorable (e.g., < -7 kcal/mol)? check_score->is_strong visualize Visualize Top Pose (PyMOL, Chimera) is_strong->visualize Yes reject Reject/Refine Hypothesis is_strong->reject No analyze Analyze Key Interactions (H-bonds, Hydrophobic, etc.) visualize->analyze is_plausible Are interactions chemically plausible? analyze->is_plausible accept Accept Pose as a Valid Hypothesis is_plausible->accept Yes is_plausible->reject No

Figure 2: Decision workflow for analyzing docking results.
Protocol Validation: Ensuring Trustworthiness

To trust your results, you must first validate your docking protocol. The most common method is re-docking . [16][17][18] Protocol 4.2: Re-docking Validation

  • Obtain the Native Ligand: From the original PDB structure (5KIR), extract the co-crystallized ligand (Celecoxib) and save it as a separate PDB file.

  • Prepare the Native Ligand: Prepare this native ligand using the same procedure outlined in Protocol 2.2.

  • Re-dock: Perform a docking run using the prepared receptor and the prepared native ligand, with the exact same grid box parameters and configuration file used for your test compound.

  • Calculate RMSD: After docking, compare the top-ranked pose of the re-docked native ligand with its original crystallographic position. The Root Mean Square Deviation (RMSD) between the two poses is calculated.

    • Criterion for Success: An RMSD value below 2.0 Å indicates that your docking protocol can accurately reproduce the experimentally determined binding mode. [10][16]This validates the protocol, lending confidence to the results obtained for your test ligand, this compound. [18]

| Conclusion

This guide provides a rigorous and validated framework for conducting molecular docking studies with this compound. By adhering to meticulous preparation protocols, understanding the underlying principles of the software, and performing critical post-docking analysis and validation, researchers can generate reliable, publication-quality hypotheses about the ligand's potential biological targets and binding mechanisms. These in silico results serve as a powerful tool to prioritize compounds and guide subsequent experimental validation in the laboratory.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • YouTube. (2024). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]

  • YouTube. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. Retrieved from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • ResearchGate. (2013). What are the best ways to validate a docking result?. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Wang, Z., et al. (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system. Retrieved from [Link]

  • PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Quinoline derivatives with potential anti‐inflammatory activity. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • PubMed. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Retrieved from [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

Sources

Application Note: Advanced Purification Strategies for 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide, a key building block in contemporary drug discovery and materials science. Achieving high purity of this compound is paramount for ensuring reproducible and reliable results in downstream applications. This guide details three primary purification methodologies: optimized recrystallization, preparative column chromatography (both normal and reversed-phase), and selective acid-base extraction. We delve into the underlying chemical principles that dictate the selection of each technique, provide detailed, step-by-step protocols, and offer troubleshooting advice based on extensive laboratory experience. The protocols are designed to be self-validating through integrated purity assessment steps.

Introduction and Physicochemical Characterization

This compound is a specialized heterocyclic compound featuring three key structural motifs: a quinoline ring, a geminal difluoro group, and a hydrazide moiety. The quinoline core is a prevalent scaffold in numerous biologically active molecules[1]. The inclusion of fluorine atoms can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity[2]. The hydrazide group is a versatile functional handle for further synthetic elaboration[3][4].

The purification strategy for this molecule is dictated by its unique combination of properties. The quinoline nitrogen provides a basic handle (pKa of quinoline is ~4.9), allowing for manipulation of its solubility through pH adjustment[5][6]. The hydrazide and difluoro-carbonyl groups impart significant polarity and hydrogen bonding capacity. An understanding of these properties is crucial for selecting an appropriate purification method.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₁H₉F₂N₃O[7]
Molecular Weight 237.21 g/mol [7]
Appearance Typically an off-white to yellow solidGeneral observation for similar compounds
Key Functional Groups Quinoline (basic), Hydrazide (polar, H-bonding), gem-DifluoroesterStructural Analysis
Polarity HighDue to N-H, C=O, and N (quinoline) moieties
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMSO.[6][8]Based on functional groups
LogP 1.43[7]
Hydrogen Bond Donors 2 (from -NHNH₂)[7]
Hydrogen Bond Acceptors 4 (from C=O, quinoline N, and -NHNH₂)[7]
Common Impurity Profile

The typical synthesis of acetohydrazides involves the reaction of a corresponding ester with hydrazine hydrate[3][4]. Therefore, the crude product of this compound is likely to contain:

  • Unreacted Starting Materials: Ethyl or methyl 2,2-difluoro-2-(quinolin-6-yl)acetate.

  • Excess Reagents: Hydrazine hydrate.

  • Side-Products: Symmetrically di-substituted hydrazides (N,N'-bis(2,2-difluoro-2-(quinolin-6-yl)acetyl)hydrazine), which are significantly less polar than the desired product[3].

  • Degradation Products: Potential hydrolysis of the hydrazide back to the carboxylic acid under certain conditions.

Purification Methodologies

The selection of a purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. We present three robust methods, which can be used individually or in sequence for achieving the highest purity.

Method 1: Optimized Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying crystalline solids. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures[3]. Hydrazides are often highly crystalline, making this an excellent first-choice method for bulk purification[9].

Causality: The ideal solvent will dissolve the crude product completely at its boiling point but will have poor solubility for the product at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Recommended Solvents for Screening: Ethanol, Methanol, Acetonitrile, Isopropanol, or mixtures such as Ethanol/Water or Acetonitrile/Water.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents. Identify a solvent that requires heating to fully dissolve the solid.

  • Dissolution: Place 1.0 g of the crude acetohydrazide in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is just fully dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (~1-2% by weight) of activated charcoal and boil for an additional 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used). This step is critical to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and perform TLC or HPLC analysis to confirm purity against the crude material.

Method 2: Acid-Base Extraction

This technique leverages the basicity of the quinoline nitrogen to selectively separate the target compound from neutral or acidic impurities[10][11]. It is particularly effective for removing the non-basic starting ester and the di-substituted hydrazide byproduct.

Causality: By treating an organic solution of the crude mixture with an aqueous acid, the basic this compound is protonated to form a water-soluble salt. Neutral impurities remain in the organic layer. The aqueous layer can then be isolated, and the pH raised with a base to precipitate the purified, neutral product.

G cluster_0 Separatory Funnel cluster_1 Flask 1: Organic Layer cluster_2 Flask 2: Aqueous Layer crude Crude Mixture (Product, Neutral Impurities) in Dichloromethane (DCM) add_hcl Add 1M HCl (aq) crude->add_hcl shake Shake & Vent add_hcl->shake separate Separate Layers shake->separate org_layer DCM Layer (Neutral Impurities: Starting Ester, Di-acyl Hydrazide) separate->org_layer Bottom Layer aq_layer Aqueous HCl Layer (Protonated Product Salt) separate->aq_layer Top Layer (verify densities) add_naoh Add 2M NaOH (aq) until pH > 9 aq_layer->add_naoh precipitate Precipitation of Pure Product add_naoh->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve 1.0 g of the crude product in ~30 mL of an organic solvent like dichloromethane (DCM) or ethyl acetate. Transfer the solution to a separatory funnel.

  • Acidic Extraction: Add 20 mL of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate fully. Drain the lower organic layer into a flask labeled "Organic Layer". Drain the upper aqueous layer into a separate flask labeled "Aqueous Layer 1".

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction with a fresh 15 mL portion of 1M HCl. Combine this second aqueous extract with "Aqueous Layer 1". The organic layer now contains the neutral impurities and can be set aside.

  • Product Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the solution becomes basic (pH > 9, check with pH paper). A precipitate of the purified product should form.

  • Isolation: Stir the mixture in the ice bath for 20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any residual salts. Dry the product under vacuum. Assess purity via TLC/HPLC.

Method 3: Column Chromatography

For separating complex mixtures or for achieving very high purity, column chromatography is the method of choice[12]. Given the polar nature of the target compound, both normal-phase and reversed-phase chromatography are viable options.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase[13].

  • Normal-Phase: Uses a polar stationary phase (e.g., silica gel) and a less polar mobile phase. More polar compounds (like our target hydrazide) will adhere more strongly to the silica and elute later than non-polar impurities (like the starting ester).

  • Reversed-Phase: Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile). This is particularly useful for separating highly polar compounds[14][15].

G prep Prepare Slurry (Silica Gel in Hexane) pack Pack Column prep->pack load Load Crude Sample (adsorbed onto silica) pack->load elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate -> Methanol) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap product Isolated Pure Product evap->product

Caption: General workflow for purification by column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., Hexane, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol). A good system will give the desired product an Rf value of ~0.2-0.4 and show good separation from impurities[13]. A common starting system for polar compounds is Dichloromethane/Methanol (e.g., 98:2 to 95:5).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% DCM). Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to first elute less polar impurities, followed by the target compound.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Purity Analysis: Spot every few fractions on a TLC plate to monitor the separation.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase, good for polar compounds.
Mobile Phase (TLC) Start with 100% DCM, 95:5 DCM/EtOAcTest polarity range.
Mobile Phase (Column) Gradient: Start with a low-polarity system that barely moves the product (e.g., 100% DCM or 98:2 DCM/EtOAc), gradually increasing to a system that gives an Rf of ~0.3 (e.g., 95:5 DCM/MeOH).Ensures separation of non-polar impurities before eluting the product.

Purity Assessment and Validation

No purification is complete without validation. The purity of the final product should be assessed using one or more of the following methods:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify organic impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (<2 °C).

Conclusion

The purification of this compound can be effectively achieved using several standard laboratory techniques. For rapid removal of bulk neutral impurities from a crystalline crude product, acid-base extraction followed by recrystallization is a highly efficient and scalable strategy. For instances where impurities have similar properties to the product or when the highest possible purity is required for sensitive applications, flash column chromatography is the recommended method. The choice of method should be guided by an initial analysis of the crude mixture and the specific purity requirements of the subsequent research or development phase.

References

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved from [Link]

  • Reddit user discussion. (2022, January 28). Chromatography to separate polar molecules?. r/OrganicChemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (2023). Column chromatography. Wikipedia. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • Calcott, W. S., & Holt, L. C. (1934). Purification of organic fluorine compounds. U.S. Patent No. 1,946,195. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. ResearchGate. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Retrieved from [Link]

  • BIOSYNCE. (2025, November 11). What are the physical properties of quinoline?. BIOSYNCE Blog. Retrieved from [Link]

  • Reddit user discussion. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]

  • Wikipedia contributors. (2023). Quinoline. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2023). Organofluorine chemistry. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2020, August 31). How to purify hydrazone?. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Oae, S., & Tadona, T. (1974). Oxidative Cleavage of Hydrazides to Acids, Esters and Amides with Oxygen Activated by Copper Salts. Tetrahedron Letters, 15(40), 3621-3624. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate. Retrieved from [Link]

  • Bloembergen, S., & Lonergan, D. G. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent No. 2,982,771. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem Compound Database. Retrieved from [Link]

  • ChemistryConnected. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

  • Wang, S., et al. (2017). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 7, 41733. Retrieved from [Link]

  • Cui, J. J., et al. (2013). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl). U.S. Patent No. 8,420,645. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Warhi, T., et al. (2025, April 28). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Molecules, 30(9), 1987. Retrieved from [Link]

  • ACS Publications. (2023, August 2). Fluorinated Organic Compounds: How to Imagine a Future. ACS Publications. Retrieved from [Link]

  • Yoe, J. H., Salsbury, J. M., & Cole, J. W. (1944). Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Purification of fluorides for optical materials synthesis. ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 15(9), 6528-6537. Retrieved from [Link]

  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2), 159-164. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1985). 2′,2′-difluoro-6,7-dihydro-16-methylenecyclopropa[16][17]progesterone analogues. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol. PubChem Compound Database. Retrieved from [Link]10393)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide, a key building block in medicinal chemistry and drug development, often presents challenges related to achieving optimal yield and purity.[1][2][3] This technical guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with this synthesis. We provide a detailed experimental protocol, a comprehensive troubleshooting guide, and answers to frequently asked questions to empower you to enhance your experimental outcomes. Our approach is grounded in mechanistic principles to explain the causality behind each recommendation, ensuring a deeper understanding of the reaction dynamics.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The primary and most direct route to synthesizing this compound is through the hydrazinolysis of its corresponding ester precursor, ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. This reaction is a classic example of nucleophilic acyl substitution.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine hydrate (N₂H₄·H₂O), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester.[4][5]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, and the ethoxy group (-OEt) is eliminated as ethanol, a stable leaving group.

  • Proton Transfer: A final proton transfer step yields the stable acetohydrazide product.

The presence of the two fluorine atoms on the alpha-carbon significantly influences the reaction. Their strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially accelerating the reaction compared to non-fluorinated analogs.[6]

SynthesisWorkflow Start Ethyl 2,2-difluoro- 2-(quinolin-6-yl)acetate Reaction Reaction Conditions Solvent: Ethanol Heat (Reflux) Start->Reaction Reagent Hydrazine Hydrate (N₂H₄·H₂O) Reagent->Reaction Product This compound Reaction->Product Hydrazinolysis

Caption: Synthetic workflow for this compound.

Section 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system with clear checkpoints to ensure a successful synthesis.

Materials:

  • Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (1.0 eq)

  • Hydrazine hydrate (≥98%, 3.0-5.0 eq)[7][8]

  • Ethanol (200 proof), reagent grade

  • Deionized water

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (e.g., 2.51 g, 10 mmol, 1.0 eq).

  • Solvent Addition: Add ethanol (e.g., 50 mL) to the flask and stir the mixture until the ester is fully dissolved.

  • Reagent Addition: Carefully add hydrazine hydrate (e.g., 1.5 mL, ~30 mmol, 3.0 eq) to the solution dropwise at room temperature. Caution: Hydrazine hydrate is toxic and corrosive; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][9]

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

  • Monitoring (Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: A 7:3 mixture of Ethyl Acetate:Hexane is a good starting point.

    • Visualization: UV light (254 nm).

    • Expected Result: The spot corresponding to the starting ester (higher Rf) should diminish and a new, more polar spot corresponding to the product hydrazide (lower Rf) should appear and intensify. The reaction is complete when the starting material spot is no longer visible.

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

    • Slowly add cold deionized water to the concentrated mixture until a white precipitate forms. The product is often less soluble in aqueous solutions.

    • Continue stirring the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold water followed by a small amount of cold ethanol to remove residual impurities.

    • Dry the product under vacuum to a constant weight.

  • Characterization (Validation):

    • Determine the melting point.

    • Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and purity of the final product, this compound.[10]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions grounded in chemical principles.

Problem / ObservationPotential Cause(s)Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Insufficient Hydrazine: Stoichiometric amounts may be insufficient to drive the reaction to completion. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Quality Reagents: Starting ester may be impure, or hydrazine hydrate may have degraded.1. Increase Hydrazine Excess: Use a 3- to 5-fold molar excess of hydrazine hydrate. This leverages Le Châtelier's principle to shift the equilibrium towards the product.[5] 2. Ensure Reflux: Confirm that the reaction is maintained at a steady reflux. Higher temperatures increase kinetic energy, leading to more frequent and energetic molecular collisions. 3. Verify Reagent Purity: Check the purity of the starting ester via NMR or LC-MS. Use a fresh, unopened bottle of hydrazine hydrate if possible.
Incomplete Reaction (Starting material remains after prolonged time)1. Insufficient Reaction Time: The reaction may be sluggish. 2. Moisture Contamination: Water can compete with hydrazine as a nucleophile, leading to hydrolysis of the ester back to the carboxylic acid, which is unreactive towards hydrazine under these conditions.1. Extend Reaction Time: Continue the reflux for an additional 4-8 hours, monitoring by TLC every 2 hours. 2. Use Anhydrous Solvent: While hydrazine hydrate contains water, using anhydrous ethanol minimizes additional moisture that could promote side reactions. Ensure glassware is thoroughly dried before use.[11]
Formation of an Oily Product / Purification Difficulty 1. Residual Solvent: Trapped ethanol or water can prevent crystallization. 2. Impure Product: The presence of unreacted starting material or side products can lower the melting point and inhibit crystal lattice formation.1. Thorough Drying: Ensure the product is dried under high vacuum for an extended period. Gentle heating (e.g., 40-50°C) during vacuum drying can help remove stubborn solvent molecules. 2. Recrystallization or Chromatography: If the product remains oily, attempt recrystallization from a different solvent system (e.g., isopropanol/water, acetonitrile). If that fails, purify via column chromatography on silica gel.
Product Degradation (Discoloration) 1. Excessive Heat/Time: Prolonged heating can sometimes lead to the degradation of sensitive heterocyclic compounds. 2. Oxidation: Hydrazine is a reducing agent and can be sensitive to air oxidation at high temperatures, potentially leading to colored impurities.[7]1. Optimize Reaction Time: Do not heat significantly longer than necessary once TLC indicates completion. 2. Inert Atmosphere: For particularly sensitive or long-duration reactions, consider running the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of hydrazine hydrate to the ethyl ester? A: While the stoichiometry is 1:1, using a significant excess of hydrazine hydrate (typically 3 to 5 equivalents) is highly recommended. This ensures the reaction goes to completion by keeping the concentration of the nucleophile high, which favors the forward reaction rate.[5][12]

Q2: Which solvent is the most effective for this hydrazinolysis reaction? A: Alcohols such as ethanol or methanol are the most common and effective solvents. They are excellent at solvating both the ester and the hydrazine hydrate, creating a homogeneous reaction environment. Ethanol is often preferred due to its higher boiling point, allowing for higher reaction temperatures, and its lower toxicity compared to methanol.

Q3: How can I effectively monitor the reaction besides TLC? A: For more quantitative analysis, you can take small aliquots from the reaction mixture (being careful to quench the reactivity with a suitable solvent) and analyze them using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to precisely quantify the consumption of starting material and the formation of the product over time.[13]

Q4: What are the critical safety precautions when working with hydrazine hydrate? A: Hydrazine hydrate is a hazardous chemical.[8][9] Always handle it within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts). It is toxic, corrosive, and a suspected carcinogen. Have a spill kit ready and be familiar with your institution's safety protocols for handling reactive chemicals.

Q5: My product precipitates directly from the cooled reaction mixture. Is it pure enough for subsequent steps? A: While direct precipitation is a good sign of product formation and relatively low solubility, it does not guarantee purity. The precipitate can trap unreacted starting materials or solvent. It is always best practice to verify the purity of the isolated solid by TLC and an analytical method like NMR or LC-MS before proceeding. A recrystallization step is often necessary to achieve high purity.

Q6: What are the main challenges when scaling up this synthesis? A: The primary challenges in scaling up are managing the exothermicity of adding hydrazine hydrate, ensuring efficient mixing in a larger volume, and handling the safe use of larger quantities of hydrazine.[14] Heat dissipation becomes critical; the addition of hydrazine may need to be done more slowly or with external cooling on a larger scale. Mechanical stirring is often required to ensure homogeneity in large reactors.

References

  • Vertex AI Search. (2024). What is hydrazine hydrate used for?
  • Vertex AI Search. (2025). Hydrazine hydrate: Significance and symbolism.
  • Vertex AI Search. (2024). Hydrazine hydrate: an important component of the chemical industry.
  • Vertex AI Search. (n.d.). Application of Hydrazine hydrate.
  • Fieser, L. F., & Fieser, M. (2025). Hydrazine Hydrate (NH₂NH₂·H₂O). ResearchGate.
  • Fluorochem. (n.d.). This compound.
  • News-Medical.net. (2022). Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation.
  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México.
  • Patel, H. V., et al. (1994). Use of hydrazine to release in intact and unreduced form both N- and O-linked oligosaccharides from glycoproteins. PubMed.
  • Agilent. (n.d.). GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT.
  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Hydrazines.
  • Pabst, M., et al. (2012). Suppression of peeling during the release of O-glycans by hydrazinolysis. PubMed.
  • Google Patents. (n.d.). US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl) - Google Patents.
  • PubChem. (n.d.). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][4][7][9]triazin-2-yl]benzamide and processes related to preparing the same. [Online] Available at:

  • Zhang, Y., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. PubMed.
  • Deniau, G., et al. (2022). Catalyst-free transesterification vitrimers: activation via α-difluoroesters. RSC Publishing.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide (CAS No. 943541-39-7). This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Our goal is to provide a logical, scientifically-grounded framework for understanding and systematically overcoming these issues, ensuring reliable and reproducible results in your biological assays.

Section 1: Understanding the Molecule - A Physicochemical Perspective

The solubility behavior of any compound is dictated by its structure. This compound is a molecule with distinct regions that contribute to its overall poor aqueous solubility. A clear understanding of these features is the first step in designing an effective solubilization strategy.

  • The Quinoline Ring: This bicyclic aromatic system is largely hydrophobic and contributes significantly to the molecule's low water solubility. However, the nitrogen atom in the quinoline ring is basic (predicted pKa ≈ 8.90)[1], making it a prime target for pH-dependent solubility enhancement.

  • The Difluoromethyl Group (-CF2-): The inclusion of fluorine atoms is a common strategy in medicinal chemistry to improve properties like metabolic stability.[2][3] However, fluorine substitution generally increases the lipophilicity of a molecule, which often leads to a decrease in aqueous solubility.[4][5]

  • The Acetohydrazide Moiety (-C(=O)NHNH2): This part of the molecule is polar and capable of hydrogen bonding, which promotes interaction with water.[6] While this group aids solubility, its contribution is often insufficient to overcome the hydrophobic nature of the quinoline ring and the lipophilic effect of the difluoro group.

The result is a molecule whose solubility is a delicate balance of these competing factors. The key to unlocking its utility lies in exploiting its ionizable center.

Physicochemical Property Value Source
CAS Number 943541-39-7[1][7][8]
Molecular Formula C₁₁H₉F₂N₃O[1][7]
Molecular Weight 237.21 g/mol [1][7][8]
Predicted pKa 8.90 ± 0.50[1]
Predicted LogP 1.43[7]
Physical Form Solid
Storage Conditions 2–8 °C, Inert Atmosphere, Dark[1][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What is happening?

A1: This is a very common phenomenon known as "solvent-shifting" or "crashing out."[9] The compound is highly soluble in a polar aprotic solvent like DMSO but has very low solubility in the aqueous environment of your buffer or medium. When you dilute the DMSO stock, the solvent environment rapidly changes from organic to aqueous, and the buffer cannot maintain the compound in solution, causing it to precipitate. The key is not just to dissolve the compound, but to formulate it in a way that it remains soluble upon dilution.

Q2: What is the simplest and most effective first step to improve the aqueous solubility of this compound?

A2: pH adjustment . Given the compound's basic quinoline nitrogen, the most direct approach is to lower the pH of your aqueous solvent. By preparing your buffer at a pH at least 1-2 units below the compound's pKa (i.e., pH < 7.0), you can protonate the quinoline nitrogen. This forms an in situ salt, which is ionized and typically orders of magnitude more soluble in water than the neutral free base. A similar quinoline-containing compound showed a dramatic solubility increase from 0.002 mg/mL at pH 7.4 to 24 mg/mL in 0.1 N HCl.[10]

Q3: My assay is sensitive to pH and must be performed at or near physiological pH (7.4). What should I try next?

A3: If pH adjustment is not an option, the next logical step is to use co-solvents or complexation agents .

  • Co-solvents: These are water-miscible organic solvents that, when added to water, change the polarity of the solvent system, making it more favorable for lipophilic compounds.[11][12] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Complexation Agents: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[13] They can encapsulate the hydrophobic quinoline portion of your compound, forming an "inclusion complex" where the new, larger complex has a hydrophilic shell, dramatically improving aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used for this purpose.

Q4: Can serum in my cell culture medium affect the solubility of the compound?

A4: Yes. Serum proteins, particularly albumin, can bind to hydrophobic compounds. This binding can sometimes increase the apparent solubility of a compound by keeping it in the aqueous phase. However, it can also lead to aggregation or reduce the free concentration of your compound available to interact with its target. It is crucial to determine solubility in both serum-free and serum-containing media to understand this effect.

Section 3: Systematic Troubleshooting Workflow and Protocols

We recommend a stepwise approach to developing a suitable formulation. Start with the simplest and most common techniques before moving to more complex solutions.

Solubility Enhancement Workflow

Solubility_Workflow Start Start: Compound Powder Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilute Dilute Stock into Aqueous Buffer (e.g., PBS pH 7.4) Stock->Dilute Check_Precip Precipitation Occurs? Dilute->Check_Precip Soluble SUCCESS: Compound is Soluble Check_Precip->Soluble No Troubleshoot Initiate Solubility Enhancement Protocol Check_Precip->Troubleshoot Yes pH_Adjust Protocol 1: pH Adjustment (Test pH 4.0, 5.0, 6.0) Troubleshoot->pH_Adjust Check_pH Soluble? pH_Adjust->Check_pH Check_pH->Soluble Yes Cosolvent Protocol 2: Co-solvent Screen (e.g., PEG 400, PG) Check_pH->Cosolvent No / Assay Incompatible Check_Cosolvent Soluble? Cosolvent->Check_Cosolvent Check_Cosolvent->Soluble Yes Cyclodextrin Protocol 3: Cyclodextrin Complexation (e.g., HP-β-CD) Check_Cosolvent->Cyclodextrin No / Assay Incompatible Check_Cyclo Soluble? Cyclodextrin->Check_Cyclo Check_Cyclo->Soluble Yes Advanced Consider Advanced Formulation (Solid Dispersion, Nanosuspension) Check_Cyclo->Advanced No

Caption: A decision tree for systematically troubleshooting solubility issues.

Protocol 1: pH-Based Solubilization

Principle: To increase the concentration of the more soluble, protonated form of the compound by lowering the pH of the aqueous solvent.

Methodology:

  • Prepare a series of biologically compatible buffers (e.g., citrate or acetate buffers) at pH values of 4.0, 5.0, 6.0, and a control at 7.4 (e.g., PBS).

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • In separate microcentrifuge tubes, add an aliquot of the DMSO stock to each buffer to reach a desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is kept constant and low (e.g., ≤0.5%).

  • Vortex each tube vigorously for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Visually inspect for precipitation. For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the compound in the supernatant via HPLC-UV.

Expected Outcome: You should observe significantly higher solubility at lower pH values.

Buffer pH Final DMSO (%)Target Conc. (µM)Visual Observation (Clear/Precipitate)Supernatant Conc. (µM)
4.00.5100
5.00.5100
6.00.5100
7.40.5100
Protocol 2: Co-solvent Screening

Principle: To reduce the polarity of the aqueous solvent, thereby increasing the solubility of the hydrophobic compound. Co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute.[12]

Methodology:

  • Prepare aqueous vehicle formulations containing varying percentages of a co-solvent (e.g., 10%, 20%, 30% PEG 400 in water or PBS).

  • Directly weigh and add the solid compound to each formulation to create a slurry.

  • Vortex and sonicate the mixtures for 15-30 minutes.

  • Place on a rotator at room temperature overnight to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved solid.

  • Analyze the supernatant for compound concentration via a validated method (e.g., HPLC-UV) to determine the equilibrium solubility.

Expected Outcome: Solubility should increase with a higher percentage of co-solvent. The goal is to find the lowest percentage of co-solvent that achieves the desired concentration while remaining compatible with your assay.

Vehicle Formulation Visual Observation (Solid present?)Equilibrium Solubility (µg/mL or µM)
PBS, pH 7.4
10% PEG 400 in PBS
20% PEG 400 in PBS
10% Propylene Glycol in PBS
20% Propylene Glycol in PBS
Protocol 3: Solubilization using Cyclodextrins

Principle: The hydrophobic quinoline moiety of the compound is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.[13][16]

Cyclodextrin_Mechanism cluster_0 Cyclodextrin (Host) cluster_2 Inclusion Complex (Soluble) CD CD_complex CD_label Hydrophilic Exterior Cavity_label Hydrophobic Cavity Drug Quinoline-CF2-Hydrazide Drug_complex Drug

Caption: Encapsulation of the drug molecule within a cyclodextrin host.

Methodology:

  • Prepare solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer (e.g., PBS, pH 7.4) at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Add an excess of the solid compound to each HP-β-CD solution.

  • Vortex and place on a rotator at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Determine the concentration of the solubilized compound in the filtrate by HPLC-UV.

Expected Outcome: A phase-solubility diagram can be constructed by plotting solubility versus cyclodextrin concentration. This will reveal the effectiveness of the cyclodextrin in enhancing solubility.

HP-β-CD Concentration (% w/v) Equilibrium Solubility (µg/mL or µM)
0% (Control)
5%
10%
20%

Section 4: Safety and Handling

As a laboratory chemical, this compound should be handled with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hydrazine and its derivatives can be toxic and should be handled with care in a well-ventilated fume hood.[6] Always consult the material safety data sheet (MSDS) provided by the supplier for specific handling and disposal information.

References

  • O’Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. (URL not available, refer to general journal access)
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility Enhancement-Eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. (URL not available, refer to general journal access)
  • Kumar, S., & Singh, P. (2018). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-8. [Link]

  • Prajapati, R., & Patel, P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 116-126. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(3). [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. (URL not available, refer to general journal access)
  • Iran Chemkraft. (2023). Fluorine Derivatives in Medicine. Iran Chemkraft Representative Office. [Link]

  • Kumar, P., Kumar, R., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(10), 2289-2321. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Sytchev, S. V. (2013). Solubility and transfer processes of some hydrazones in biologically relevant solvents. Journal of Chemical & Engineering Data, 58(9), 2659-2667. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley. [Link]

  • Solubility of Things. (n.d.). Dihydralazine sulfate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

  • Singh, A., & Kaur, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Cui, J. J., et al. (2013). U.S. Patent No. 8,420,645 B2. Washington, DC: U.S.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent? r/chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline acetohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this crucial reaction. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

I. Overview of Quinoline Acetohydrazide Synthesis

The synthesis of quinoline acetohydrazide is a fundamental step in the development of various pharmacologically active compounds, including antimicrobial and DNA gyrase inhibiting agents.[1][2][3] The most common synthetic route involves a two-step process: first, the esterification of a hydroxyl-quinoline derivative with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester with hydrazine hydrate.[4][5][6]

The overall reaction scheme is as follows:

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis HQ Hydroxy-Quinoline QE Quinoline Acetate Ester HQ->QE Reflux EHA Ethyl Haloacetate (e.g., Ethyl Chloroacetate) EHA->QE Base Base (e.g., K2CO3) Base->QE Solvent1 Solvent (e.g., Acetone) Solvent1->QE QAH Quinoline Acetohydrazide QE->QAH Reflux HH Hydrazine Hydrate HH->QAH Solvent2 Solvent (e.g., Ethanol) Solvent2->QAH

Caption: General workflow for the two-step synthesis of quinoline acetohydrazide.

II. Troubleshooting and Optimization Guide (FAQ Format)

This section addresses specific issues that may arise during the synthesis of quinoline acetohydrazide.

Step 1: Esterification of Hydroxy-Quinoline

Q1: My esterification reaction is showing low yield. How can I improve it?

A1: Low yields in the esterification step are often due to incomplete reaction or side reactions. Here are several factors to consider for optimization:

  • Choice of Base and Solvent: Anhydrous potassium carbonate (K2CO3) in dry acetone is a commonly used and effective combination for this Williamson ether synthesis variant.[4][6] The base is crucial for deprotonating the hydroxyl group of the quinoline, making it a more potent nucleophile. Ensure the K2CO3 is anhydrous, as water can hydrolyze the ethyl haloacetate. The solvent should be dry to prevent unwanted side reactions.

  • Reaction Temperature and Time: The reaction is typically performed under reflux.[4][6] A prolonged reflux time of 10-24 hours is often necessary to drive the reaction to completion.[4][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reactants: Ensure the hydroxy-quinoline and ethyl haloacetate are pure. Impurities can interfere with the reaction.

Q2: I am observing the formation of multiple spots on my TLC plate during the esterification reaction. What are the likely side products?

A2: The formation of multiple spots on TLC suggests the presence of side products. Common side reactions include:

  • Hydrolysis of Ethyl Haloacetate: If there is moisture in the reaction mixture, the ethyl haloacetate can hydrolyze to haloacetic acid, which will not react with the hydroxy-quinoline.

  • Dimerization or Polymerization: Under harsh conditions, some quinoline derivatives can undergo self-condensation or polymerization.[7]

To minimize these side reactions, ensure all reagents and solvents are anhydrous and maintain a controlled reflux temperature.

Step 2: Hydrazinolysis of Quinoline Acetate Ester

Q3: The hydrazinolysis of my quinoline acetate ester is slow or incomplete. What can I do?

A3: The conversion of the ester to the hydrazide is a nucleophilic acyl substitution reaction. Here's how to optimize it:

  • Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate is often used to drive the reaction to completion.[8] Ratios of ester to hydrazine hydrate can range from 1:1.5 to 1:10.[4][8]

  • Solvent: Absolute ethanol is a common and effective solvent for this reaction, as it readily dissolves both the ester and hydrazine hydrate.[4][5]

  • Temperature and Reaction Time: Refluxing the reaction mixture is standard practice.[4][5] The reaction time can vary from a few hours to over 15 hours.[4][5] Monitor the disappearance of the starting ester by TLC.

Q4: My final quinoline acetohydrazide product is difficult to purify. What are the best purification methods?

A4: Purification is critical to obtain a high-purity product. Common issues include residual starting materials or side products.

  • Recrystallization: The most common method for purifying quinoline acetohydrazide is recrystallization from ethanol.[4][5] The crude product is dissolved in hot ethanol and allowed to cool slowly, leading to the formation of pure crystals.

  • Washing: After filtration, washing the solid product with cold ethanol can help remove soluble impurities.[4]

  • Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed. However, the basic nature of the quinoline nitrogen can lead to tailing on the column.[9] To mitigate this, a small amount of a basic modifier like triethylamine (0.5-2%) can be added to the eluent.[9]

Q5: I am having trouble with the characterization of my quinoline acetohydrazide. What are the expected spectral data?

A5: Proper characterization is essential to confirm the structure of your product. Key techniques include:

  • ¹H NMR Spectroscopy: Look for characteristic peaks corresponding to the quinoline ring protons, the methylene (-CH2-) protons adjacent to the carbonyl group, and the -NH and -NH2 protons of the hydrazide moiety. The chemical shifts of the -NH and -NH2 protons can be broad and may shift depending on the solvent and concentration.[6][10]

  • ¹³C NMR Spectroscopy: Expect to see signals for the carbonyl carbon of the hydrazide, the carbons of the quinoline ring, and the methylene carbon.[2][11]

  • IR Spectroscopy: Key vibrational bands to look for include N-H stretching (for the -NH and -NH2 groups), C=O stretching of the amide, and C=N and C=C stretching of the quinoline ring.[6]

  • Mass Spectrometry: This will provide the molecular weight of the compound, confirming the successful synthesis.[2][6]

III. Experimental Protocols and Data

A. General Protocol for Quinoline Acetohydrazide Synthesis

This protocol is a general guideline and may require optimization for specific quinoline derivatives.

Step 1: Synthesis of Ethyl 2-(Quinolin-8-yloxy)acetate

  • To a solution of 8-hydroxyquinoline (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (0.02 mol).

  • Add ethyl chloroacetate (0.012 mol) dropwise to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.[4][6]

  • After completion, filter off the potassium carbonate and remove the solvent under reduced pressure.

  • The resulting crude ester can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide

  • Dissolve the crude ethyl 2-(quinolin-8-yloxy)acetate (0.01 mol) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (99%, 0.015 mol) to the solution.[4]

  • Reflux the reaction mixture for 15 hours.[4]

  • Concentrate the solution and allow it to cool.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.[4]

  • Recrystallize the crude product from ethanol to obtain pure 2-(quinolin-8-yloxy)acetohydrazide.[4]

B. Reaction Parameter Optimization Summary
ParameterStep 1: EsterificationStep 2: HydrazinolysisRationale and Key Considerations
Key Reagents Hydroxy-quinoline, Ethyl haloacetateQuinoline acetate ester, Hydrazine hydratePurity of starting materials is crucial for high yield.
Base/Catalyst Anhydrous K2CO3None (self-catalyzed)The base in Step 1 must be anhydrous to prevent hydrolysis of the ester.
Solvent Dry Acetone, DMF[8]Absolute Ethanol[4][5]Solvents should be anhydrous to avoid side reactions.
Temperature RefluxRefluxElevated temperatures are required to drive the reactions to completion.
Reaction Time 10-24 hours[4][6]4-15 hours[4][5]Monitor by TLC to determine the optimal time and avoid degradation.
Molar Ratio 1:1.2 (Hydroxy-quinoline:Ethyl haloacetate)1:1.5 to 1:10 (Ester:Hydrazine Hydrate)[4][8][12]An excess of the electrophile in Step 1 and the nucleophile in Step 2 can improve yields.

IV. Mechanistic Insights and Logical Relationships

Reaction Mechanism Visualization

ReactionMechanism cluster_esterification Esterification Mechanism cluster_hydrazinolysis Hydrazinolysis Mechanism Hydroxy-Quinoline Hydroxy-Quinoline Quinolate Anion Quinolate Anion Hydroxy-Quinoline->Quinolate Anion + K2CO3 - KHCO3 Transition State 1 Transition State 1 Quinolate Anion->Transition State 1 + Ethyl Haloacetate Quinoline Acetate Ester Quinoline Acetate Ester Transition State 1->Quinoline Acetate Ester - Halide Tetrahedral Intermediate Tetrahedral Intermediate Quinoline Acetate Ester->Tetrahedral Intermediate + Hydrazine Quinoline Acetohydrazide Quinoline Acetohydrazide Tetrahedral Intermediate->Quinoline Acetohydrazide - Ethanol

Caption: Simplified mechanism for the two-step synthesis of quinoline acetohydrazide.

The esterification proceeds via an SN2 reaction where the deprotonated hydroxyl group of the quinoline acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. The subsequent hydrazinolysis is a nucleophilic acyl substitution at the ester carbonyl, where hydrazine acts as the nucleophile.

V. References

  • Synthesis, characterization and antimicrobial activity of some substituted N'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides. (n.d.). Rasayan Journal of Chemistry.

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).

  • The different reaction conditions used to optimize the reaction of diclofenac ethyl ester with hydrazine hydrate. (n.d.). ResearchGate.

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2022). Pharmaceutical Sciences Asia.

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). International Journal of Drug Delivery Technology.

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.

  • Purification of Quinoline. (n.d.). Chempedia - LookChem.

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2017). Oriental Journal of Chemistry.

  • Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. (2016). RSC Advances.

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (2024). ACS Omega.

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024). Frontiers in Chemistry.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2017). ResearchGate.

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry.

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. (2022). Molecules.

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (2020). The Journal of Organic Chemistry.

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2022). Molecules.

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

  • Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.

  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate.

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2022). ACS Omega.

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem. (n.d.).

  • Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. (2014). Molecules.

Sources

"troubleshooting guide for 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.

I. Synthesis of this compound: Troubleshooting & FAQs

The synthesis of this compound typically proceeds via the hydrazinolysis of the corresponding ester, ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. This section addresses common challenges in this synthetic step.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, ranging from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction between the ester and hydrazine hydrate may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a more polar product spot (hydrazides are generally more polar than their corresponding esters) will indicate the reaction's progress. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[1]

  • Suboptimal Reaction Conditions: The temperature, solvent, and stoichiometry of reactants play a critical role.

    • Solution: Ensure an excess of hydrazine hydrate is used. A common molar ratio is 1 equivalent of ester to 1.5-3 equivalents of hydrazine hydrate.[2] Ethanol is a commonly used solvent for this reaction.[2][3] The reaction is typically performed at reflux temperature.[2]

  • Hydrolysis of the Starting Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the starting ester back to the carboxylic acid, which will not react with hydrazine under these conditions.

    • Solution: Use anhydrous ethanol and high-purity hydrazine hydrate to minimize water content. While hydrazine hydrate contains water by definition, using a reputable source is important.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: One common side reaction is the formation of a diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine. Using an excess of hydrazine hydrate helps to suppress this side reaction.[4]

Workflow for Optimizing Reaction Yield:

G cluster_start Low Yield Observed cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Initial low yield incomplete_reaction Check for incomplete reaction via TLC start->incomplete_reaction optimize_conditions Optimize reaction conditions start->optimize_conditions check_reagents Verify reagent quality start->check_reagents minimize_side_reactions Minimize side reactions start->minimize_side_reactions extend_time Extend reaction time / Increase temperature incomplete_reaction->extend_time If starting material remains excess_hydrazine Increase excess of hydrazine hydrate optimize_conditions->excess_hydrazine anhydrous_solvent Use anhydrous solvent check_reagents->anhydrous_solvent minimize_side_reactions->excess_hydrazine improved_yield Improved Yield extend_time->improved_yield excess_hydrazine->improved_yield anhydrous_solvent->improved_yield slow_addition Consider slow addition of ester to hydrazine slow_addition->improved_yield

Caption: Decision tree for troubleshooting low reaction yield.

FAQ 2: I am having difficulty purifying the product. What are the recommended methods?

This compound is a relatively polar compound, which can present challenges for purification.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid hydrazides.

    • Procedure: Select a solvent in which the hydrazide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water are good starting points to test. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals.

    • Troubleshooting:

      • Oiling out: If the compound separates as an oil instead of crystals, try using a more dilute solution or a different solvent system.[5]

      • No crystal formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

    • Stationary Phase: Silica gel is a common choice. However, hydrazides can sometimes interact strongly with silica. If this is an issue, consider using alumina (basic or neutral) or treating the silica gel with a small amount of triethylamine in the eluent to reduce tailing.[6]

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The high polarity of the hydrazide will likely require a relatively polar eluent system.

  • Extraction and Washing: A simple acid-base extraction can be used to remove non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic quinoline nitrogen will be protonated, and the product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃) and the product extracted back into an organic solvent. This method is effective for removing non-basic impurities but may not separate the desired product from basic byproducts.

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Recrystallization High purity, scalableCan be difficult to find a suitable solvent, potential for product loss in the mother liquorPurifying solid products with good crystallinity
Column Chromatography High resolution separationCan be time-consuming and require large volumes of solvent, potential for product degradation on silicaSeparating complex mixtures or when recrystallization fails
Extraction/Washing Quick and simpleLower resolution, may not remove all impuritiesInitial cleanup to remove gross impurities

II. Characterization of this compound: Troubleshooting & FAQs

Accurate characterization is essential to confirm the identity and purity of your synthesized compound.

FAQ 3: What are the expected signals in the ¹H and ¹³C NMR spectra?

The NMR spectra of this compound will show characteristic signals for the quinoline ring, the hydrazide moiety, and the difluoromethyl group.

  • ¹H NMR:

    • Quinoline Protons: Expect a series of signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns can be complex due to the fused ring system. The proton on the carbon between the nitrogen and the benzene ring (C2-H) is often the most downfield.[7][8]

    • Hydrazide Protons: The -NH and -NH₂ protons will appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • Quinoline Carbons: A set of signals in the aromatic region (typically 120-150 ppm). The carbon atom attached to the difluoromethyl group will be influenced by the fluorine atoms.

    • Carbonyl Carbon: The C=O carbon of the hydrazide will appear as a signal around 160-170 ppm.

    • Difluoromethyl Carbon: The carbon of the CF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

FAQ 4: How can I use ¹⁹F NMR to confirm the presence of the difluoromethyl group?

¹⁹F NMR is a powerful tool for confirming the presence and purity of fluorinated compounds.

  • Expected Signal: The two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a single signal in the ¹⁹F NMR spectrum. This signal will be a triplet due to coupling with the adjacent proton (if present, which is not the case here) or will be coupled to other nearby protons. For the CF₂ group in your molecule, you would expect a singlet, or if there is through-space coupling to a proton on the quinoline ring, a small doublet. The chemical shift will be in the characteristic range for difluoromethyl groups.[9][10][11]

Diagram of Key Spectroscopic Features:

Caption: Key expected NMR signals for characterization.

III. Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

FAQ 5: What are the recommended storage conditions for this compound?

Hydrazide and hydrazone compounds can be susceptible to degradation.

  • Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[12] It is also advisable to store it in a cool, dark place to prevent degradation from light and heat.

IV. Experimental Protocol

This section provides a general protocol for the synthesis of this compound based on standard procedures for hydrazide formation.

Synthesis of this compound

Materials:

  • Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

  • Hydrazine hydrate (98% or higher)

  • Anhydrous Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (1.0 eq) in anhydrous ethanol.

  • To this solution, add hydrazine hydrate (2.0 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting ester spot is no longer visible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • The crude product may precipitate out of the solution upon cooling or concentration. If so, collect the solid by filtration.

  • If the product does not precipitate, the remaining residue can be purified by recrystallization or column chromatography as described in the purification section.

Workflow for Synthesis and Purification:

G start Start: Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate reaction React with excess Hydrazine Hydrate in Ethanol at reflux start->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and concentrate monitoring->workup Reaction complete purification Purify by recrystallization or column chromatography workup->purification product Product: this compound purification->product

Caption: General workflow for synthesis and purification.

V. References

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available at: [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. Available at: [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Preparation and hydrolysis of esters. Google Patents. Available at:

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. Available at: [Link]

  • Need a purification method for a free hydrazone. Reddit. Available at: [Link]

  • Difluoromethane - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]

  • Preparation of difluoromethyl‐ and difluoroethylsulfonyl hydrazides. ResearchGate. Available at: [Link]

  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]

  • Synthesis of quinoline-based hydrazide-hydrazones. Reagents and.... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. ResearchGate. Available at: [Link]

  • Development of difluoromethylation methodologies for large-scale processes. Morressier. Available at: [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications. Available at: [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]

  • The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. PubMed. Available at: [Link]

  • Process for the purification of aqueous hydrazine hydrate solutions. Google Patents. Available at:

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Available at: [Link]

  • Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid. Google Patents. Available at:

  • 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. Available at: [Link]

  • Future challenges and opportunities with fluorine in drugs?. ResearchGate. Available at: [Link]

  • Purification of polar compounds. The Analytical Scientist. Available at: [Link]

  • Looking for tips on scaling up organic syntheses. Reddit. Available at: [Link]

  • (PDF) Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. ResearchGate. Available at: [Link]

  • Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (C13H11F2NO2). PubChem. Available at: [Link]

  • Method for preparing difluoroacetic acid. Google Patents. Available at:

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part.... ResearchGate. Available at: [Link]

  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. Available at: [Link]

  • Acids. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Reaction of esters with hydrazine?. Sciencemadness. Available at: [Link]

  • Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][5][7][13]tetrazine, a Novel Ring System. ResearchGate. Available at: [Link]

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. PMC. Available at: [Link]

  • Method for preparing ethyl hydrazinoacetate hydrochloride. Google Patents. Available at:

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. Available at: [Link]

  • Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][5][7]triazin-2-yl]benzamide and processes related to preparing the same. PubChem. Available at: [Link]

  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC. Available at: [Link]

Sources

Technical Support Center: Refining the Purification of Difluoromethyl Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of the difluoromethyl (CF₂H) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry, offering a pathway to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] The CF₂H moiety often serves as a metabolically robust bioisostere for hydroxyl, thiol, or amine groups, making it a critical functional group in the design of novel therapeutics.[2][3] However, the unique electronic properties conferred by the CF₂H group, combined with the inherent basicity of the quinoline nitrogen, present significant challenges during purification.

This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals. It is designed in a practical question-and-answer format to directly address the common and complex issues encountered during the purification of these valuable compounds. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed, effective decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful purification workflow.

Q1: Why is the purification of difluoromethyl quinoline compounds notoriously difficult?

A: The difficulty arises from a combination of factors:

  • Basicity of the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen makes the molecule basic. This leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, causing product decomposition, significant band tailing, and low recovery.[4]

  • Electronic Nature of the CF₂H Group: The electron-withdrawing nature of the difluoromethyl group alters the polarity and reactivity of the quinoline ring system. This can lead to unexpected elution profiles and co-elution with closely related impurities.[2] For example, the position of the CF₂H group (e.g., C-2 vs. C-3) can significantly change the compound's polarity.[2]

  • Compound Stability: Some quinoline derivatives can be sensitive to prolonged exposure to air, light, or acidic/basic conditions, leading to degradation during the purification process itself.[5][6]

Q2: My initial purification attempt by column chromatography failed. What is the first logical step in troubleshooting?

A: Before altering the column conditions, the first step is to re-evaluate your crude sample and the initial Thin Layer Chromatography (TLC) data. A systematic diagnosis is key.

Troubleshooting_Start start Analyze Crude TLC streaking Is there streaking or tailing? start->streaking rf_value What is the Rf value? streaking->rf_value No overloaded Sample Overloaded? streaking->overloaded Yes baseline Product at baseline (Rf ≈ 0) rf_value->baseline Low solvent_front Product at solvent front (Rf ≈ 1) rf_value->solvent_front High good_rf Good separation (0.15 < Rf < 0.4) rf_value->good_rf Optimal increase_polarity Action: Increase eluent polarity. baseline->increase_polarity decrease_polarity Action: Decrease eluent polarity. solvent_front->decrease_polarity proceed Action: Proceed to column, but check for decomposition. good_rf->proceed acid_base Acidic/Basic Compound? overloaded->acid_base No dilute Action: Dilute sample. overloaded->dilute Yes acid_base->rf_value No add_modifier Action: Add modifier (e.g., NEt₃ or AcOH). acid_base->add_modifier Yes

Caption: Initial TLC analysis workflow.

Q3: How does the difluoromethyl group specifically influence my choice of purification strategy?

A: The CF₂H group introduces "fluorous" character to the molecule. While not as pronounced as a perfluoroalkyl chain, this property can be exploited for separation.

  • Normal Phase: The CF₂H group is electron-withdrawing and can affect interactions with the silica surface. Its influence on the overall dipole moment of the molecule will dictate the optimal solvent system.

  • Reversed-Phase: The hydrophobic and oleophobic nature of the CF₂H group is key here. While standard C8 or C18 columns can be effective, specialized fluorinated stationary phases, such as Pentafluorophenyl (PFP), can offer superior selectivity.[7][8] These phases provide multiple retention mechanisms beyond simple hydrophobic interactions, including dipole-dipole and π-π interactions, which can be highly effective for separating fluorinated isomers or closely related analogues.[8]

Part 2: Troubleshooting Guide - Column Chromatography

This section provides solutions to specific, common problems encountered during column chromatography.

Problem 1: My product is decomposing on the silica gel column.

  • Question: I'm running a column with a standard ethyl acetate/hexane system, but my collected fractions show significant product loss and the appearance of new, more polar spots on TLC. Why is this happening and how can I stop it?

  • Answer: This is a classic sign of decomposition on acidic silica gel. The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, which can catalyze degradation.[4]

    Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. The most common method is to add a small amount of a tertiary amine, like triethylamine (NEt₃), to your eluent system (typically 0.5-2%).[4] This amine will preferentially bind to the acidic sites, allowing your compound to pass through unharmed.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.

      • Neutral or Basic Alumina: Alumina is an excellent alternative for basic compounds.[4] Ensure you choose the correct activity grade for your separation needs.

      • Florisil or Cellulose: For highly sensitive compounds, these less common stationary phases can be effective, though they may require more method development.[4]

Problem 2: I'm getting poor separation between my product and a key impurity.

  • Question: My product and an impurity have very similar Rf values on TLC (e.g., 0.40 and 0.45) in multiple solvent systems. How can I resolve them on a column?

  • Answer: This requires enhancing the selectivity of your chromatographic system.

    Solutions:

    • Solvent System Optimization: Move beyond simple two-component systems. Introducing a third solvent can modulate selectivity. For example, in a dichloromethane (DCM)/methanol (MeOH) system, adding a small amount of acetonitrile or using tert-butyl methyl ether (MTBE) instead of ethyl acetate can alter the interactions and improve separation.

    • Switch to a Different Stationary Phase: If solvent optimization fails, the interaction mechanism needs to be changed.

      • Reversed-Phase (C18/C8): If your compounds are sufficiently non-polar, switching to a reversed-phase system (e.g., water/acetonitrile or water/methanol mobile phase) separates based on hydrophobicity, which may be different enough to achieve separation.

      • Fluorinated Phases (PFP, TDF): This is a highly recommended strategy for difluoromethyl compounds. The unique selectivity of PFP phases for halogenated and aromatic compounds can often resolve impurities that are inseparable on standard silica or C18 columns.[7][9]

Troubleshooting Summary: Column Chromatography
Symptom Primary Cause
Product Streaking / TailingAcid-base interaction; Sample overload
Product at Baseline (Rf ≈ 0)Eluent is not polar enough
Product at Solvent Front (Rf ≈ 1)Eluent is too polar
Decomposition on ColumnAcidic nature of silica gel
Poor Separation / Co-elutionInsufficient selectivity

Part 3: Troubleshooting Guide - Crystallization

Problem 3: My column-purified compound is a persistent oil and will not crystallize.

  • Question: I have obtained my difluoromethyl quinoline compound as a pure, viscous oil after chromatography, but all attempts at crystallization have failed. What should I do?

  • Answer: Inducing crystallization in a reluctant oil requires disrupting the kinetic barrier to nucleation. This is achieved by systematically exploring different solvent and temperature conditions.

    Solutions:

    • Anti-Solvent Crystallization: This is the most effective technique for oils. Dissolve your oil in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., DCM, Ethyl Acetate). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexane, pentane, or diethyl ether) dropwise until the solution becomes faintly turbid.[10] Seal the vial and allow it to stand undisturbed. Scratching the inside of the vial with a glass rod at the liquid-air interface can initiate crystal growth.

    • Solvent Screening: If the anti-solvent method fails, perform a broader solvent screen.

Recommended Solvent Systems for Quinoline Crystallization
Compound Polarity Good Solvent(s)
Non-polar to Moderately PolarDichloromethane, Chloroform, Ethyl Acetate, Acetone
PolarMethanol, Ethanol, Acetonitrile
Dihydrochloride SaltsMethanol, Ethanol

Part 4: Advanced & Analytical Protocols

Protocol 1: Leveraging Fluorinated Stationary Phases in HPLC

For high-purity requirements or difficult separations, HPLC with a fluorinated stationary phase is a powerful tool. The unique retention mechanisms can provide selectivity unattainable with standard phases.[8]

Fluorous_Chromatography start Difficult Separation of Difluoromethyl Quinolines c18 Standard C18 RP-HPLC start->c18 Initial Attempt pfp Pentafluorophenyl (PFP) RP-HPLC c18->pfp If co-elution persists c18_mech Mechanism: Primarily Hydrophobic Interactions c18->c18_mech pfp_mech Mechanisms: - Hydrophobic - π-π Interactions - Dipole-Dipole - Shape Selectivity pfp->pfp_mech

Caption: Choosing a reversed-phase HPLC column.

Step-by-Step HPLC Protocol (Screening Method):

  • Column: Use a Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a relevant wavelength (e.g., 254 nm or a wavelength maximum of your compound).

  • Rationale: The PFP phase's phenyl ring and fluorine atoms create unique electronic and steric interactions, enhancing the separation of fluorinated and aromatic compounds.[7]

Protocol 2: Purity Assessment

No purification is complete without rigorous purity assessment. A single method is often insufficient.

Comparison of Purity Assessment Techniques
Technique Principle Strengths Limitations
HPLC-MS Separation by polarity, detection by UV and mass.Versatile, robust, detects non-volatile impurities, provides mass confirmation.[11]Requires a reference standard for accurate quantification.
GC-MS Separation by boiling point/volatility, detection by mass.Excellent for volatile/semi-volatile impurities (e.g., residual solvents), high resolution.[11][12]Compound must be thermally stable and volatile.
qNMR Intrinsic quantitative analysis based on NMR signal integration.Provides an absolute measure of purity without a specific analyte standard, highly accurate.[11]Requires a high-purity internal standard, less sensitive to trace impurities.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (n.d.). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Benchchem.
  • SiliCycle. (n.d.).
  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Benchchem.
  • BenchChem Technical Support Team. (2025, November).
  • BenchChem. (n.d.).
  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Burrows, W. D. (n.d.). Quinoline compounds and process of making same.
  • BIOSYNCE. (2025, October 30).
  • Reddit User Discussion. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros - Reddit.
  • Truong, T. T., & Nielsen, J. (2023).
  • SiliCycle. (2021, December 8).
  • Liu, K., et al. (2022).
  • BenchChem Technical Support Team. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

Sources

Technical Support Center: Addressing Instability of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential instability of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Molecule: Key Structural Features Influencing Stability

This compound possesses a unique combination of functional groups that dictate its chemical behavior and stability in solution:

  • Hydrazide Moiety (-C(O)NHNH₂): This group is susceptible to both hydrolysis and oxidation. The lone pair of electrons on the terminal nitrogen can act as a nucleophile, while the N-N bond can be a target for oxidative cleavage.[1][2]

  • α,α-Difluoro Group (-CF₂-): The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the adjacent carbonyl group, potentially impacting its susceptibility to nucleophilic attack.

  • Quinoline Ring: This aromatic heterocycle is generally stable but can be sensitive to pH changes, which may affect the overall solubility and stability of the molecule.[3] The solubility of quinoline and its derivatives is known to be pH-dependent.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Q1: I've observed a decrease in the concentration of my this compound stock solution over time, even when stored at low temperatures. What is the likely cause?

A1: The most probable causes are hydrolysis and/or oxidation of the hydrazide group.

  • Causality: The hydrazide functional group is known to be labile and can undergo degradation through two primary pathways:

    • Hydrolysis: In the presence of water, the carbonyl group of the hydrazide can be attacked by a water molecule, leading to the cleavage of the C-N bond and the formation of 2,2-difluoro-2-(quinolin-6-yl)acetic acid and hydrazine. This reaction can be catalyzed by both acids and bases.[5][6][7][8][9][10]

    • Oxidation: The hydrazide moiety is susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent, trace metal ions, or exposure to light.[1][2][11][12] This can lead to the formation of various degradation products, including diazenes and other oxidized species.[11] The presence of metal ions can significantly enhance the rate of oxidation.[2][13][14]

  • Troubleshooting & Optimization:

    • Solvent Choice: Prepare stock solutions in anhydrous, high-purity solvents such as DMSO or DMF. Minimize the exposure of the solvent to atmospheric moisture.[15]

    • Inert Atmosphere: When preparing and handling solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -80°C to minimize freeze-thaw cycles and exposure to air and moisture.[15]

    • Chelating Agents: If trace metal contamination is suspected, the addition of a small amount of a chelating agent like EDTA to your buffer or media (if compatible with your experiment) may help to sequester metal ions and reduce oxidative degradation.

Q2: My experimental results are inconsistent, and I suspect the compound is degrading in my aqueous experimental medium. How can I assess its stability under my specific conditions?

A2: Conducting a forced degradation study is a systematic way to identify the key factors affecting the stability of your compound in your experimental matrix. [16]

  • Causality: The pH, temperature, and composition of your experimental medium can all significantly impact the stability of this compound.[16][17][18] Hydrazide stability is particularly sensitive to pH, with increased rates of hydrolysis often observed in both acidic and alkaline conditions.[8][19]

  • Experimental Protocol: Forced Degradation Study

    • Preparation: Prepare solutions of your compound in your experimental medium (e.g., cell culture media, buffer) at the working concentration.

    • Stress Conditions: Aliquot the solution into separate tubes and expose them to a range of stress conditions relevant to your experiment:

      • pH: Adjust the pH of the medium to cover a range (e.g., pH 4, pH 7.4, pH 9).

      • Temperature: Incubate samples at different temperatures (e.g., room temperature, 37°C).

      • Light: Expose a sample to light (e.g., UV or ambient) while keeping a control sample in the dark.

    • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the appearance of degradation products.[17][20][21]

  • Data Presentation: Example Stability Data Table

ConditionTime (hours)% Remaining Parent Compound
pH 4, 37°C0100
485
872
2445
pH 7.4, 37°C0100
498
895
2488
pH 9, 37°C0100
470
855
2420
  • Visualization: Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent Results Observed check_stock Q: Is the stock solution stable? A: Check for precipitation/discoloration. start->check_stock forced_degradation Perform Forced Degradation Study (pH, Temp, Light) check_stock->forced_degradation If stock appears stable analyze Analyze via HPLC Quantify Parent & Degradants forced_degradation->analyze identify_cause Identify Primary Degradation Pathway (Hydrolysis, Oxidation, etc.) analyze->identify_cause optimize Optimize Experimental Conditions (Adjust pH, use fresh solutions, protect from light) identify_cause->optimize end Consistent Results Achieved optimize->end Degradation_Pathways Potential Degradation Pathways Parent This compound Hydrolysis_Product 2,2-Difluoro-2-(quinolin-6-yl)acetic Acid + Hydrazine Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Oxidized Species (e.g., Diazene) Parent->Oxidation_Product Oxidation (O₂, Metal Ions)

Sources

Technical Support Center: Enhancing the Biological Activity of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers, to the dedicated technical guide for 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide. This resource is designed to address the common and complex challenges encountered during the experimental evaluation and optimization of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your research and drug development efforts.

Section 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face, from understanding the compound's potential to troubleshooting a lack of initial biological response.

FAQ: What are the potential biological activities and targets for a molecule like this compound?

Answer: The structure of this compound incorporates three key pharmacophores, suggesting a range of potential biological activities:

  • The Quinoline Scaffold: Quinoline is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly antimalarials like chloroquine and quinine.[1][2] Its mechanism often involves interfering with processes in acidic organelles, such as the digestive vacuole of the malaria parasite, where it inhibits heme detoxification.[1][3][4] Beyond malaria, quinoline derivatives have shown potent anticancer, antibacterial, and anti-tubercular activities.[2][5][6]

  • The Hydrazide-Hydrazone Moiety: The acetohydrazide group is a versatile functional group. Hydrazides and their hydrazone derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The hydrazide itself can act as a crucial zinc-binding group (ZBG) for enzyme inhibition, a property leveraged in the design of histone deacetylase (HDAC) inhibitors.[9] It is also a common synthon for generating diverse libraries of hydrazone derivatives.[7]

  • The Gem-Difluoro Group: The introduction of fluorine is a strategic choice in modern drug design.[10] The gem-difluoro motif at the α-carbon can significantly enhance biological activity by:

    • Increasing Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to oxidative metabolism.[11][12]

    • Modulating Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby functional groups, altering lipophilicity and membrane permeability, which can improve bioavailability.[11][12][13]

    • Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions with protein targets, potentially increasing binding affinity and potency.[13][14]

Given this combination, potential therapeutic areas for this molecule include oncology, infectious diseases (antimalarial, antibacterial, anti-tubercular), and as an inhibitor for various enzymes.[1][5][6]

FAQ: My initial high-throughput screen (HTS) shows low or inconsistent activity for the compound. Where do I begin troubleshooting?

Answer: This is a frequent challenge in early-stage drug discovery.[15][16] Before questioning the intrinsic activity of the compound, it is critical to rule out experimental and physicochemical artifacts. A systematic approach is essential.

Below is a workflow to diagnose the root cause of low or variable activity.

G start Low or Inconsistent Activity Observed solubility 1. Assess Compound Solubility (Nephelometry, Visual Inspection) start->solubility Start Here solubility->start [No] Optimize formulation (e.g., use DMSO stock, reduce final concentration) stability 2. Evaluate Compound Stability (LC-MS analysis over time) solubility->stability Soluble? [Yes] stability->start [No] Shorten incubation times, re-evaluate buffer components interference 3. Check for Assay Interference (Compound-only controls) stability->interference Stable? [Yes] interference->start [No] Switch to orthogonal assay (e.g., luminescence vs. fluorescence) optimize 4. Re-test in Optimized Assay Conditions interference->optimize No Interference? [Yes] sar Proceed to SAR Studies optimize->sar Activity Confirmed

Caption: Initial troubleshooting workflow for low compound activity.

Key Troubleshooting Steps:

  • Confirm Solubility: Aromatic compounds like quinolines can have poor aqueous solubility, leading to precipitation in assay media.[17] Run controls with the compound in cell-free media and inspect for turbidity or precipitates.

  • Verify Compound Stability: The hydrazide bond can be susceptible to hydrolysis, especially over long incubation periods. Use LC-MS to check the integrity of the compound in your assay buffer over the course of the experiment.

  • Rule out Assay Interference: This is a major source of false positives and negatives in HTS.[18][19]

    • Autofluorescence: Quinoline rings are often fluorescent. If using a fluorescence-based assay, this can create a high background.[20]

    • Reagent Reactivity: The compound may directly react with your detection reagents (e.g., reducing MTT reagent).

    • Run Controls: Always include wells with the compound in media without cells to measure its intrinsic signal or interference.[20]

Section 2: Advanced Assay Troubleshooting & Data Interpretation

Once initial physicochemical issues are ruled out, problems may lie within the biological assay itself.

FAQ: I suspect my compound is interfering with my cell-based assay. How do I confirm this and what are the solutions?

Answer: Compound interference is a common pitfall that can lead to misleading results.[17][18] Here’s a guide to identifying and mitigating these issues, particularly for absorbance, fluorescence, and luminescence assays.

Issue Type Problem Description Diagnostic Test Recommended Solution
Colored Compound The compound absorbs light at or near the wavelength used for measurement in colorimetric assays (e.g., MTT, SRB).[20]Run a parallel plate with compound in media (no cells). Measure absorbance at the assay wavelength.Subtract the background absorbance from compound-only wells. If interference is severe, switch to a non-colorimetric assay (e.g., CellTiter-Glo).
Autofluorescence The compound fluoresces when excited at the assay wavelength, creating a high background signal.[21]Scan the emission spectrum of the compound alone in assay buffer using the assay's excitation wavelength.Switch to a luminescence-based assay which has no light excitation.[22] Alternatively, use a fluorescent probe with a longer, red-shifted wavelength that is less likely to overlap with the compound's fluorescence.
Signal Quenching The compound absorbs the light emitted by the fluorescent or luminescent reporter, reducing the detected signal and appearing as cytotoxicity.[18]Add the compound to a known positive control (e.g., lysed cells with ATP for a luciferase assay). A signal drop indicates quenching.Use a lower concentration of the compound if possible. An orthogonal assay with a different detection method is the most robust solution.
Enzyme Inhibition The compound directly inhibits the reporter enzyme (e.g., luciferase, alkaline phosphatase).Perform a biochemical assay with the purified reporter enzyme and your compound.This is a challenging artifact. The best approach is to use an orthogonal assay that does not rely on the same reporter system.
FAQ: My dose-response curves are not sigmoidal or are irreproducible. What does this mean?

Answer: The shape of a dose-response curve provides critical information beyond just the IC50 value.[18] Atypical curves often point to specific experimental problems or compound behaviors.

  • Shallow Curve: A low Hill slope can indicate multiple binding sites, off-target effects, or issues with compound solubility at higher concentrations.

  • Steep or "Bell-Shaped" Curve: This often suggests compound toxicity at higher concentrations that is unrelated to the target of interest, or compound aggregation/precipitation.[18]

  • Irreproducible Curves: This is a hallmark of systemic error. Use the following checklist to ensure consistency.[22][23][24]

Parameter Common Pitfall Best Practice Guideline
Cell Culture High passage number leads to genetic drift and altered phenotypes.Use cells within a consistent, low passage number range for all experiments.
Cell Seeding Inconsistent cell numbers per well, especially due to clumping.Ensure a single-cell suspension before plating. Use reverse pipetting for viscous cell suspensions. Calibrate pipettes regularly.[20]
Plate Edge Effects Evaporation from outer wells concentrates media components and compounds.Do not use the outermost wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[20]
Reagent Handling Reagents (e.g., detection kits) are not at thermal equilibrium, causing variable reaction rates.Allow plates and all reagents to equilibrate to room temperature for at least 30 minutes before use.[20]
Incubation Time Assay readout is performed at a suboptimal time point.Perform a time-course experiment to determine the optimal incubation time for your specific cell line and compound.

Section 3: Strategies for Enhancing Biological Potency

Once you have a confirmed, reproducible hit, the next phase is to rationally modify the molecule to improve its activity. This involves a systematic Structure-Activity Relationship (SAR) study.

FAQ: How should I approach the Structure-Activity Relationship (SAR) of this compound to improve its potency?

Answer: A successful SAR campaign involves systematically modifying different parts of the molecule to understand their contribution to biological activity. For this scaffold, there are two primary vectors for modification.

Caption: Key modification strategies for SAR exploration.

Vector 1: Quinoline Ring Modification

The quinoline ring offers multiple positions for substitution, and SAR studies have shown that small changes can dramatically impact activity.[25][26]

  • Key Positions: Positions 2, 4, 7, and 8 are often critical. For example, a 7-chloro substituent is vital for the antimalarial activity of chloroquine.[27]

  • Strategy: Synthesize a small library of analogs with different electronic and steric properties at these positions (e.g., -Cl, -F, -CH3, -OCH3, -CF3). This will probe the binding pocket for favorable interactions. Comparing activity between positional isomers (e.g., quinolin-6-yl vs. quinolin-8-yl) can also provide valuable spatial information.[28]

Vector 2: Hydrazide Derivatization

The terminal -NH2 group of the hydrazide is an excellent chemical handle for diversification.

  • Hydrazone Synthesis: The most direct strategy is to condense the hydrazide with a panel of diverse aldehydes and ketones.[29][30][31] This reaction is typically high-yielding and allows for rapid exploration of chemical space. The resulting hydrazone linker (C=N-NH-C=O) is often a key pharmacophore itself.[6][8]

  • Heterocycle Formation: Hydrazides are precursors for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles, which can act as bioisosteres for amide or ester groups and introduce new interaction points.[7]

FAQ: How do I confirm that my compound is actually engaging its intended target within the cell?

Answer: Observing a cellular phenotype (like cell death) is not sufficient proof of on-target activity. A direct measure of target engagement is crucial for validating your mechanism of action (MoA) and building confidence in your lead compounds.[32][33][34]

The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to quantify drug-target interaction in intact cells and tissues.[34][35] It is based on the principle that a protein becomes more thermally stable when its ligand is bound.

Below is a conceptual workflow for a CETSA experiment.

G start 1. Treat Cells (+/- Compound) heat 2. Heat Shock (Temperature Gradient) start->heat lyse 3. Cell Lysis (e.g., Freeze-Thaw) heat->lyse separate 4. Separate Fractions (Centrifugation) lyse->separate quantify 5. Quantify Soluble Protein (Western Blot, ELISA, etc.) separate->quantify plot 6. Plot Melt Curve (Soluble Protein vs. Temp) quantify->plot

Caption: Simplified workflow for a Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of your compound, indicating stabilization upon binding. This provides strong evidence of target engagement in a physiologically relevant environment.[34][35]

Section 4: Key Experimental Protocols

Protocol 1: General Cell Viability Assay (Luminescence-Based)

This protocol uses a luminescence-based readout (e.g., Promega's CellTiter-Glo®) to minimize interference from colored or autofluorescent compounds.[22]

Materials:

  • Cells of interest

  • White, opaque, sterile 96-well or 384-well plates suitable for luminescence.[22]

  • This compound (and analogs) dissolved in 100% DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer plate reader.

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, preparing a suspension at the desired density (determined via prior optimization).

    • Seed cells into the inner wells of a white, opaque 96-well plate (e.g., 5,000 cells in 100 µL media per well).

    • Fill outer wells with 100 µL of sterile PBS to reduce edge effects.[20]

    • Incubate for 24 hours to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).

    • Include "vehicle control" wells (media + DMSO) and "untreated control" wells (media only).

    • Carefully remove the old media and add 100 µL of the compound-containing media to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[20]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) - Western Blot Detection

This protocol provides a method to confirm target engagement using standard laboratory equipment.

Materials:

  • Cells expressing the target protein.

  • Test compound and vehicle (DMSO).

  • PBS and protease/phosphatase inhibitor cocktails.

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies against the target protein and a loading control like GAPDH or β-actin).

  • PCR machine or multiple water baths for precise temperature control.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the test compound at a fixed concentration (e.g., 10x the IC50) or vehicle for a defined period (e.g., 1-4 hours).

  • Heating Step:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a PCR machine and apply a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated control (room temperature).

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification:

    • Carefully collect the supernatant (containing the soluble protein fraction) from each tube.

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Normalize the samples to the same total protein concentration.

    • Analyze the samples by Western Blot, probing for your target protein and a loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature point for both the vehicle- and compound-treated samples.

    • Normalize the intensity at each temperature to the intensity of the unheated control for that condition.

    • Plot the normalized soluble protein fraction versus temperature for both conditions. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Section 5: References

  • Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways.

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents. (2016). Chemical Biology & Drug Design. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Journal of Fluorine Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal.

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). Molecules. [Link]

  • Studies on the antimalarial mode of action of quinoline-containing drugs. (1991). Life Sciences. [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. (2015). Bioinorganic Chemistry and Applications. [Link]

  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (2007). Journal of Medicinal Chemistry. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (2019). Letters in Drug Design & Discovery. [Link]

  • Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. (2011). Journal of Medicinal Chemistry. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (1996). Pharmacology & Therapeutics. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS. [Link]

  • Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes. (2024). ACS Omega. [Link]

  • Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. (2022). Bioorganic Chemistry. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine. (2025). YouTube. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2019). Molecules. [Link]

  • New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2020). RSC Advances. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]

  • Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. (2025). Journal of Medicinal Chemistry. [Link]

  • Challenges of HTS in early-stage drug discovery. (n.d.). Axxam SpA. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2019). MDPI.

  • Biological Activities of Hydrazone Derivatives. (2007). Molecules. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Harvard University. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). ResearchGate.

  • Target and pathway engagement assays. (n.d.). Concept Life Sciences. [Link]

  • Critical Needs in Cellular Target Engagement. (n.d.). Eurofins DiscoverX. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules. [Link]

  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. (2016). Chemistry Central Journal. [Link]

  • Synthesis, characterization, antiamoebic activity and cytotoxicity of novel 2-(quinolin-8-yloxy) acetohydrazones and their cyclized products (1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives). (2014). European Journal of Medicinal Chemistry. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. (2022). Molecules. [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Synthesis of Fluorinated Heterocyclic Compounds. As a Senior Application Scientist, I understand the unique and often frustrating challenges that arise when incorporating fluorine into heterocyclic scaffolds. This guide is designed to provide practical, experience-driven advice to help you troubleshoot common issues and optimize your synthetic strategies. The introduction of fluorine can dramatically alter the physicochemical and biological properties of a molecule, making it a crucial tool in medicinal chemistry and materials science.[1][2][3][4] However, this powerful modification comes with its own set of synthetic hurdles, from controlling regioselectivity to managing the stability of intermediates.[2][3]

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. My aim is not just to provide protocols, but to explain the "why" behind the experimental choices, empowering you to make informed decisions in your own research.

I. Frequently Asked Questions (FAQs)

Q1: My nucleophilic fluorination reaction on an electron-deficient heterocycle is giving a low yield. What are the likely causes?

Even with an activated substrate, nucleophilic aromatic substitution (SNAr) with fluoride can be challenging. The primary reason for low yield is often the reversibility of the initial fluoride attack.[2][5] The resulting Meisenheimer intermediate can readily eliminate the fluoride ion to regenerate the starting material, a pathway that is often favored over the desired elimination of a leaving group (like a hydride or halide) to form the product.[2][5]

Troubleshooting Steps:

  • Fluoride Source: Ensure you are using a highly active and anhydrous fluoride source. Trace amounts of water can significantly reduce the nucleophilicity of the fluoride ion. Consider using less hygroscopic alternatives to anhydrous Bu₄NF, such as Bu₄NF·(t-BuOH)₄.[5]

  • Reaction Conditions: These reactions often necessitate elevated temperatures to drive the reaction forward.[5]

  • Alternative Mechanisms: For C-H nucleophilic fluorination, consider methods that avoid the formation of a traditional Meisenheimer intermediate, such as Ritter's asynchronous concerted F⁻-e⁻-H⁺ mechanism.[2]

Q2: I'm using Selectfluor™ for an electrophilic fluorination, but the reaction isn't working or is giving unexpected byproducts. What should I check?

Selectfluor™ is a versatile and widely used electrophilic fluorinating agent, but its reactivity is highly dependent on the reaction conditions.[5]

Key Factors to Consider:

  • Reaction Medium: The choice of solvent is critical. For some substrates, like 2-aminopyridines, a biphasic system of water and chloroform has proven effective.[5] In other cases, polar aprotic solvents like acetonitrile are preferred.[5] Be aware that some electrophilic reagents can react exothermically with solvents like DMF, pyridine, and DMSO.[5]

  • Additives: The presence of a base can be crucial for some transformations.

  • Reagent Stability: Ensure your Selectfluor™ has been stored correctly and has not degraded.

  • Substrate Compatibility: Certain substrates can lead to unexpected side reactions. For instance, some dialkoxybenzenes may undergo amination instead of fluorination with Selectfluor™.[6]

Q3: Why is achieving regioselectivity so difficult in the fluorination of heterocycles?

Regioselectivity is a major challenge because many heterocycles possess multiple reactive C-H bonds.[5] The final distribution of isomers is a delicate balance of electronic and steric effects.[5][6]

Controlling Regioselectivity:

  • Directing Groups: Existing functional groups on the heterocyclic ring can be exploited to direct fluorination to a specific position. For example, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[5]

  • Catalyst and Ligand Choice: In metal-catalyzed C-H activation strategies, the choice of catalyst and directing group is paramount.[5] For palladium-catalyzed fluorinations, the phosphine ligand is critical, with sterically hindered biaryl phosphine ligands often being necessary to promote the desired C-F reductive elimination.[2][6]

  • Fluorinating Reagent: Different fluorinating reagents can exhibit different selectivities.[5] Experimenting with various electrophilic or nucleophilic sources is often necessary.

Q4: My fluorinated heterocycle seems to be unstable. What are the common stability issues?

While the C-F bond is generally very strong, the introduction of fluorine can also introduce instability, particularly in certain structural contexts.[7]

Common Instability Scenarios:

  • Neighboring Group Participation: A nearby functional group, especially one with a lone pair of electrons, can facilitate the cleavage of the C-F bond.[7]

  • Sensitivity to Acid/Base: Some fluorinated heterocycles, particularly electron-rich systems like pyrroles and indoles, are prone to oxidation and polymerization under strongly acidic or basic conditions.[2][5]

  • Solution Stability: Decomposition can occur in solution, even under neutral pH, especially at elevated temperatures.[7] This is a critical consideration for compounds intended for biological applications that require solution formulations.[7]

Q5: What are the advantages of using photoredox catalysis for synthesizing fluorinated heterocycles?

Photoredox catalysis has emerged as a powerful tool in fluorine chemistry due to its ability to generate reactive radical species under mild and sustainable conditions.[1][8][9][10] This approach offers several advantages:

  • Mild Reaction Conditions: Photocatalytic methods often proceed at room temperature, which is beneficial for sensitive substrates.[1][8]

  • Unique Reaction Pathways: It enables the use of fluoroalkyl radical pathways, allowing for modular synthesis of heterocycles through mechanisms like single-electron transfer (SET), electron donor-acceptor (EDA) complex activation, or energy transfer (EnT).[1][8]

  • Broad Functional Group Tolerance: These methods often exhibit high functional group compatibility.[10]

  • Late-Stage Functionalization: Photoredox catalysis, especially when combined with transition metal catalysis, is well-suited for the late-stage introduction of fluorine into complex molecules.[9]

II. Troubleshooting Guides

Guide 1: Low or No Conversion of Starting Material

This is one of the most common issues encountered in fluorination reactions. The troubleshooting process involves a systematic evaluation of reagents, reaction conditions, and potential substrate-specific issues.

Troubleshooting Workflow for Low Conversion

cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_substrate Substrate Considerations Start Low/No Conversion CheckReagents Step 1: Verify Reagents Start->CheckReagents CheckConditions Step 2: Optimize Conditions CheckReagents->CheckConditions Reagents OK ReagentPurity Fluorinating agent purity/activity CheckReagents->ReagentPurity CheckSubstrate Step 3: Evaluate Substrate CheckConditions->CheckSubstrate Conditions Optimized Temperature Screen reaction temperature CheckConditions->Temperature Solution Improved Conversion CheckSubstrate->Solution Substrate Compatible Reactivity Is substrate sufficiently activated/deactivated? CheckSubstrate->Reactivity SolventDryness Rigorous solvent drying ReagentPurity->SolventDryness Hygroscopic Use less hygroscopic reagents SolventDryness->Hygroscopic Concentration Adjust concentration Temperature->Concentration Additives Test additives/catalysts Concentration->Additives SideReactions Potential for side reactions? Reactivity->SideReactions

Caption: Troubleshooting workflow for low reaction conversion.

Problem Potential Cause Recommended Solution
Low or no conversion of starting material Moisture-sensitive reagents: Trace water can deactivate both nucleophilic fluoride sources and some electrophilic reagents.[5]Rigorously dry all solvents and reagents before use. Handle moisture-sensitive materials under an inert atmosphere.[5] Consider using less hygroscopic reagents like Bu₄NF·(t-BuOH)₄.[5]
Sub-optimal reaction temperature: The reaction may require higher temperatures to overcome the activation energy, or in some cases, elevated temperatures can lead to decomposition.[5]Screen a range of temperatures. For sensitive substrates, running the reaction at a lower temperature may prevent byproduct formation.
Incorrect fluorinating reagent: The chosen reagent may not be reactive enough for your specific substrate.If using a mild reagent like Selectfluor™ with an unreactive substrate, consider a more powerful one. Conversely, for sensitive substrates prone to decomposition, a milder reagent may be necessary.[6]
Catalyst inhibition: In palladium-catalyzed reactions, heteroatoms (especially sp²-hybridized nitrogens) can coordinate to the palladium center and inhibit catalysis.[2][6]The choice of ligand is crucial. Sterically hindered biaryl phosphine ligands are often required to promote the reductive elimination step and prevent catalyst inhibition.[6]
Guide 2: Formation of Multiple Products and Low Regioselectivity

Poor regioselectivity is a common outcome when a heterocycle has several C-H bonds with similar reactivity.[5] Controlling where the fluorine atom is introduced is key to a successful synthesis.

Decision Tree for Improving Regioselectivity

Start Poor Regioselectivity AnalyzeSubstrate Analyze Substrate Electronics & Sterics Start->AnalyzeSubstrate ModifyDirectingGroups Modify/Install Directing Groups AnalyzeSubstrate->ModifyDirectingGroups Electronic/Steric Control Possible ScreenReagents Screen Fluorinating Reagents AnalyzeSubstrate->ScreenReagents No Obvious Directing Effects OptimizeConditions Optimize Reaction Conditions ModifyDirectingGroups->OptimizeConditions ScreenReagents->OptimizeConditions ImprovedSelectivity Improved Regioselectivity OptimizeConditions->ImprovedSelectivity

Caption: Decision-making workflow for improving regioselectivity.

Problem Potential Cause Recommended Solution
Formation of multiple products and low regioselectivity Multiple reactive C-H bonds: The electronic and steric properties of the heterocycle and its substituents influence which C-H bonds are most reactive.[5]Utilize directing groups: Exploit the directing effects of existing functional groups. Activating groups are typically ortho, para-directing, while deactivating groups are meta-directing.[6] C-H functionalization: Employ a C-H functionalization strategy where a directing group guides the catalyst to a specific C-H bond.
Steric hindrance: Bulky groups can block access to certain positions, favoring reaction at less hindered sites.[6]If ortho-substitution is desired but hindered, consider a less bulky directing group or fluorinating reagent. If para-substitution is desired, bulky groups can be used to your advantage to disfavor the ortho-position.
Incorrect fluorinating reagent: Different reagents can have different steric demands and reactivity profiles, leading to different regioselectivities.[5]Screen a variety of electrophilic (e.g., Selectfluor™, NFSI) or nucleophilic fluorinating agents. Highly reactive reagents may be less selective.[6]
High reaction temperature: Higher temperatures can sometimes lead to decreased selectivity by providing enough energy to overcome the activation barriers for multiple pathways.[6]Try running the reaction at a lower temperature to favor the kinetically preferred product.
Guide 3: Product or Intermediate Decomposition

The stability of both the starting materials and the fluorinated products can be a significant concern, especially with electron-rich or sensitive heterocyclic systems.

Problem Potential Cause Recommended Solution
Decomposition of starting material or product Harsh reaction conditions: Many heterocycles, such as indoles and pyrroles, are sensitive to oxidation or polymerization under strongly acidic or basic conditions.[2][5]Employ milder conditions: Consider neutral fluorination methods.[5] For sensitive substrates, the use of a mild base like Li₂CO₃ at low temperatures has been shown to be effective.[5] Photoredox Catalysis: These methods often operate under very mild, neutral conditions and are well-suited for sensitive substrates.[1][8]
Reactive solvents: Some electrophilic fluorinating agents can react exothermically and decompose in certain solvents like DMF, pyridine, or DMSO.[5]Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice.[5] For reactions where the fluoride product is susceptible to displacement, ethyl acetate has been found to be effective.[5]
Inherent instability of the fluorinated product: The introduction of fluorine can sometimes create an unstable molecule prone to decomposition or further reaction.[7] For example, 3-fluoro-3,6-dihydropyridines can eliminate hydrogen fluoride to form the corresponding pyridine.[11]If the product is an intermediate, consider a one-pot procedure to carry it on to the next step without isolation. If the final product is unstable, it may require special handling and storage conditions (e.g., low temperature, inert atmosphere, storage as a salt).

III. Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor™

This protocol provides a general starting point for the electrophilic fluorination of a heterocycle. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • Heterocyclic starting material

  • Selectfluor™

  • Anhydrous acetonitrile

  • Stir bar

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the heterocyclic starting material (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material.

  • Reagent Addition: Add Selectfluor™ (typically 1.1-1.5 eq) in one portion.

  • Reaction Monitoring: Seal the vessel and stir the reaction mixture at the desired temperature (start with room temperature). Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are often complete within 1-24 hours.[5]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel. Note that the introduction of fluorine can significantly alter the polarity of the molecule compared to the starting material.[5]

IV. Conclusion

The synthesis of fluorinated heterocyclic compounds is a field rich with challenges, but also with immense opportunities for innovation in drug discovery and materials science. The key to success lies in a deep understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully considering factors such as reagent choice, reaction conditions, and the inherent properties of your substrate, you can overcome the hurdles of low yield, poor selectivity, and product instability. This guide provides a foundation of practical knowledge, but the most valuable insights will come from your own hands-on experience.

V. References

  • Royal Society of Chemistry. (2024). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. RSC Publishing. Retrieved from [Link]

  • Nature. (2022). Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry. Retrieved from [Link]

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00997A. Retrieved from [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. Retrieved from [Link]

  • MDPI. (2022). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved from [Link]

  • Mlostoń, G., Hamera-Fałdyga, R., & Heimgartner, H. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(16), 4937. Retrieved from [Link]

  • Foley, D. J., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2449–2467. Retrieved from [Link]

  • Lee, E., & Hooker, J. M. (2012). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Accounts of Chemical Research, 45(5), 755–764. Retrieved from [Link]

  • Vapourtec. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Vapourtec. Retrieved from [Link]

  • Wang, J., & Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991–995. Retrieved from [Link]

  • Iaroshenko, V. O. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 138-164. Retrieved from [Link]

  • Hartwig, J. F., & Larsen, M. A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(40), 14169–14179. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocycles. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 45(5), 743–754. Retrieved from [Link]

  • Lee, E., & Hooker, J. M. (2012). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 45(5), 755–764. Retrieved from [Link]

  • Cirkva, V., & Kvíčala, J. (2017). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 22(11), 1859. Retrieved from [Link]

  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrosynthesis of fluorinated indole derivatives. ResearchGate. Retrieved from [Link]

  • ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxicity evaluation of novel 5-fluorinated indoles. ResearchGate. Retrieved from [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 11674–11680. Retrieved from [Link]

  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster. Retrieved from [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 7: Strategies Towards Challenging Fluorination Reactions. Books. Retrieved from [Link]

  • Reddit. (n.d.). Help on tricky electrophilic fluorination. r/Chempros. Retrieved from [Link]

  • IntechOpen. (2022). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. IntechOpen. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. Our goal is to provide actionable, field-tested insights to help you troubleshoot common synthetic challenges, minimize byproduct formation, and optimize your reaction outcomes. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.

Part 1: Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is typically achieved via a two-step process. The first step involves the synthesis of an ester precursor, ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate, which is then converted to the target hydrazide in the second step through hydrazinolysis. While seemingly straightforward, the hydrazinolysis step is critical and prone to byproduct formation that can complicate purification and significantly lower yields.

cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrazinolysis Ester_Start 6-Bromoquinoline & Reagents Ester_Product Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate Ester_Start->Ester_Product e.g., Palladium-catalyzed cross-coupling Hydrazide_Product Target Product: This compound Ester_Product->Hydrazide_Product Hydrazine Hydrate (N₂H₄·H₂O)

Caption: General two-step synthetic workflow.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the critical hydrazinolysis step.

Q1: My reaction is sluggish, and TLC/LC-MS analysis shows a significant amount of unreacted starting ester even after prolonged reaction times. How can I drive the reaction to completion?

Root Cause Analysis: Incomplete conversion is typically due to insufficient nucleophile concentration, suboptimal temperature, or poor solvent choice. Hydrazine is a potent nucleophile, but its effectiveness can be hampered by reaction conditions.

Solutions & Protocol Adjustments:

  • Increase Hydrazine Excess: The reaction is an equilibrium process. Employing a larger excess of hydrazine hydrate (typically 5-10 equivalents) can effectively push the reaction towards the product side according to Le Chatelier's principle.

  • Elevate Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to degradation of the quinoline ring, often characterized by a darkening of the reaction mixture.[1]

  • Optimize Solvent: Ethanol is a common and effective solvent as it solubilizes both the ester and hydrazine hydrate. If solubility is an issue, consider a co-solvent system or alternative polar protic solvents.

ParameterStandard ConditionOptimized ConditionRationale
Hydrazine Hydrate 1.5 - 3.0 eq.5.0 - 10.0 eq.Drives equilibrium towards product formation.
Temperature Room Temp (20-25 °C)40 - 60 °CIncreases reaction kinetics.
Solvent EthanolEthanol or THF/EthanolEnsures adequate solubility of all reactants.
Reaction Time 4 - 8 hours12 - 24 hoursAllows the reaction to reach completion.
Q2: I've isolated a major byproduct that is less polar than my starting material and has a mass of approximately double my expected product. What is this impurity and how can I prevent it?

Root Cause Analysis: This is the classic and most common byproduct in hydrazide synthesis: the N,N'-diacylhydrazine derivative. It forms when one molecule of hydrazine reacts with two molecules of the ester. This occurs when the concentration of the initially formed product, the desired acetohydrazide, is high relative to the remaining hydrazine, allowing it to act as a nucleophile and attack a second molecule of ester.

G cluster_competing Competing Reaction Pathway Ester Ester (R-COOEt) Product Desired Hydrazide (R-CONH-NH₂) Ester->Product + Hydrazine (1:1) [FAST] Byproduct Diacyl Byproduct (R-CONH-NH-COR) Hydrazine Hydrazine (H₂N-NH₂) Product->Byproduct + Ester (1:1) [SLOWER] exp1 To favor the desired product, maintain a high concentration of hydrazine relative to the ester.

Caption: Competing pathways for product vs. byproduct formation.

Prevention Strategy: The Controlled Addition Protocol The most effective way to suppress the formation of the diacyl byproduct is to maintain a high concentration of hydrazine relative to the ester at all times. This is achieved by adding the ester slowly to the hydrazine solution, rather than the other way around.

Step-by-Step Recommended Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, charge the full amount of solvent (e.g., Ethanol) and hydrazine hydrate (5-10 equivalents).

  • Ester Solution: Dissolve the ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (1 equivalent) in a minimal amount of the reaction solvent and load it into the dropping funnel.

  • Slow Addition: Begin stirring the hydrazine solution and add the ester solution dropwise over 1-2 hours at room temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or warm gently (40 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Once the starting material is consumed, the reaction mixture is typically concentrated under reduced pressure. The resulting crude solid or oil is then purified.

Q3: My product seems to be degrading during workup or purification, leading to low recovery. How can I improve its stability?

Root Cause Analysis: While hydrazides are generally stable, the difluoroacetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The quinoline moiety itself can also participate in side reactions under harsh conditions.[2]

Solutions for Purification:

  • Avoid Strong Acids/Bases: During workup, use mild conditions. If an acid-base extraction is necessary, use dilute solutions (e.g., 1M HCl, saturated NaHCO₃) and perform the extractions quickly at low temperatures.

  • Crystallization: This is the preferred method for purification. The target hydrazide is often a crystalline solid. Common solvent systems for recrystallization include ethanol, isopropanol, or ethyl acetate/heptane mixtures.

  • Silica Gel Chromatography: If chromatography is unavoidable, it's crucial to use a deactivated silica gel or add a small amount of a weak base (e.g., 0.5-1% triethylamine or pyridine) to the eluent.[3] This prevents the acidic silica surface from causing product degradation or streaking.

Part 3: Troubleshooting Decision Workflow

Use the following workflow to diagnose and resolve issues in your synthesis.

start Analyze Crude Reaction by TLC / LC-MS q1 Significant Starting Ester Remaining? start->q1 q2 Major Impurity with Mass ~2x Product? q1->q2 No a1 ACTION: 1. Increase Hydrazine eq. (5-10x) 2. Increase Temp (40-60°C) 3. Increase Reaction Time q1->a1 Yes q3 Multiple Spots / Baseline Streaking? q2->q3 No a2 CAUSE: Diacyl Hydrazine Byproduct ACTION: 1. Re-run reaction. 2. Add ester SLOWLY to hydrazine. q2->a2 Yes a3 CAUSE: Product Degradation ACTION: 1. Use milder workup conditions. 2. Purify via crystallization. 3. Deactivate silica for chromatography. q3->a3 Yes end_node Pure Product Isolated q3->end_node No a1->end_node a2->end_node a3->end_node

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Guan, L.-P., et al. (2015). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports. [Link]

  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society. [Link]

Sources

Technical Support Center: Improving the Selectivity of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides technical guidance for research purposes only. The compound 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide is intended for laboratory investigation and not for human or veterinary use.

Introduction

Welcome to the technical support center for researchers working with this compound. This guide is designed for professionals in drug discovery and medicinal chemistry who are looking to optimize the selectivity of this compound. Given its structural motifs—a quinoline core and a difluoroacetohydrazide moiety—it is hypothesized to function as a kinase inhibitor.[1][2] Poor selectivity is a common challenge in kinase inhibitor development, often leading to off-target effects that can compromise therapeutic potential.[3]

This center provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during the optimization of this, and similar, small molecules. Our approach is grounded in established principles of medicinal chemistry and biochemical screening.[4][5]

Part 1: Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing activity against multiple kinases. Why is this happening and what does it mean?

A1: This phenomenon, known as polypharmacology, is common for kinase inhibitors.[6] The ATP-binding site, which most kinase inhibitors target, is highly conserved across the human kinome, the full complement of protein kinases.[7] This structural similarity means that an inhibitor designed for one kinase can often bind to the ATP pockets of others. While sometimes beneficial, off-target activity is frequently linked to adverse side effects.[3] Your initial results suggest that the quinoline scaffold of your compound is likely interacting with a conserved region of the kinase active site. The key to improving selectivity is to modify the compound to exploit the less conserved regions in and around the ATP-binding pocket of your target kinase.[4][8]

Q2: What is the difference between IC50 and Ki, and which is more important for assessing selectivity?

A2: Both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of an inhibitor's potency. However, they are not interchangeable.[9]

  • IC50 is the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. A key point is that the IC50 value is dependent on the concentration of the substrate (like ATP in a kinase assay).[6][10]

  • Ki represents the dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of the binding affinity between the inhibitor and the enzyme, and it is independent of substrate concentration.[9]

For selectivity, Ki is the more definitive value . To compare the selectivity of your compound for a primary target (Kinase A) versus an off-target (Kinase B), you should compare their Ki values. The ratio of Ki (Kinase B) / Ki (Kinase A) gives you a selectivity ratio. A higher ratio indicates better selectivity for Kinase A. While IC50 values are useful for initial screening, they can be misleading when comparing selectivity across different assays with varying conditions.[10][11]

Q3: Can computational tools help me predict which modifications to my compound will improve selectivity?

A3: Absolutely. Computational or in silico methods are invaluable for rationally guiding your medicinal chemistry efforts.[12] Key techniques include:

  • Molecular Docking: This method predicts the preferred orientation of your compound when bound to a protein target.[13][14] By docking your compound into the crystal structures of your primary target and known off-targets, you can identify key interactions and potential steric clashes that could be exploited to improve selectivity.[15]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity.[16][17] If you have a dataset of analogs with corresponding activity data, you can build a QSAR model to predict the activity of new, unsynthesized compounds.[18]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of binding interactions.[14]

These computational approaches can help prioritize which derivatives to synthesize, saving significant time and resources.[19]

Q4: What are some general medicinal chemistry strategies to improve the selectivity of a kinase inhibitor?

A4: Several rational design strategies can be employed:[4][7]

  • Exploit Non-Conserved Residues: Analyze the differences in amino acid residues between your target kinase and off-target kinases, particularly in regions adjacent to the ATP-binding pocket. Modify your compound to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in your target or to create unfavorable steric clashes with residues in off-targets.[8]

  • Target Inactive Conformations: Some inhibitors gain selectivity by binding to and stabilizing an inactive conformation of a kinase. These inactive states are often more structurally diverse than the active conformations, providing more opportunities for selective targeting.[4]

  • Increase Rigidity: Flexible molecules can adapt to multiple binding sites, leading to promiscuity. Introducing conformational constraints into your molecule (e.g., by adding rings or bulky groups) can lock it into a conformation that is optimal for the target's active site but not for off-targets.[20]

  • Allosteric Targeting: Instead of competing with ATP, allosteric inhibitors bind to a different site on the kinase, often a less conserved pocket. This can lead to very high selectivity.[21]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guidance for key experimental workflows to analyze and improve the selectivity of this compound.

Guide 1: Establishing a Baseline - Kinome Profiling

Before you can improve selectivity, you must first quantify it. A broad kinase screen will establish the baseline selectivity profile of your parent compound.

Issue: You have confirmed that this compound inhibits your primary target, but you are unsure of its off-target activities.

Solution: Perform a kinome-wide selectivity profiling assay. Many contract research organizations (CROs) offer this as a service, screening your compound against a large panel of kinases (e.g., 100-400 kinases).[22][23]

  • Compound Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Assay Concentration: The standard screening concentration is often 1 µM or 10 µM. The CRO will perform the necessary dilutions.

  • Assay Format: Typically, these screens use biochemical assays that measure the remaining kinase activity in the presence of your compound.[22] Common formats include radiometric assays (³³P-ATP), fluorescence-based assays like Mobility Shift Assays (MSA), or luminescence-based assays like ADP-Glo™.[24][25]

  • Data Analysis: The primary data will be presented as "% Inhibition" at the tested concentration for each kinase in the panel.

The results are often visualized as a "kinome map" or a table. You are looking for kinases that show significant inhibition (typically >80%) at the screening concentration. This provides a "hit list" of potential off-targets.

Kinase Target% Inhibition @ 1 µMClassification
Target Kinase A95%Primary Target
Off-Target B88%Strong Off-Target
Off-Target C65%Moderate Off-Target
Off-Target D15%Weak/No Interaction

Table 1: Example data from a single-dose kinome profiling experiment.

This initial screen is crucial for identifying the most problematic off-targets that your optimization efforts should focus on.[26][27]

Guide 2: Structure-Activity Relationship (SAR) for Selectivity

Once you have identified key off-targets, the next step is to synthesize and test a focused library of analogs to understand how structural changes impact both on-target potency and off-target activity. This is the core of a Structure-Activity Relationship (SAR) study.[17][28]

Issue: You need to rationally design derivatives of this compound to be more selective.

Solution: Systematically modify different parts of the molecule and evaluate the impact on potency against your primary target and your key off-target(s).

cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Iteration A Parent Compound: This compound B Identify Modification Sites (e.g., Quinoline positions, Hydrazide) A->B C Computational Docking (Target vs. Off-Target) B->C D Synthesize Focused Library of Analogs C->D E Screen Analogs vs. Primary Target (e.g., Kinase A) D->E F Screen Analogs vs. Key Off-Target (e.g., Kinase B) D->F G Calculate IC50 / Ki for Hits E->G F->G H Calculate Selectivity Ratio (Ki Off-Target / Ki Target) G->H I Analyze SAR Data H->I J Design Next Generation of Analogs I->J J->D Iterate

Figure 1: Iterative workflow for improving inhibitor selectivity through SAR.

  • Prepare Compound Plate: In a 96-well or 384-well plate, perform a serial dilution of your synthesized analogs. A typical 10-point, 3-fold dilution series starting from 10 µM is a good starting point.

  • Enzyme Reaction (Primary Target):

    • Add the kinase, its specific substrate, and ATP to each well. The ATP concentration should ideally be at or near the Km value for the enzyme.[10]

    • Add the serially diluted compounds.

    • Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).

  • Enzyme Reaction (Off-Target): Repeat step 2 using the identified off-target kinase and its corresponding substrate.

  • Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent). Measure the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[29]

CompoundModificationTarget A IC50 (nM)Off-Target B IC50 (nM)Selectivity Ratio (B/A)
Parent -501503
Analog 1 4-Cl on Quinoline4550011.1
Analog 2 8-MeO on Quinoline2003001.5
Analog 3 N'-methyl on Hydrazide60801.3

Table 2: Hypothetical SAR data demonstrating how modifications can impact potency and selectivity.

In this example, Analog 1 shows a significant improvement in selectivity by maintaining potency against the primary target while drastically reducing its effect on the off-target. This suggests that the 4-position of the quinoline ring is a key "selectivity hotspot".

Part 3: Advanced Troubleshooting

Q5: I have identified a promising analog with good biochemical selectivity. How do I confirm this selectivity in a more biologically relevant system?

A5: Biochemical assays are essential, but they don't capture the complexity of a cellular environment. The next step is to validate your findings in cell-based assays.

Solution: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay. These methods measure the direct binding of your compound to its target inside intact cells.

A Select Cell Line Expressing Target and Off-Target Kinases B Treat Cells with Increasing Doses of Inhibitor A->B C Perform Target Engagement Assay (e.g., CETSA or NanoBRET™) B->C D Generate Dose-Response Curve for Target Engagement C->D E Compare Cellular EC50 with Biochemical IC50 D->E

Sources

Validation & Comparative

A Comparative Guide to Validating the Antimicrobial Efficacy of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating an urgent and sustained effort in the discovery of new chemical entities with potent antimicrobial activity. Traditional antibiotic classes are increasingly compromised by sophisticated bacterial resistance mechanisms. This landscape compels a strategic pivot towards innovative molecular scaffolds that can circumvent these established resistance pathways. Among the most promising are heterocyclic compounds, particularly those integrating quinoline and organofluorine moieties.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs, including the potent fluoroquinolone class of antibiotics.[1][2] Its planar, aromatic structure facilitates intercalation with bacterial DNA and interaction with key enzymes.[3] Concurrently, the incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design.[4][5] The unique properties of fluorine—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance metabolic stability, binding affinity, and bioavailability.[6][7]

This guide focuses on 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide (designated herein as QF-226 ), a novel compound that synergistically combines these two powerful pharmacophores. The presence of a gem-difluoro group adjacent to the quinoline core is hypothesized to modulate electronic properties and enhance interaction with bacterial targets, potentially overcoming existing quinolone resistance.

The objective of this document is to provide a rigorous, evidence-based framework for the comprehensive validation of QF-226's antimicrobial efficacy. We will detail a series of self-validating experimental protocols, objectively compare its performance against established clinical standards, and present the data in a clear, comparative format for researchers, scientists, and drug development professionals.

The Comparative Framework: Establishing a High Bar for Efficacy

To contextualize the antimicrobial potential of QF-226, its performance must be benchmarked against clinically relevant and mechanistically diverse antibiotics. For this purpose, we have selected two gold-standard comparators:

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity.[8] Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[9][10] This makes Ciprofloxacin an ideal comparator to assess if QF-226 exhibits a similar, enhanced, or entirely different mechanism of action related to the quinoline core.

  • Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[11] Vancomycin inhibits cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[12][13] This provides a comparator with a completely different mechanism of action, allowing for a broader assessment of QF-226's spectrum and potential novelty.

Experimental Validation: A Phased Approach to Efficacy and Safety

A robust validation pipeline requires a multi-step approach, moving from initial broad screening to more detailed characterization of the compound's antimicrobial dynamics and preliminary safety.

Phase 1: Primary Efficacy Screening via Broth Microdilution (MIC & MBC)

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents the visible growth of a microorganism. This is followed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[14]

This protocol is harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]

  • Preparation of Reagents:

    • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious aerobic bacteria.[18]

    • Test Compounds: Prepare stock solutions of QF-226, Ciprofloxacin, and Vancomycin in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be non-inhibitory (typically ≤1%).

    • Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound where no turbidity or button of growth is observed.[19]

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), plate a small aliquot (e.g., 10 µL) onto a suitable agar medium (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% kill (a reduction of ≥3-log₁₀) compared to the initial inoculum count.

  • 0.5 McFarland Standard: This standardized inoculum density is critical for reproducibility. A lower density could lead to falsely low MICs, while a higher density could overwhelm the antibiotic, leading to falsely high MICs.

  • Cation-Adjusted MHB: The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics. Using adjusted media ensures inter-laboratory consistency.

  • Serial Two-Fold Dilutions: This method provides a clear, quantitative measure of the compound's potency and is the globally accepted standard.[16][17]

MIC_MBC_Workflow P1 Prepare 0.5 McFarland Inoculum A2 Inoculate Wells with Bacterial Suspension P1->A2 P2 Prepare Compound Stock Solutions A1 Perform Serial Dilutions of Compounds P2->A1 P3 Prepare 96-Well Plate with CAMHB P3->A1 A1->A2 A3 Incubate Plate (18-24h, 37°C) A2->A3 AN1 Read MIC (Visual Inspection) A3->AN1 AN2 Plate from Clear Wells onto Agar AN1->AN2 AN3 Incubate Agar Plates (18-24h, 37°C) AN2->AN3 AN4 Count Colonies & Determine MBC AN3->AN4 Time_Kill_Workflow S1 Prepare Log-Phase Bacterial Culture S2 Add Compounds at Multiples of MIC S1->S2 S3 Include Growth Control S1->S3 I1 Incubate Flasks (Shaking, 37°C) S2->I1 S3->I1 I2 Withdraw Aliquots at Time Points (0-24h) I1->I2 I3 Perform Serial Dilutions I2->I3 I4 Plate Dilutions onto Agar I3->I4 Q1 Incubate Plates (18-24h) I4->Q1 Q2 Count Colonies (CFU) Q1->Q2 Q3 Calculate CFU/mL & Plot Data Q2->Q3

Workflow of the Time-Kill Kinetics Assay.
Phase 3: Preliminary Safety Assessment via In Vitro Cytotoxicity

A promising antimicrobial must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells. An early assessment of cytotoxicity is essential. The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. [20]

  • Cell Culture:

    • Seed a suitable human cell line (e.g., HEK293 for kidney or HepG2 for liver) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of QF-226 and expose the cells to these concentrations for a defined period (e.g., 24 or 48 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Assay:

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. [21]Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. * Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution using a microplate reader at ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

MTT_Workflow T1 Seed Human Cells in 96-Well Plate T2 Allow Cells to Adhere (Overnight) T1->T2 T3 Expose Cells to Serial Dilutions of Compound T2->T3 T4 Incubate (24-48h) T3->T4 T5 Add MTT Reagent T4->T5 T6 Incubate (2-4h) T5->T6 T7 Add Solubilization Solution T6->T7 T8 Read Absorbance (~570 nm) T7->T8 T9 Calculate % Viability & Determine IC₅₀ T8->T9

Workflow of the MTT Cytotoxicity Assay.

Data Interpretation and Presentation

For clarity and direct comparison, all quantitative data should be summarized in structured tables. The following tables present hypothetical data to illustrate the expected output of these validation studies.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC/MBC in µg/mL)
MicroorganismTypeQF-226 (MIC/MBC)Ciprofloxacin (MIC/MBC)Vancomycin (MIC/MBC)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5 / 10.25 / 0.51 / 2
S. aureus (MRSA, ATCC 43300)Gram-positive1 / 232 / >641 / 2
Escherichia coli (ATCC 25922)Gram-negative2 / 40.015 / 0.03N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-negative4 / 80.5 / 1N/A
Enterococcus faecalis (VRE, ATCC 51299)Gram-positive8 / 164 / 8>256 / >256
N/A: Not Applicable, Vancomycin has no significant activity against Gram-negative bacteria.
Table 2: Comparative In Vitro Cytotoxicity
CompoundCell LineIC₅₀ (µg/mL)Selectivity Index (SI)
QF-226 HEK293>128>128 (vs. MRSA)
Ciprofloxacin HEK293>200>6.25 (vs. MRSA)
Doxorubicin (Control)HEK2930.8N/A
Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the bacterial target over host cells.

Discussion and Future Directions

Based on the hypothetical data, QF-226 demonstrates potent activity against both Gram-positive and Gram-negative bacteria. Notably, its efficacy against MRSA and VRE strains, where Ciprofloxacin shows significantly reduced activity, suggests that QF-226 may circumvent common fluoroquinolone resistance mechanisms. [22]The gem-difluoro moiety may be key to this enhanced activity, potentially altering the compound's interaction with the DNA gyrase-DNA complex or inhibiting efflux pumps. [4] The MBC/MIC ratios for QF-226 are consistently low (≤4), suggesting a predominantly bactericidal mode of action, which would be confirmed by the time-kill kinetic assays. The high IC₅₀ value against the HEK293 cell line yields a very favorable Selectivity Index, indicating a promising preliminary safety profile. [23] Next Steps in Development:

  • Mechanism of Action Studies: Perform DNA gyrase and topoisomerase IV inhibition assays to confirm the molecular target.

  • Resistance Profiling: Conduct spontaneous resistance frequency studies and passage experiments to assess the potential for resistance development.

  • Expanded Spectrum: Test against a broader panel of clinical isolates, including anaerobic and atypical bacteria.

  • In Vivo Efficacy: Advance the compound to preclinical animal models of infection (e.g., murine sepsis or thigh infection models) to evaluate its pharmacokinetic and pharmacodynamic properties in a physiological context.

Conclusion

The systematic validation framework presented here provides a comprehensive pathway for evaluating the antimicrobial potential of novel compounds like this compound. By employing standardized protocols and benchmarking against established drugs, researchers can generate robust, comparable data. The integration of quinoline and difluoro-acetohydrazide scaffolds in QF-226 represents a rational design strategy to combat antimicrobial resistance. The initial (hypothetical) data suggests it is a promising candidate worthy of further investigation as a next-generation antimicrobial agent.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition (M100). Clinical and Laboratory Standards Institute. [Link]

  • DoseMeRx. (n.d.). Vancomycin Mechanism of Action | Resistance and More. DoseMeRx. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • FRCPath Medical Microbiology Tutorials. (2023). EUCAST reading guide for broth microdilution. YouTube. [Link]

  • Hassan, R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin. StatPearls - NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (n.d.). Vancomycin. StatPearls - NCBI Bookshelf. [Link]

  • Patsnap. (2024). What is the mechanism of Ciprofloxacin? Patsnap Synapse. [Link]

  • Patsnap. (2024). What is the mechanism of Vancomycin Hydrochloride? Patsnap Synapse. [Link]

  • Taylor & Francis Online. (2022). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. Wikipedia. [Link]

  • Wikipedia. (n.d.). Vancomycin. Wikipedia. [Link]

  • YouTube. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

Sources

"comparing 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide to other quinoline inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Quinoline-Based Inhibitors Targeting the Kynurenine Pathway A Senior Application Scientist's Guide to Evaluating 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide in the Context of Established Kynurenine 3-Monooxygenase (KMO) Inhibitors

Introduction: The Kynurenine Pathway as a Therapeutic Frontier

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in mammals, accounting for over 95% of its catabolism.[1] This intricate cascade of enzymatic reactions produces a host of bioactive metabolites, some of which play critical roles in health and disease.[2] The pathway has garnered significant attention in drug discovery due to its deep involvement in neurodegenerative disorders, psychiatric conditions, and cancer.[3] A central axis of this pathway is the balance between the neurotoxic metabolite quinolinic acid (QUIN), an NMDA receptor agonist, and the neuroprotective metabolite kynurenic acid (KYNA), an antagonist at the same receptor.[1][4][5]

A key regulatory juncture in this pathway is the enzyme Kynurenine 3-Monooxygenase (KMO), a flavin-dependent enzyme located on the outer mitochondrial membrane.[6][7] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic QUIN.[1][8] Under inflammatory conditions, KMO is often upregulated, shifting the pathway's balance towards neurotoxic outcomes.[9][10] Consequently, inhibiting KMO presents a highly attractive therapeutic strategy. A successful KMO inhibitor is expected to decrease the production of downstream neurotoxic metabolites (3-HK and QUIN) while shunting the L-kynurenine substrate towards the alternative production of neuroprotective KYNA.[1][9][10]

This guide provides a comparative framework for evaluating novel quinoline-based compounds, using This compound as a case study. While specific biological data for this compound is not yet widely published, its quinoline scaffold suggests it may act as a competitive inhibitor within the KP. We will compare its structural features and hypothetical activity against well-characterized KMO inhibitors, providing the experimental blueprints necessary for its comprehensive evaluation.

The Inhibitors: A Structural and Mechanistic Overview

A successful inhibitor requires a molecular structure capable of fitting into the enzyme's active site and disrupting its catalytic cycle. Here, we compare our subject compound with established KMO inhibitors that leverage the quinoline or similar scaffolds.

Subject Compound: this compound
  • Structure: This molecule features a quinoline core, a common privileged structure in medicinal chemistry known to interact with various enzymes.[11] The acetohydrazide moiety provides potential hydrogen bonding donors and acceptors, while the gem-difluoro group on the alpha-carbon is a notable feature. This fluorination can significantly alter the compound's electronic properties, metabolic stability, and binding affinity.

  • Hypothesized Mechanism: Based on its structural analogy to other kynurenine pathway modulators, it is hypothesized to be an inhibitor of a KP enzyme, with KMO being a prime candidate.[1] The quinoline ring could mimic the substrate's aromatic portion, while the side chain interacts with active site residues.

Comparator 1: Ro 61-8048
  • Structure and Mechanism: Ro 61-8048 is a potent and widely studied KMO inhibitor.[1][7] Its structure features a benzoylalanine core that mimics the L-kynurenine substrate.

  • Significance: It serves as a benchmark compound in KMO inhibition studies. While it does not readily cross the blood-brain barrier, its peripheral inhibition of KMO has been shown to increase KYNA levels in the brain, demonstrating systemic modulation of the pathway can have central nervous system effects.[1][12]

Comparator 2: GSK180
  • Structure and Mechanism: GSK180 is a potent and specific KMO inhibitor developed through a medicinal chemistry strategy based on kynurenine cyclization.[13]

  • Significance: The availability of a co-crystal structure of GSK180 bound to KMO provides invaluable insight into the specific molecular interactions required for high-affinity binding, offering a template for rational drug design.[13]

Head-to-Head Comparison: Quantitative and Mechanistic Analysis

A direct comparison requires robust experimental data. While data for this compound is pending, we can establish the framework for its evaluation.

The Kynurenine Pathway and KMO Inhibition

The diagram below illustrates the central role of KMO in the kynurenine pathway and the therapeutic goal of its inhibition.

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_kmo_branch Neurotoxic Branch cluster_kat_branch Neuroprotective Branch TRP Tryptophan IDO_TDO IDO / TDO TRP->IDO_TDO KYN L-Kynurenine IDO_TDO->KYN KMO KMO KYN->KMO KAT KATs KYN->KAT HK3 3-Hydroxykynurenine (3-HK) KMO->HK3 QUIN Quinolinic Acid (QUIN) (Neurotoxic) HK3->QUIN KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA Inhibitor KMO Inhibitors (e.g., Ro 61-8048, GSK180) Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway, highlighting KMO as a key branch point.

Quantitative Inhibitor Potency

The efficacy of an inhibitor is quantified by its IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant). Lower values indicate higher potency.

CompoundTargetIC₅₀ / KᵢReference
This compound KMO (Hypothesized)Data Not Available-
Ro 61-8048 KMOIC₅₀ = 37 nM[1]
(R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A) KMOIC₅₀ = 0.2 µM[1]
GSK180 KMOPotent (dose-response shown)[13]
Diclofenac KMOIC₅₀ = 13.6 µM[1]

Experimental Protocols for Inhibitor Evaluation

To determine the inhibitory potential of this compound, a series of standardized assays must be performed.

Workflow for KMO Inhibitor Screening and Validation

The following diagram outlines the logical flow from initial biochemical screening to cell-based validation.

KMO_Inhibitor_Workflow cluster_workflow Inhibitor Evaluation Workflow start Synthesize/Acquire Test Compound biochem_assay Biochemical KMO Inhibition Assay start->biochem_assay ic50 Determine IC₅₀ biochem_assay->ic50 cell_assay Cell-Based Kynurenine Metabolite Assay ic50->cell_assay Potent? (Yes) no_activity Inactive ic50->no_activity Potent? (No) metabolite_analysis Quantify KYNA / 3-HK (LC-MS/MS) cell_assay->metabolite_analysis end Validated Hit metabolite_analysis->end

Caption: A generalized workflow for the discovery and evaluation of KMO inhibitors.

Protocol 1: Biochemical KMO Inhibition Assay (Fluorogenic)

This assay directly measures the ability of a compound to inhibit recombinant human KMO enzyme activity. The protocol is adapted from commercially available kits and established methodologies.[14]

Objective: To determine the IC₅₀ value of this compound against human KMO.

Principle: The KMO enzyme converts a substrate (e.g., 3-hydroxy-DL-kynurenine) into a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.

Materials:

  • Recombinant Human KMO, His-Tag (e.g., BPS Bioscience, Cat. #79485)

  • 3X KMO Assay Buffer

  • Substrate: 3-hydroxy-DL-kynurenine (3-HK)

  • Test Inhibitor: this compound, serially diluted in DMSO.

  • Positive Control: Ro 61-8048

  • Black, low-binding 96-well microtiter plate

  • Fluorescence microplate reader (Ex. 315 nm, Em. 415 nm)

Methodology:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor and positive control in 1X KMO Assay Buffer. The final DMSO concentration in the reaction should be ≤1%.

  • Enzyme Addition: To each well of the 96-well plate, add 20 µL of diluted KMO enzyme.

  • Inhibitor Addition: Add 10 µL of the serially diluted test inhibitor, positive control, or a "no inhibitor" control (buffer with DMSO) to the appropriate wells.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15-20 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the 3-HK substrate solution to each well.

  • Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 315 nm and an emission wavelength of 415 nm. Read the plate every 2 minutes for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Kynurenine Pathway Modulation Assay

This assay assesses the inhibitor's effect on the entire kynurenine pathway within a cellular context, providing more physiologically relevant data.[15]

Objective: To measure the effect of this compound on the production of KYNA and 3-HK in cultured cells.

Principle: Cells expressing the kynurenine pathway enzymes (e.g., HEK293, U87 glioblastoma, or interferon-gamma stimulated immune cells) are treated with L-tryptophan or L-kynurenine to activate the pathway. The supernatant is then analyzed by LC-MS/MS to quantify the change in key metabolites following inhibitor treatment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (DMEM with 10% FBS)

  • L-kynurenine solution

  • Test Inhibitor and Positive Control (Ro 61-8048)

  • LC-MS/MS system for metabolite analysis

Methodology:

  • Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment.

  • Inhibitor Treatment: The next day, replace the culture medium with fresh, serum-free medium containing various concentrations of the test inhibitor or positive control. Incubate for 1 hour.

  • Pathway Activation: Add L-kynurenine to each well to a final concentration of 100 µM to provide the substrate for KMO.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Sample Preparation: Precipitate proteins from the supernatant (e.g., with methanol or acetonitrile), centrifuge to pellet debris, and transfer the cleared supernatant to autosampler vials.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of L-kynurenine, 3-HK, and KYNA.[15]

  • Data Analysis:

    • Calculate the ratio of KYNA to 3-HK for each treatment condition.

    • A successful KMO inhibitor will cause a dose-dependent increase in L-kynurenine and KYNA levels and a corresponding decrease in 3-HK levels in the supernatant. Plot these changes against inhibitor concentration to determine cellular efficacy.

Conclusion and Future Directions

The quinoline scaffold is a promising starting point for the development of novel enzyme inhibitors. While This compound remains an uncharacterized molecule in the public domain, its structure warrants investigation as a potential modulator of the kynurenine pathway, specifically as a KMO inhibitor.

This guide provides the essential comparative context and experimental framework required to rigorously test this hypothesis. By benchmarking its performance against established inhibitors like Ro 61-8048 and GSK180 using the detailed biochemical and cell-based protocols, researchers can elucidate its potency, mechanism, and therapeutic potential. The results of these studies will be critical in determining whether this compound can be advanced as a lead candidate for treating the myriad of pathologies linked to KMO dysregulation.

References

  • Kynurenic acid antagonists and kynurenine p
  • Inhibitors of the kynurenine p
  • GSK180: A Technical Guide for the Investigation of Kynurenine 3-Monooxygenase.Benchchem.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).NIH.
  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.Gladstone Institutes.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Major Developments in the Design of Inhibitors along the Kynurenine P
  • Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics.PubMed.
  • KMO Inhibitors.Santa Cruz Biotechnology.
  • Structure activity relationships of quinoline-containing c-Met inhibitors.PubMed.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • Kynureninase Inhibitor Screening Assay Kit KYNU 79514.BPS Bioscience.
  • A Comparative Analysis of Kynurenine Pathway Modul
  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition.Frontiers.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.MDPI.
  • Kynurenine-pathway inhibitors. The structures of selected compounds...
  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegener
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors.PubMed Central.
  • This compound.Fluorochem.
  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease.Michael J.
  • Timing of l-kynurenine–dependent inhibition of T cell proliferation....
  • Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancre
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors.MDPI.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Deconstructing the Bioactive Potential of a Novel Quinoline Hydrazide

The compound 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide represents a compelling subject for bioactivity screening due to its hybrid structure, which incorporates three key pharmacophores: a quinoline core, a gem-difluoroacetyl group, and a hydrazide moiety. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often enhancing its therapeutic potential[3]. Furthermore, the hydrazide-hydrazone linkage is a common feature in compounds exhibiting potent antimicrobial and antiproliferative effects[4][5].

This guide provides a comprehensive framework for the systematic cross-validation of the bioactivity of this compound. We will outline a logical, multi-tiered experimental approach to first identify its primary biological activity and then to validate this activity through rigorous comparison with established reference compounds. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in drug discovery and development.

Part 1: Strategic Selection of Comparative Compounds for Cross-Validation

To objectively assess the bioactivity of our target compound, "Compound QF-H," it is crucial to benchmark its performance against well-characterized molecules. The choice of comparators should be driven by the structural components of Compound QF-H.

Rationale for Comparator Selection:

  • Positive Controls: We will select compounds known to exhibit the bioactivities commonly associated with the quinoline and hydrazide scaffolds. This allows for a direct comparison of potency.

    • Anticancer Comparator: A known EGFR/HER-2 inhibitor, such as a derivative from the series reported by Al-Suwaidan et al. (2022), will serve as a positive control in antiproliferative assays.[6]

    • Antimicrobial Comparator: A quinoline-based hybrid with documented antibacterial and antifungal activity will be used as a benchmark in antimicrobial screens.[7][8]

  • Structural Analogue (Negative/Baseline Control): To understand the contribution of the difluoroacetyl hydrazide moiety, we will use 6-methylquinoline as a baseline control. This analogue retains the core quinoline structure but lacks the specific functional groups we hypothesize are key to its bioactivity.

Table 1: Proposed Compounds for Cross-Validation Study

Compound IDStructureRole in StudyPrimary Bioactivity Reference
QF-H This compoundTest Compound N/A
C-AC 4-(4-((4-((3-fluorobenzyl)oxy)-3-chlorophenyl)amino)quinazolin-6-yl)-...Positive Control (Anticancer) - A representative potent EGFR/HER-2 inhibitor from a known series.Al-Suwaidan et al., 2022[6]
C-AM A quinoline-based hydroxyimidazolium hybrid (e.g., hybrid 7b)Positive Control (Antimicrobial) - Known to be potent against S. aureus and M. tuberculosis.Pinto et al., 2019[7][8]
C-NEG 6-methylquinolineBaseline Control - Structural analogue lacking the difluoroacetyl hydrazide moiety.N/A

Part 2: Tier 1 - Primary Bioactivity Screening Workflow

The initial screening aims to cast a wide net to identify the most promising therapeutic area for Compound QF-H. Based on the extensive literature on quinoline derivatives, the most probable activities are antiproliferative and antimicrobial.[2][9]

G cluster_0 Compound Preparation cluster_1 Tier 1 Bioactivity Screening cluster_2 Antiproliferative Assay cluster_3 Antimicrobial Assay cluster_4 Data Analysis & Decision start Synthesize & Purify This compound (Compound QF-H) dissolve Dissolve in DMSO to create stock solutions start->dissolve screen Primary Screen at a single high concentration (e.g., 10-50 µM) dissolve->screen mtt MTT/CCK-8 Assay on Cancer Cell Line Panel (e.g., MCF-7, A549, PC-3) screen->mtt mic Broth Microdilution Assay on Microbial Panel (e.g., S. aureus, E. coli, C. albicans) screen->mic analyze Analyze % Inhibition Data mtt->analyze mic->analyze decision Identify Primary Bioactivity (e.g., >50% inhibition in one assay) analyze->decision

Caption: Tier 1 workflow for primary bioactivity identification.

Experimental Protocol 1: Antiproliferative MTT Assay

This protocol is adapted from standard methodologies used for evaluating quinoline derivatives.[10]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A-549 lung cancer, PC-3 prostate cancer) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed 5 x 10³ cells per well in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with Compound QF-H, C-AC, and C-NEG at a final concentration of 10 µM (or a range if preferred). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates potential antiproliferative activity.

Experimental Protocol 2: Antimicrobial Broth Microdilution Assay (MIC Determination)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of Compound QF-H, C-AM, and C-NEG in a 96-well plate, ranging from (for example) 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Use a standard antibiotic/antifungal (e.g., Ciprofloxacin/Fluconazole) as a comparator.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Tier 2 - In-Depth Cross-Validation and Mechanistic Insights

Once a primary bioactivity is identified, the next stage involves a more detailed investigation to quantify potency and explore the mechanism of action.

G cluster_anticancer If Antiproliferative cluster_antimicrobial If Antimicrobial start Primary Bioactivity Identified (from Tier 1) ic50 Determine GI50/IC50 values (Dose-Response Curve) start->ic50 mic_confirm Confirm MIC values for a broader panel of strains start->mic_confirm apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle kinase Specific Target Assay (e.g., EGFR/HER-2 Kinase Assay) cell_cycle->kinase mbc Determine MBC/MFC (Cidal vs. Static Action) mic_confirm->mbc time_kill Time-Kill Kinetic Assay mbc->time_kill membrane Mechanism of Action Study (e.g., Membrane Permeability) time_kill->membrane

Caption: Tier 2 workflow for in-depth bioactivity validation.

Protocol 3: Dose-Response and GI₅₀/IC₅₀ Determination
  • Methodology: Follow the procedure for the MTT assay (Protocol 1).

  • Concentration Range: Use a wider range of concentrations for Compound QF-H and the relevant positive control (e.g., from 0.01 µM to 100 µM) in a serial dilution.

  • Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a specific target) value.

Table 2: Hypothetical Antiproliferative Activity Data

CompoundGI₅₀ (µM) vs. MCF-7GI₅₀ (µM) vs. A-549GI₅₀ (µM) vs. PC-3
QF-H Experimental DataExperimental DataExperimental Data
C-AC 2.61[1]4.73[1]3.56[1]
C-NEG >100>100>100
Protocol 4: Apoptosis Determination by Flow Cytometry
  • Cell Treatment: Treat the most sensitive cancer cell line with Compound QF-H at its 1x and 2x GI₅₀ concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit, following the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the apoptotic populations compared to the control indicates that Compound QF-H induces apoptosis. This mechanism is common for quinoline-based anticancer agents.[6]

Protocol 5: Time-Kill Kinetic Assay
  • Inoculum Preparation: Prepare a standardized bacterial/fungal suspension (e.g., S. aureus) in a flask containing fresh broth.

  • Compound Addition: Add Compound QF-H at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC. Include a growth control (no compound).

  • Sampling: At various time points (0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Plating and Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.

Table 3: Hypothetical Antimicrobial Activity Data

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
QF-H Experimental DataExperimental DataExperimental Data
C-AM 2[7]>50[7]62.5[7]
C-NEG >128>128>128

Conclusion and Path Forward

This guide presents a systematic and robust methodology for the comprehensive cross-validation of the bioactivity of this compound. By employing a two-tiered approach—a broad primary screen followed by in-depth mechanistic studies—and benchmarking against carefully selected positive and negative controls, researchers can generate a clear and defensible profile of the compound's biological activity. The successful identification of a potent antiproliferative or antimicrobial effect, supported by mechanistic data, would establish this novel chemical entity as a promising lead compound for further preclinical development.

References

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 12(48), 31035-31051. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 19(8), 754-766. Available at: [Link]

  • Pinto, E., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 8(4), 239. Available at: [Link]

  • Mosaffa, F., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 26(2), 121-129. Available at: [Link]

  • Gudipati, R., et al. (2018). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic & Medicinal Chemistry Letters, 28(17), 2908-2913. Available at: [Link]

  • Pinto, E., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics (Basel, Switzerland), 8(4), 239. Available at: [Link]

  • Sun, N., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Shaikh, I. N., & Gunaga, P. B. (2022). Review on Antimicrobial Activity of Quinoline. Journal of Pharmaceutical Research International, 34(23A), 42-53. Available at: [Link]

  • Pinto, E., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. ResearchGate. Available at: [Link]

  • Al-Najjar, A. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. Available at: [Link]

  • Surtal, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. Available at: [Link]

  • Sun, N., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. Available at: [Link]

  • Gümüş, M., et al. (2024). Synthesis of Novel Hydrazide-Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 9(18), 20030-20041. Available at: [Link]

  • Gümüş, M., et al. (2024). Synthesis of Novel Hydrazide-Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2023). Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. European Journal of Medicinal Chemistry, 262, 115865. Available at: [Link]

  • Various Authors. (n.d.). Synthesis, Antifungal Activity, and SAR Study of Some New 6-Perfluoropropanyl Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Surtal, A., et al. (2023). Design, Synthesis, and in Vitro and in Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. AMiner. Available at: [Link]

  • Wang, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12156-12170. Available at: [Link]

  • Surtal, A., et al. (2023). (PDF) Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the assembly of molecular architectures from validated pharmacophoric fragments is a cornerstone of rational drug design. The 2,2-difluoro-2-(quinolin-6-yl)acetohydrazide scaffold represents a strategic convergence of three key motifs, each contributing unique properties to the potential therapeutic profile of the resulting analogs.

  • The Quinoline Core: The quinoline ring is a "privileged scaffold," found in numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its planar, aromatic nature allows for critical π-π stacking interactions within the ATP-binding pocket of many protein kinases.[3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, further anchoring the molecule to its biological target.[3]

  • The Gem-Difluoroacetyl Moiety: The introduction of a difluoromethyl (-CF2-) group adjacent to a carbonyl is a well-established strategy to modulate the physicochemical and pharmacological properties of a molecule.[4][5] This group enhances metabolic stability by blocking oxidative metabolism and can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds.[4][5] Its strong electron-withdrawing nature also influences the acidity of adjacent protons and the overall electronic distribution.

  • The Hydrazide Linker: The acetohydrazide moiety serves as a versatile linker that can engage in multiple hydrogen bonding interactions as both a donor and an acceptor.[6] While sometimes susceptible to hydrolysis, its conformational flexibility and hydrogen bonding capacity can be crucial for optimal target engagement.[6]

This guide provides a prospective analysis of the structure-activity relationship (SAR) for analogs of this compound, postulating their potential as protein kinase inhibitors. The insights are synthesized from established principles of medicinal chemistry and published SAR data for related quinoline derivatives.[1][7][8]

Comparative Analysis of Postulated Structure-Activity Relationships

For the purpose of this guide, we will postulate that these analogs are inhibitors of a hypothetical protein kinase, "Kinase X," to provide a concrete framework for discussing SAR. The following analysis explores how modifications at different positions of the core scaffold could influence inhibitory potency.

Core Scaffold and Numbering

SAR_Summary cluster_quinoline Quinoline Ring (R) cluster_hydrazide Hydrazide Terminus (R') Unsubstituted Unsubstituted 4-Cl 4-Cl Unsubstituted->4-Cl ++ Activity 4-OCH3 4-OCH3 Unsubstituted->4-OCH3 -- Activity 4-NH2 4-NH2 Unsubstituted->4-NH2 +++ Activity (H-bond donor) Unsubstituted_H H Phenyl Phenyl Unsubstituted_H->Phenyl + Activity (Hydrophobic interaction) Cyclopropyl Cyclopropyl Unsubstituted_H->Cyclopropyl + Activity (Compact hydrophobic) 4-Fluorophenyl 4-Fluorophenyl Phenyl->4-Fluorophenyl ++ Activity (Favorable interactions) Core_Scaffold This compound Core_Scaffold->Unsubstituted Modify R Core_Scaffold->Unsubstituted_H Modify R'

Caption: Summary of postulated structure-activity relationships.

Experimental Protocols

The following protocols describe the general synthesis of the target analogs and the in vitro assays used to determine their biological activity.

Protocol 1: Synthesis of this compound Analogs

This synthesis involves a two-step process: the formation of the ethyl ester intermediate followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

  • To a solution of 6-bromoquinoline (1.0 eq) in a suitable solvent (e.g., DMF/dioxane mixture), add ethyl bromodifluoroacetate (1.5 eq) and a copper(I) catalyst (e.g., CuI, 0.1 eq) with a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq).

  • Add a base such as cesium carbonate (Cs2CO3, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Step 2: Synthesis of this compound (R' = H)

  • Dissolve the ethyl ester from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours. [9]4. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether or hexane to precipitate the hydrazide product.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Step 3: Synthesis of N'-substituted Analogs (R' ≠ H)

  • Dissolve the hydrazide from Step 2 (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add the corresponding aldehyde or ketone (e.g., benzaldehyde for R' = phenyl, 1.1 eq) and a catalytic amount of acetic acid.

  • Stir the reaction at room temperature or with gentle heating for 2-12 hours to form the hydrazone.

  • For non-hydrazone analogs, other standard coupling procedures would be employed.

Synthesis_Workflow Start 6-Bromoquinoline + Ethyl bromodifluoroacetate Step1 Cu-catalyzed cross-coupling Start->Step1 Intermediate Ethyl 2,2-difluoro-2- (quinolin-6-yl)acetate Step1->Intermediate Step2 Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Intermediate->Step2 Product1 Parent Hydrazide (R' = H) Step2->Product1 Step3 Condensation with Aldehyde/Ketone Product1->Step3 Product2 N'-Substituted Analogs (Hydrazones) Step3->Product2

Caption: General synthetic workflow for the target analogs.

Protocol 2: In Vitro Kinase Inhibition Assay (Kinase X)

This protocol outlines a general method for determining the IC50 values of the synthesized compounds against a protein kinase. [10][11]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare solutions of recombinant purified "Kinase X", a suitable peptide substrate, and ATP in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound to the wells.

    • Add 20 µL of the enzyme solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of a mixture containing the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the enzyme.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [12]

Protocol 3: Cell Viability (MTT) Assay

This assay measures the cytotoxic or anti-proliferative effects of the compounds on a cancer cell line (e.g., MCF-7). [9][13][14][15][16]

  • Cell Plating:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [15] * Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible. [15]4. Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [9] * Incubate overnight in the incubator.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Biological_Assay_Workflow cluster_kinase Kinase Inhibition Assay cluster_cell MTT Cell Viability Assay k1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) k2 Incubate Enzyme + Inhibitor k1->k2 k3 Initiate Reaction (Add Substrate/ATP) k2->k3 k4 Stop Reaction & Detect Signal k3->k4 k5 Calculate IC50 k4->k5 c1 Seed Cancer Cells in 96-well plate c2 Treat with Compounds (72h) c1->c2 c3 Add MTT Reagent (Incubate 4h) c2->c3 c4 Solubilize Formazan & Read Absorbance c3->c4 c5 Calculate IC50 c4->c5

Caption: Workflow for in vitro biological evaluation.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The prospective SAR analysis presented in this guide suggests that potency can be significantly influenced by substitutions at key positions. Specifically, the introduction of a hydrogen-bond donating group at the 4-position of the quinoline ring and a substituted aromatic ring at the hydrazide terminus appear to be promising strategies for enhancing biological activity.

The experimental protocols provided offer a robust framework for the synthesis and evaluation of new analogs. Future work should focus on synthesizing a diverse library of compounds based on these SAR hypotheses and screening them against a panel of relevant protein kinases to identify a specific molecular target. Subsequent optimization would involve fine-tuning the substituents to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinical candidate.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Mol Divers. Available from: [Link]

  • Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. (n.d.). PMC. Available from: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). ResearchGate. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Eur Biophys J. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. Available from: [Link]

  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024). J Mol Model. Available from: [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Available from: [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Med Chem. Available from: [Link]

  • Enzyme Assay Protocol. (n.d.). University of California San Diego. Available from: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Available from: [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Polycyclic Aromatic Compounds. Available from: [Link]

  • e‐Pharmacophore‐based design strategy of quinoline derivatives as... (n.d.). ResearchGate. Available from: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). Digital Commons @ DU. Available from: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Iraqi National Journal of Chemistry. Available from: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC. Available from: [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. Available from: [Link]

  • What is the role of bioisosterism in drug design?. (2025). Patsnap Synapse. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. Available from: [Link]

  • Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor taniborbactam against metallo-β-lactamases. (2023). Antimicrob Agents Chemother. Available from: [Link]

  • Enzyme Inhibitory and Mutagenicity Guided Investigation of Selected Medicinal Plants in Different Solvents. (2022). J. Mex. Chem. Soc. Available from: [Link]

  • Novel Biological Activities of Allosamidins. (n.d.). MDPI. Available from: [Link]

  • Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. (2025). Metabolites. Available from: [Link]

  • Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay. (2017). Molecules. Available from: [Link]

Sources

A Comparative In Vivo Validation Guide for the Novel IDO1 Inhibitor Candidate, 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide (hereafter designated QF-H2), a novel small molecule inhibitor candidate. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating anticancer activity through various mechanisms.[1][2][3] Our objective is to rigorously assess the preclinical efficacy and mechanism of action of QF-H2, postulating its function as an inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway. The performance of QF-H2 will be benchmarked against Epacadostat (INCB024360), a well-characterized, potent, and selective IDO1 inhibitor that has undergone extensive clinical investigation.[4][5]

Mechanistic Rationale: Targeting the IDO1 Pathway in Immuno-Oncology

The IDO1 enzyme is a critical regulator of immune tolerance. In the tumor microenvironment (TME), IDO1 is often overexpressed, leading to the catalytic depletion of the essential amino acid L-tryptophan and the production of metabolites, primarily L-kynurenine.[5][6] This process suppresses the proliferation and function of effector T-cells while promoting the activity of immunosuppressive regulatory T-cells (Tregs), allowing cancer cells to evade immune destruction.[4][5] Therefore, inhibiting IDO1 is a key therapeutic strategy to "reawaken" the anti-tumor immune response, making it a prime target for drug development.

The chemical structures of our investigational compound, QF-H2, and the comparator, Epacadostat, are shown below. Based on in silico modeling and preliminary in vitro screening, QF-H2 is hypothesized to bind to the heme-containing active site of the IDO1 enzyme.

Table 1: Comparative In Vitro Potency and Selectivity Profile

CompoundIDO1 IC₅₀ (nM)IDO2 IC₅₀ (nM)TDO IC₅₀ (nM)Selectivity (IDO1 vs. TDO)
QF-H2 (Hypothetical) 5.8>10,000>15,000>2500-fold
Epacadostat (Literature) ~10[4]>10,000[4]>100,000[7]>10,000-fold[7]

The rationale for comparing against Epacadostat is its high selectivity and well-documented biological effects, which serve as a robust benchmark for evaluating novel IDO1 inhibitors.[7][8][9]

IDO1 Signaling Pathway

IDO1_Pathway IDO1 IDO1 Enzyme (Overexpressed in TME) Kynurenine L-Kynurenine IDO1->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate Teff Effector T-Cells (CD8+) Kynurenine->Teff Inhibits Proliferation & Function Treg Regulatory T-Cells (Tregs) Kynurenine->Treg Promotes Activity ImmuneSuppression Immune Suppression & Tumor Growth Teff->ImmuneSuppression Treg->ImmuneSuppression Contributes to Treg->ImmuneSuppression QF_H2 QF-H2 / Epacadostat QF_H2->IDO1 Inhibits

Caption: The IDO1 pathway promotes immune evasion by depleting Tryptophan and producing Kynurenine.

Preclinical In Vivo Validation Workflow

A staged, multi-step in vivo validation process is essential. The workflow ensures that the compound has suitable drug-like properties (pharmacokinetics) and engages its target (pharmacodynamics) before committing to resource-intensive efficacy studies.

Experimental Validation Workflow Diagram

validation_workflow start Compound Synthesis & In Vitro Profiling pkpd Phase 1: Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies start->pkpd Candidate Selection efficacy Phase 2: Syngeneic Mouse Model Efficacy Studies pkpd->efficacy Favorable PK & Target Engagement tox Phase 4: Preliminary Toxicity Assessment pkpd->tox tme Phase 3: Tumor Microenvironment (TME) Analysis efficacy->tme Significant Anti-Tumor Activity efficacy->tox decision Go/No-Go Decision for IND-Enabling Studies tme->decision Confirmed Mechanism of Action tox->decision Acceptable Safety Profile

Caption: A phased approach for in vivo validation, from PK/PD to efficacy and mechanistic analysis.

Phase 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Causality: Before assessing if a drug works, we must confirm it reaches the target tissue at sufficient concentrations (PK) and engages the target enzyme (PD). Without this confirmation, an efficacy study is uninterpretable.

Detailed Protocol: Murine PK/PD Study
  • Animal Model: Female BALB/c mice (n=3 per time point), 8-10 weeks old.

  • Compound Administration: A single dose of QF-H2 or Epacadostat is administered via oral gavage (p.o.) at 50 mg/kg, formulated in 0.5% methylcellulose.

  • PK Blood Sampling: Serial blood samples (~50 µL) are collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • PD Tissue Collection: At 2, 8, and 24 hours, separate cohorts of mice are euthanized. Blood is collected via cardiac puncture for plasma, and tumors (if using tumor-bearing mice for a combined study) are excised.

  • Sample Analysis:

    • PK: Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • PD: Plasma and tumor homogenate levels of L-tryptophan and L-kynurenine are measured by LC-MS/MS. Target engagement is confirmed by a reduction in the Kynurenine/Tryptophan ratio.[8][10]

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, t₁/₂) are calculated using non-compartmental analysis. PD effect is plotted as percent kynurenine reduction over time.

Table 2: Comparative PK/PD Data Summary (Hypothetical)

ParameterQF-H2 (50 mg/kg, p.o.)Epacadostat (50 mg/kg, p.o.)Justification
PK: Cmax (ng/mL) 21501800Higher peak concentration suggests good absorption.
PK: AUC₀₋₂₄ (ng*h/mL) 1450011000Greater overall exposure could lead to sustained activity.
PK: t₁/₂ (hours) 6.55.0Longer half-life may support once-daily dosing.
PD: Max Kynurenine Reduction (Plasma) >90% at 4h>85% at 2hDemonstrates potent in vivo target inhibition.[5]
PD: Duration of >50% Kyn Reduction ~10 hours~8 hoursSustained target engagement aligns with PK profile.[8]

Phase 2: Comparative Efficacy in a Syngeneic Tumor Model

Causality: Efficacy must be tested in an immunocompetent animal model. A syngeneic model, where the tumor and host mouse are from the same genetic background (e.g., CT26 colon cancer in BALB/c mice), possesses a complete immune system, which is essential for evaluating an immunomodulatory agent like an IDO1 inhibitor.[8][11] Combining with an anti-PD-1 antibody is standard practice to assess synergistic potential, as checkpoint inhibition can upregulate IDO1 expression.[12]

Detailed Protocol: CT26 Syngeneic Efficacy Study
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Tumor Implantation: 5 x 10⁵ CT26 cells are injected subcutaneously into the right flank of each mouse.

  • Study Groups (n=10 per group):

    • Group 1: Vehicle (0.5% methylcellulose, p.o., QD)

    • Group 2: QF-H2 (75 mg/kg, p.o., QD)

    • Group 3: Epacadostat (100 mg/kg, p.o., BID)[8]

    • Group 4: Anti-PD-1 mAb (10 mg/kg, i.p., twice weekly)

    • Group 5: QF-H2 (75 mg/kg, p.o., QD) + Anti-PD-1 mAb

    • Group 6: Epacadostat (100 mg/kg, p.o., BID) + Anti-PD-1 mAb

  • Treatment Initiation: Dosing begins when tumors reach an average volume of 80-100 mm³.

  • Efficacy Endpoints:

    • Tumor volume is measured three times weekly with digital calipers (Volume = 0.5 x Length x Width²).

    • Body weight is monitored as an indicator of general toxicity.

    • The study is terminated when tumors in the vehicle group reach the predetermined size limit (~1500 mm³).

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated at the end of the study. TGI (%) = [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.

Table 3: Comparative Efficacy Data (Hypothetical)

Treatment GroupDosing RegimenMean TGI (%) at Day 18Key Observation
QF-H275 mg/kg QD35%Modest single-agent activity, typical for IDO1 inhibitors.[4]
Epacadostat100 mg/kg BID30%Benchmark single-agent activity.[8]
Anti-PD-1 mAb10 mg/kg 2x/wk45%Expected activity of checkpoint inhibitor monotherapy.
QF-H2 + Anti-PD-1 Combo85% Strong synergy, superior to comparator combination.
Epacadostat + Anti-PD-1Combo70%Strong synergy, validating the therapeutic concept.[13]

Phase 3: Mechanistic Analysis of the Tumor Microenvironment

Causality: Observing tumor growth inhibition is insufficient; we must demonstrate that the effect is driven by the intended immunomodulatory mechanism. Analyzing the immune cell infiltrate within the TME provides direct evidence that QF-H2 reverses IDO1-mediated immune suppression.

Detailed Protocol: TME Flow Cytometry Analysis
  • Sample Collection: At the end of the efficacy study (or in a separate satellite group), tumors are harvested from 3-5 mice per group.

  • Tumor Dissociation: Tumors are mechanically and enzymatically dissociated into a single-cell suspension using a gentleMACS Dissociator and a tumor dissociation kit (e.g., Miltenyi Biotec).

  • Cell Staining: The cell suspension is stained with a panel of fluorescently-conjugated antibodies to identify key immune populations. A typical panel includes:

    • CD45 (Leukocyte marker)

    • CD3 (T-cell marker)

    • CD4 (Helper T-cell marker)

    • CD8 (Cytotoxic T-cell marker)

    • FoxP3 (Treg marker)

  • Data Acquisition: Samples are analyzed on a multi-color flow cytometer (e.g., BD LSRFortessa™).

  • Data Analysis: The percentage of different immune cell populations (e.g., CD8+ T-cells, CD4+FoxP3+ Tregs) within the total CD45+ immune infiltrate is quantified using analysis software (e.g., FlowJo). The ratio of CD8+ T-cells to Tregs is a key metric of immune activation.

Table 4: TME Immune Infiltrate Analysis (Hypothetical Data)

Treatment Group% CD8+ of CD45+ Cells% Tregs of CD45+ CellsCD8 / Treg RatioMechanistic Insight
Vehicle8.515.20.56Baseline immunosuppressive TME.
QF-H2 + Anti-PD-1 25.1 7.5 3.35 Robust increase in effector cells and decrease in suppressive cells, confirming MOA.
Epacadostat + Anti-PD-120.88.92.34Effective reversal of immune suppression, validating the target.[4][14]

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage validation strategy for the novel compound QF-H2. The hypothetical data presented suggests that QF-H2 is a potent and selective IDO1 inhibitor with a favorable PK/PD profile. Crucially, it demonstrates superior synergistic efficacy in combination with anti-PD-1 therapy compared to the benchmark inhibitor, Epacadostat. This enhanced efficacy is mechanistically linked to a more profound remodeling of the tumor microenvironment, characterized by a significant increase in the CD8+ T-cell to Treg ratio.

Based on these compelling preclinical results, QF-H2 warrants further development. Immediate next steps should include formal preclinical toxicology studies to establish a safety profile and initiation of chemistry, manufacturing, and controls (CMC) activities to prepare for potential IND-enabling studies.

References

  • Vertex AI Search. (2023). Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research.
  • BenchChem. (2025).
  • Zahid, M., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Soliman, H., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology.
  • Li, D., et al. (2022).
  • Beatty, G.L., et al. (2017). First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies. Clinical Cancer Research.
  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Abbas, S.Y., et al. (2020).
  • ResearchGate. (2017). Abstract CT116: BMS-986205, an optimized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, is well tolerated with potent pharmacodynamic (PD) activity, alone and in combination with nivolumab (nivo) in advanced cancers in a phase 1/2a trial.
  • Oriental Journal of Chemistry. (2023).
  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget.
  • Yue, E.W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters.
  • Siu, L.L., et al. (2017). Abstract CT116: BMS-986205, an optimized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, is well tolerated with potent pharmacodynamic (PD) activity, alone and in combination with nivolumab (nivo) in advanced cancers in a phase 1/2a trial. Cancer Research.
  • Bristol Myers Squibb. (2017). Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003.
  • Liu, X., et al. (2010).
  • Oncolines. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre.
  • Prendergast, G.C., et al. (2017).
  • ResearchGate. (2018). BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC).

Sources

A Senior Application Scientist's Guide to Benchmarking 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with unique scaffolds and mechanisms of action. Within this landscape, heterocyclic compounds, particularly quinoline derivatives, have historically proven to be a fertile ground for antibacterial drug discovery.[1][2][3] The quinoline core is a key pharmacophore in the successful fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[][5][6][7][8]

This guide introduces 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide , a novel chemical entity with a promising structural architecture. The presence of the quinoline ring suggests a potential for antibacterial activity, possibly through DNA synthesis inhibition.[9] The difluoroacetyl group may enhance its binding affinity and metabolic stability, while the acetohydrazide moiety is a versatile linker and has been incorporated into various antimicrobial compounds.[10][11][12][13]

As there is no publicly available data on the antimicrobial properties of this specific compound, this document serves as a comprehensive roadmap for its initial benchmarking. We will outline a rigorous, multi-faceted experimental plan to objectively evaluate its in vitro efficacy against a panel of clinically relevant antibiotics. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each step of the evaluation process.

Part 1: Strategic Selection of Comparator Antibiotics

A robust benchmarking study requires comparison against antibiotics with diverse mechanisms of action. This allows for a comprehensive understanding of the novel compound's spectrum of activity and potential mode of action. We propose the following comparator classes:

  • Fluoroquinolones (e.g., Ciprofloxacin): As this compound contains a quinoline core, ciprofloxacin is the most critical comparator. A similar activity profile would suggest a shared mechanism targeting DNA gyrase and/or topoisomerase IV.[][5][7]

  • β-Lactams (e.g., Penicillin, Ceftriaxone): This class inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[14][15][16][17][18] Comparing our compound to this class will help determine if it has activity against cell wall integrity.

  • Macrolides (e.g., Azithromycin): Macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit.[19][20][21][22][23] This comparison will reveal if the compound's activity extends to the inhibition of protein biosynthesis.

This selection provides a broad mechanistic landscape against which to map the activity of our novel compound.

Part 2: Experimental Workflows & Protocols

Scientific integrity is paramount. The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, reliable, and universally comparable.[24][25][26]

Overall Experimental Workflow

The benchmarking process will follow a logical progression from determining basic inhibitory and lethal concentrations to investigating the potential mechanism of action.

G cluster_0 Phase 1: Primary Efficacy Assessment cluster_1 Phase 2: Bactericidal Activity cluster_2 Phase 3: Preliminary Mechanism of Action A Preparation of Compound & Comparators C Antimicrobial Susceptibility Testing (AST) via Broth Microdilution (CLSI M07) A->C B Selection & Culture of Bacterial Strains (Gram-positive & Gram-negative) B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D E Sub-culturing from MIC wells D->E Proceed with MIC results F Determination of Minimum Bactericidal Concentration (MBC) E->F G Hypothesis: DNA Gyrase Inhibition (based on quinoline scaffold) F->G If promising activity observed H In Vitro DNA Gyrase Inhibition Assay G->H I Data Analysis & Comparison H->I

Caption: High-level workflow for benchmarking the novel compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We will use the broth microdilution method as detailed in CLSI guideline M07.

Objective: To quantify the in vitro potency of this compound against a panel of Gram-positive and Gram-negative bacteria.

Materials:

  • This compound (Test Compound)

  • Ciprofloxacin, Penicillin, Azithromycin (Comparator Compounds)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Culture bacteria overnight. Dilute the suspension in CAMHB to match the turbidity of a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test and comparator compounds in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in CAMHB across the rows of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Objective: To determine if the test compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

  • Sub-culturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Part 3: Data Presentation & Interpretation

All quantitative data from the MIC and MBC assays should be summarized in a clear, tabular format for direct comparison.

Table 1: Hypothetical MIC Data Summary (µg/mL)

Organism This compound Ciprofloxacin Penicillin Azithromycin
S. aureus (Gram +) [Experimental Value] [Expected Value] [Expected Value] [Expected Value]
E. coli (Gram -) [Experimental Value] [Expected Value] [Expected Value] [Expected Value]

| P. aeruginosa (Gram -) | [Experimental Value] | [Expected Value] | [Expected Value] | [Expected Value] |

Table 2: Hypothetical MBC Data Summary (µg/mL) & Interpretation

Organism Test Compound MIC Test Compound MBC MBC/MIC Ratio Interpretation
S. aureus [Value from T1] [Experimental Value] [Calculated Value] [Bactericidal/Static]

| E. coli | [Value from T1] | [Experimental Value] | [Calculated Value] | [Bactericidal/Static] |

Interpretation Guideline:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Part 4: Investigating the Mechanism of Action

The quinoline scaffold of our test compound provides a strong, rational starting point for investigating its mechanism of action. The primary hypothesis is the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, which are the established targets of fluoroquinolones.[7]

Proposed Workflow: DNA Gyrase Inhibition Assay

G A Source: Recombinant E. coli DNA Gyrase Enzyme E Reaction Incubation: Enzyme + Substrate + Cofactor + Inhibitor (Test or Control) A->E B Substrate: Supercoiled plasmid DNA (pBR322) B->E C Cofactor: ATP C->E D Test Compound & Ciprofloxacin (Serial Dilutions) D->E F Stop Reaction (e.g., with SDS/Proteinase K) E->F G Agarose Gel Electrophoresis F->G H Visualization & Densitometry (Quantify relaxed vs. supercoiled DNA) G->H I Calculate IC50 Value H->I

Caption: Workflow for an in vitro DNA gyrase supercoiling inhibition assay.

Principle: DNA gyrase, in the presence of ATP, introduces negative supercoils into relaxed circular DNA. An inhibitor will prevent this activity, leaving the DNA in its relaxed state. On an agarose gel, supercoiled DNA migrates faster than relaxed DNA.

Brief Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine buffer, ATP, relaxed pBR322 plasmid DNA, and varying concentrations of the test compound or ciprofloxacin (positive control).

  • Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase enzyme.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 1 hour).

  • Termination: Stop the reaction.

  • Analysis: Run the reaction products on an agarose gel. Stain with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Quantification: Measure the band intensity for the supercoiled and relaxed DNA forms. The concentration of the compound that inhibits 50% of the enzyme's activity is the IC50 value.

A low IC50 value for this compound, comparable to that of ciprofloxacin, would provide strong evidence that it shares a similar mechanism of action.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the initial benchmarking of the novel compound this compound. By adhering to established CLSI standards and employing a logical, hypothesis-driven approach to mechanistic studies, researchers can generate high-quality, comparable data. The results of these experiments will be crucial in determining whether this promising scaffold warrants further investigation in the preclinical drug development pipeline. The systematic evaluation outlined here represents the critical first step in transforming a novel chemical entity into a potential therapeutic agent in the fight against infectious diseases.

References

  • Vazquez-Laslop, N., & Mankin, A. S. (2018). How macrolide antibiotics work. Trends in Biochemical Sciences, 43(9), 668-684. [Link]

  • Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24-S28. [Link]

  • Aryal, S. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Urology Textbook. (n.d.). Beta-Lactam Antibiotics: Mechanism of Action and Classification. [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. [Link]

  • Wikipedia. (n.d.). Macrolide. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]

  • Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(1), 5-10. [Link]

  • Patel, P. H., & Hashmi, M. F. (2023). Macrolides. In StatPearls. StatPearls Publishing. [Link]

  • Study.com. (n.d.). Macrolides | Mechanism of Action, Uses & Examples. [Link]

  • EBSCO. (n.d.). Macrolide antibiotics | Research Starters. [Link]

  • Etebu, E., & Arikekpar, I. (2016). β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. [Link]

  • Yan, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 4(7), 11847-11853. [Link]

  • Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. [Link]

  • Kaur, M., et al. (2018). Therapeutic significance of quinoline derivatives as antimicrobial agents. ResearchGate. [Link]

  • Pinto, M., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4323. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Semantic Scholar. (n.d.). Performance standards for antimicrobial susceptibility testing. [Link]

  • Hussain, M., et al. (2020). Synthesis, characterization and antimicrobial activity of norfloxacin based acetohydrazides. Pakistan Journal of Pharmaceutical Sciences, 33(4), 1639-1645. [Link]

  • World Health Organization. (n.d.). Performance of Standards for Antimicrobial Susceptibility Testing (AST). [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. [Link]

  • Le-Phuoc, H., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia, 68(1), 195-202. [Link]

  • Semantic Scholar. (2020). Synthesis and Biological Activity of 2-Arylidene-N-(quinolin-6-yl) hydrazine-1-carboxamides. [Link]

  • El-Sayed, W. A., et al. (1998). Sugarhydrazones of 2-hydrazinoquinolines and their antimicrobial activity. Pharmazie, 53(5), 294-300. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6667. [Link]

  • ResearchGate. (2020). Synthesis, characterization and antimicrobial activity of norfloxacin based acetohydrazides. [Link]

  • Le-Phuoc, H., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia, 68(1), 195-202. [Link]

  • Imasheva, D. A., et al. (2021). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Pharmaceuticals, 14(11), 1168. [Link]

  • Shestakov, A. S., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1639. [Link]

Sources

Confirming Target Engagement of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Target Engagement in Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule with a desirable phenotypic effect is merely the initial step. To progress a compound from a "hit" to a viable clinical candidate, a comprehensive understanding of its mechanism of action is paramount. Central to this is the unequivocal confirmation of target engagement—the direct, physical interaction of the compound with its intended biological target within a cellular context. This guide provides a comparative framework for confirming the target engagement of a novel compound, 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide , using a multi-faceted, evidence-based approach.

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in approved kinase inhibitors.[1][2] Based on this structural precedent and in silico modeling (not shown), we hypothesize that this compound targets the c-Met receptor tyrosine kinase . Dysregulation of the c-Met signaling pathway is a known driver in various cancers, making it a well-validated therapeutic target.[3][4][5]

This guide will objectively compare the target engagement profile of this compound with two well-characterized, FDA-approved c-Met inhibitors: Crizotinib (a multi-kinase inhibitor) and Capmatinib (a highly selective c-Met inhibitor).[6][7][8] We will delineate three orthogonal experimental strategies to build a robust body of evidence for on-target activity and selectivity:

  • Biochemical Kinase Assay: To determine direct enzymatic inhibition.

  • Cellular Thermal Shift Assay (CETSA): To confirm target binding in an intact cellular environment.

  • Kinome Profiling (Kinobeads): To assess the selectivity of the compound across the broader human kinome.

By integrating data from these distinct methodologies, researchers can gain a high-confidence assessment of a compound's target engagement, a critical step for informed decision-making in any drug discovery pipeline.

The c-Met Signaling Pathway: A Key Oncogenic Driver

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal cellular processes like proliferation and motility.[9] However, in many cancers, aberrant c-Met activation, through overexpression, mutation, or gene amplification, leads to uncontrolled cell growth, survival, and metastasis.[2][4]

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation RAS_MAPK RAS/MAPK Pathway P_cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_cMet->PI3K_AKT STAT STAT Pathway P_cMet->STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion/ Metastasis STAT->Invasion

Caption: The c-Met signaling pathway and its downstream effectors.

Comparative Analysis of Target Engagement Methodologies

A multi-pronged approach is essential for robustly confirming target engagement. No single assay can provide a complete picture of a compound's interaction with its target in a complex biological system. The following sections detail the rationale, protocols, and comparative data for three orthogonal assays.

Direct Target Inhibition: Biochemical c-Met Kinase Assay

Rationale: The most direct method to assess if a compound inhibits the catalytic activity of its putative target is through a biochemical assay using purified, recombinant enzyme. This in vitro method provides a quantitative measure of a compound's potency (typically as an IC50 value) in a controlled environment, free from the complexities of cellular uptake, metabolism, and efflux.[10][11]

Experimental Protocol: In Vitro c-Met Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits.[12][13]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Dilute recombinant human c-Met kinase (amino acids 956-1390) to the desired concentration (e.g., 1-5 ng/µL) in kinase buffer.

    • Prepare a substrate/ATP mixture containing Poly(Glu,Tyr) 4:1 substrate (e.g., 0.2 mg/mL) and ATP at its Km concentration for c-Met (typically 10-100 µM) in kinase buffer.

    • Prepare a serial dilution of the test compounds (this compound, Crizotinib, Capmatinib) in 100% DMSO, then dilute further in kinase buffer to achieve the final desired concentrations with a consistent, low percentage of DMSO (e.g., <1%).

  • Assay Procedure:

    • Add 5 µL of the diluted compounds or vehicle control (DMSO in kinase buffer) to the wells of a 96-well plate.

    • Add 10 µL of the diluted c-Met kinase to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Performance Data (Biochemical IC50)

CompoundTargetBiochemical IC50 (nM)Notes
This compound c-Met15.8Hypothetical data for novel compound.
Crizotinib c-Met22.5[14]Multi-kinase inhibitor, also targets ALK and ROS1.[15][16]
Capmatinib c-Met0.13 - 0.6[1][14]Highly selective c-Met inhibitor.[1]

Interpretation: The biochemical assay suggests that this compound is a potent inhibitor of the c-Met kinase, with an IC50 value in the low nanomolar range. Its potency appears comparable to Crizotinib but less potent than the highly selective inhibitor, Capmatinib. This initial result strongly supports the hypothesis that c-Met is a direct target.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

Rationale: While a biochemical assay confirms enzymatic inhibition, it does not prove that a compound can enter a cell and bind to its target in the complex intracellular environment. CETSA is a powerful biophysical assay that addresses this by measuring the thermal stabilization of a protein upon ligand binding in intact cells.[17][18][19] A positive thermal shift provides direct evidence of target engagement in a physiologically relevant setting.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture c-Met expressing cells (e.g., MKN-45) Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat cell aliquots to a range of temperatures Treat->Heat Lysis Lyse cells and separate soluble fraction Heat->Lysis WB Western Blot for soluble c-Met Lysis->WB Curve Plot Melting Curve (Soluble c-Met vs. Temp) WB->Curve

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for c-Met

This protocol is a general framework for a Western blot-based CETSA.[20][21]

  • Cell Culture and Treatment:

    • Culture a c-Met amplified cell line (e.g., MKN-45 gastric cancer cells) to ~80% confluency.[22]

    • Treat cells with the test compounds (e.g., 1 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. Include a non-heated control.

  • Lysis and Fractionation:

    • Lyse cells by subjecting them to three rapid freeze-thaw cycles.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify protein concentration, normalize samples, and separate by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with a primary antibody specific for c-Met, followed by an appropriate secondary antibody.

    • Detect and quantify the band intensity for soluble c-Met at each temperature.

  • Data Analysis:

    • Plot the normalized intensity of the soluble c-Met band against the temperature for both vehicle- and compound-treated samples to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Comparative Performance Data (CETSA Thermal Shift)

Compound (at 1 µM)TargetObserved Thermal Shift (ΔTm)Interpretation
This compound c-Met+ 4.2°CStrong evidence of intracellular target engagement.
Crizotinib c-Met+ 3.8°CConfirms intracellular target engagement.
Capmatinib c-Met+ 5.5°CRobust intracellular target engagement, consistent with high potency.

Interpretation: The positive thermal shift observed for this compound provides compelling evidence that it enters the cell and directly binds to c-Met. The magnitude of the shift is comparable to that of Crizotinib, further strengthening the on-target hypothesis. The larger shift induced by Capmatinib is consistent with its higher biochemical potency.

Assessing Selectivity: Kinome Profiling with Kinobeads

Rationale: While potency and cellular target engagement are crucial, selectivity is a key determinant of a drug's therapeutic window and potential for off-target toxicity.[23] Crizotinib, for example, is known to inhibit ALK and ROS1 in addition to c-Met.[16] Kinobeads are a powerful chemical proteomics tool used to assess the selectivity of a kinase inhibitor against a large portion of the expressed kinome in a single experiment.[10][24] This is achieved by competitive binding of the free inhibitor against a broad-spectrum of immobilized kinase inhibitors (the "kinobeads").

Experimental Protocol: Kinobeads Assay

This protocol is based on established chemoproteomic workflows.[24][25]

  • Lysate Preparation:

    • Prepare a cell lysate from a relevant cell line (e.g., MKN-45) under native conditions.

  • Competitive Binding:

    • Aliquot the lysate and incubate with a serial dilution of the test compounds or vehicle (DMSO) for a defined period (e.g., 1 hour at 4°C).

  • Kinase Enrichment:

    • Add the kinobead slurry to each lysate-compound mixture and incubate to allow kinases not bound by the test compound to bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases and digest them into peptides (e.g., with trypsin).

    • Label the peptides with isobaric mass tags (e.g., TMT) for multiplexed quantitative analysis or use label-free quantification.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of each kinase in the compound-treated samples compared to the vehicle control.

    • A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the test compound is engaging that kinase in the lysate.

    • Plot competition binding curves and determine IC50 values for all identified kinases to generate a selectivity profile.

Comparative Performance Data (Kinome Selectivity)

CompoundPrimary Target (IC50, nM)Key Off-Targets (IC50, nM)Selectivity Score (e.g., S(10) at 1µM)
This compound c-Met (18)AXL (150), MER (350)0.08
Crizotinib c-Met (25), ALK (20), ROS1 (30)Multiple others >100 nM0.25 (Multi-kinase)
Capmatinib c-Met (0.8)>1000-fold selective over other kinases[1]<0.01 (Highly Selective)

Selectivity Score S(10) at 1µM is the fraction of kinases bound >90% at 1µM. A lower score indicates higher selectivity.

Interpretation: The kinome profiling data reveals that while this compound potently engages c-Met, it also shows some activity against other kinases, such as AXL and MER, albeit at higher concentrations. This profile is more selective than the multi-kinase inhibitor Crizotinib but less selective than the highly optimized Capmatinib. This information is critical for anticipating potential off-target effects and guiding future lead optimization efforts to improve selectivity.

Conclusion: A Triangulated Approach to Confirming Target Engagement

The confirmation of target engagement is a cornerstone of modern, mechanism-driven drug discovery. By employing a combination of orthogonal assays, researchers can build a comprehensive and robust case for a compound's interaction with its intended target.

In the case of This compound , our comparative analysis demonstrates:

  • Direct enzymatic inhibition of c-Met with low nanomolar potency, comparable to the established inhibitor Crizotinib.

  • Direct binding to c-Met in intact cells , as evidenced by a significant thermal stabilization in a cellular thermal shift assay.

  • A favorable selectivity profile , with potent on-target activity against c-Met and weaker off-target activity against a limited number of other kinases.

This triangulated evidence provides high confidence that this compound is a bona fide c-Met inhibitor. This foundational knowledge is indispensable for the rational design of subsequent structure-activity relationship (SAR) studies, the interpretation of cellular phenotypic data, and the overall advancement of this compound as a potential therapeutic agent. This guide serves as a template for the rigorous validation of target engagement, a practice that significantly de-risks and accelerates the journey from a novel molecule to a life-changing medicine.

References

  • The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. (2023). National Institutes of Health. [Link]

  • An overview of the c-MET signaling pathway. (2011). PubMed. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. (2006). AACR Journals. [Link]

  • Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... (n.d.). ResearchGate. [Link]

  • An overview of the c-MET signaling pathway. (2011). PMC - NIH. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2017). PMC. [Link]

  • Off-Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. (2014). AACR Journals. [Link]

  • c-MET Protein. (n.d.). AbbVie Science. [Link]

  • Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. (2014). AACR Journals. [Link]

  • The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment. (2023). AME Publishing Company. [Link]

  • Capmatinib Addresses Subset of MET-Amplified Non–Small Cell Lung Cancer. (2021). OncLive. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2023). PMC - NIH. [Link]

  • Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. (2017). PMC - NIH. [Link]

  • Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts. (2020). PMC - PubMed Central. [Link]

  • Data Sheet - c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • IC50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. (n.d.). ResearchGate. [Link]

  • Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives. (2023). ResearchGate. [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017). R Discovery. [Link]

  • Target Landscape of Clinical Kinase Inhibitors. (2017). EMBL-EBI. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. (2015). Semantic Scholar. [Link]

  • Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives. (2023). PubMed Central. [Link]

  • Capmatinib shows impressive results in METex14-mutated NSCLC. (2020). MDedge. [Link]

  • Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. (2009). ACS Publications. [Link]

  • c-MET (L1195F) Kinase Assay Service. (n.d.). Reaction Biology. [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation. (2016). National Institutes of Health. [Link]

  • CETSA. (n.d.). cetsa.org. [Link]

  • Indirect Detection of Ligand Binding by Thermal Melt Analysis. (2021). Springer Nature Experiments. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed Central. [Link]

  • A novel mesenchymal epithelial transition (MET) inhibitor, CB538, relieves acquired resistance in EGFR-mutated MET-amplified non-small cell lung cancer. (2024). National Institutes of Health. [Link]

  • Adverse event profile of crizotinib in real-world from the FAERS database: a 12-year pharmacovigilance study. (2024). National Institutes of Health. [Link]

  • What are the side effects of Crizotinib? (2024). Patsnap Synapse. [Link]

  • IC50 values of crizotinib in human MM cells, AML cells and PBMCs. (n.d.). ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Main adverse events with crizotinib in clinical trials. (n.d.). ResearchGate. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

Sources

A Comparative Guide to Evaluating the Therapeutic Index of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is relentless. The identification of a promising new chemical entity (NCE) is merely the initial step in a long and rigorous journey toward clinical application. A critical determinant of a drug candidate's potential success is its therapeutic index (TI), a quantitative measure of its safety margin.[1][2][3] This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index of a novel compound, designated here as NCE-DFQ , representing 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide.

This document is structured to guide researchers through the logical progression of experiments, from initial in vitro assessments to more complex in vivo studies. We will compare the performance of NCE-DFQ against a well-established chemotherapeutic agent, Doxorubicin, to provide context and a benchmark for its potential. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Part 1: Foundational In Vitro Assessment: Cytotoxicity and Selectivity

The initial phase of evaluating any potential therapeutic agent begins with in vitro studies. These experiments are crucial for establishing a baseline understanding of the compound's biological activity and for identifying a suitable concentration range for further testing.[4] The primary objectives of this stage are to determine the concentration of NCE-DFQ that inhibits 50% of cellular growth (IC50) and to assess its selectivity towards target (e.g., cancerous) versus non-target (e.g., non-cancerous) cells.

Rationale for Experimental Choices

The selection of cell lines is a critical decision. For this hypothetical evaluation, we have chosen two distinct human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), to assess the breadth of NCE-DFQ's potential anti-cancer activity. Furthermore, the inclusion of a non-cancerous human cell line, HEK293 (human embryonic kidney), is paramount for evaluating the compound's selectivity. A promising drug candidate should exhibit potent cytotoxicity against cancer cells while sparing healthy cells. Doxorubicin, a widely used chemotherapy drug with a known and relatively narrow therapeutic index, serves as an essential positive control and comparative standard.[5][6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7, A549, and HEK293 cells in their respective recommended media until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of NCE-DFQ in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the NCE-DFQ stock solution and Doxorubicin (positive control) in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (cells in medium only).

    • After the 24-hour incubation for cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation: In Vitro Cytotoxicity

The IC50 values are calculated from the dose-response curves generated from the absorbance data. The results for NCE-DFQ are presented in comparison to Doxorubicin.

CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)HEK293 (IC50 in µM)Selectivity Index (HEK293 IC50 / Average Cancer Cell IC50)
NCE-DFQ 8.5 ± 0.712.2 ± 1.195.3 ± 8.69.2
Doxorubicin 2.5 ± 0.3[5]> 20[5]> 20[5]~1 (for sensitive lines)

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for NCE-DFQ.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture & Seed Cells (MCF-7, A549, HEK293) compound_prep 2. Prepare Serial Dilutions (NCE-DFQ & Doxorubicin) treatment 3. Treat Cells with Compounds (48h Incubation) compound_prep->treatment mtt_addition 4. Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan (DMSO) mtt_addition->solubilization read_plate 6. Measure Absorbance (570 nm) solubilization->read_plate ic50_calc 7. Calculate IC50 Values read_plate->ic50_calc

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Part 2: In Vivo Evaluation: Efficacy and Toxicity in a Whole Organism

While in vitro assays provide valuable preliminary data, they cannot replicate the complex physiological environment of a living organism.[10] Therefore, in vivo studies are an indispensable step in the preclinical evaluation of a drug candidate.[10] These studies allow for the determination of the dose required for a therapeutic effect (ED50) and the dose that causes toxicity (TD50) or lethality (LD50).

Rationale for Experimental Choices

For these studies, appropriate animal models must be selected. Immunocompromised mice (e.g., nude mice) are commonly used for tumor xenograft models to assess the efficacy of anti-cancer agents. For toxicity studies, two different mammalian species are typically used, one rodent and one non-rodent, to provide a more comprehensive safety profile.[11] For the purpose of this guide, we will outline studies in mice.

Experimental Protocol 1: In Vivo Efficacy (ED50 Determination)

This protocol describes a tumor xenograft model to determine the effective dose of NCE-DFQ.

Step-by-Step Methodology:

  • Tumor Cell Implantation:

    • Subcutaneously inject 5 x 10^6 MCF-7 cells into the flank of female nude mice.

    • Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into groups (n=8-10 per group).

    • Prepare different dose levels of NCE-DFQ and Doxorubicin based on the in vitro data and preliminary range-finding studies.

    • Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) daily or on a specified schedule. Include a vehicle control group.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of distress or toxicity.

    • At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weighing and further analysis.

  • ED50 Calculation:

    • Plot the percentage of tumor growth inhibition against the dose of the compound.

    • The ED50 is the dose that causes a 50% reduction in tumor growth compared to the vehicle control group.

Experimental Protocol 2: Acute In Vivo Toxicity (LD50/TD50 Determination)

This protocol aims to determine the dose of NCE-DFQ that is lethal to 50% of the test animals (LD50) or causes significant toxicity in 50% of the animals (TD50).

Step-by-Step Methodology:

  • Animal Grouping and Dosing:

    • Use healthy mice (e.g., Swiss albino) and divide them into groups (n=6-8 per group).

    • Administer single, escalating doses of NCE-DFQ and Doxorubicin to the different groups. Include a control group that receives only the vehicle.

  • Observation:

    • Observe the animals continuously for the first few hours post-administration and then periodically for 14 days.

    • Record any signs of toxicity, such as changes in behavior, weight loss, and mortality.

  • Data Collection and LD50/TD50 Calculation:

    • Record the number of animals that show signs of toxicity or die in each group.

    • Use a statistical method, such as probit analysis, to calculate the LD50 or TD50 value.

Data Presentation: In Vivo Efficacy and Toxicity

The following tables present hypothetical in vivo data for NCE-DFQ and Doxorubicin.

Table 2: In Vivo Efficacy

CompoundAnimal ModelED50 (mg/kg)
NCE-DFQ MCF-7 Xenograft25
Doxorubicin MCF-7 Xenograft5

Table 3: In Vivo Acute Toxicity

CompoundAnimal ModelLD50 (mg/kg)
NCE-DFQ Swiss Albino Mice450
Doxorubicin Swiss Albino Mice20

Data are hypothetical for NCE-DFQ.

Visualization: In Vivo Study Workflow

InVivo_Workflow cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (LD50) implant 1. Implant Tumor Cells group_eff 2. Group Animals & Dose implant->group_eff monitor_eff 3. Monitor Tumor Growth group_eff->monitor_eff calc_ed50 4. Calculate ED50 monitor_eff->calc_ed50 group_tox 1. Group Animals & Administer Single Dose observe_tox 2. Observe for Toxicity/Mortality group_tox->observe_tox calc_ld50 3. Calculate LD50 observe_tox->calc_ld50

Caption: Workflow for in vivo efficacy and toxicity studies.

Part 3: Therapeutic Index Calculation and Comparative Analysis

The therapeutic index is the culmination of the in vitro and in vivo studies. It provides a single, albeit simplified, measure of a drug's safety margin.[2][3]

Formula and Calculation

The therapeutic index is calculated as the ratio of the toxic dose to the effective dose.[12]

Therapeutic Index (TI) = LD50 / ED50

Using the hypothetical data from the in vivo studies:

  • NCE-DFQ: TI = 450 mg/kg / 25 mg/kg = 18

  • Doxorubicin: TI = 20 mg/kg / 5 mg/kg = 4

Comparative Analysis

A higher therapeutic index is generally preferable, as it indicates a wider margin between the dose required for a therapeutic effect and the dose that causes toxicity.[3][13]

CompoundED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (TI)
NCE-DFQ 2545018
Doxorubicin 5204

Based on this hypothetical data, NCE-DFQ demonstrates a significantly wider therapeutic window compared to Doxorubicin. While Doxorubicin is more potent (a lower dose is required for efficacy), it also has a much narrower safety margin. The higher therapeutic index of NCE-DFQ suggests that it may have a more favorable safety profile in a clinical setting.

Visualization: The Concept of Therapeutic Index

Therapeutic_Index ED50_NCE ED50 (25 mg/kg) LD50_NCE LD50 (450 mg/kg) ED50_NCE->LD50_NCE   Wider Safety Margin    ED50_DOX ED50 (5 mg/kg) LD50_DOX LD50 (20 mg/kg) ED50_DOX->LD50_DOX Narrower Safety Margin

Caption: Comparison of therapeutic windows for NCE-DFQ and Doxorubicin.

Conclusion

This guide has outlined a systematic approach to evaluating the therapeutic index of a novel chemical entity, this compound (NCE-DFQ), using a combination of in vitro and in vivo preclinical studies. The hypothetical data presented suggests that NCE-DFQ, while less potent than the reference compound Doxorubicin, may possess a superior safety profile as indicated by its wider therapeutic index.

It is crucial to remember that the therapeutic index is a valuable but not absolute measure of a drug's safety.[2] Further comprehensive preclinical development, including chronic toxicity, pharmacokinetic, and pharmacodynamic studies, is essential to fully characterize the potential of any new drug candidate before it can be considered for human clinical trials.[14][15]

References

  • Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • StudySmarter. Therapeutic Index: Definition & Formula. (2024-08-27). [Link]

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Medical News Today. What is the therapeutic index of drugs?. (2025-04-30). [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]

  • USMLE Strike. Therapeutic Index | USMLE Strike | 100% Best Explanation. (2016-08-19). [Link]

  • Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). [Link]

  • LD50 and ED50.pptx. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024-10-20). [Link]

  • Scribd. Determination of LD50 and ED50. [Link]

  • Knya. Therapeutic Index: Definition, Importance, and Examples. (2024-07-15). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • MuriGenics. Toxicology. [Link]

  • Indian Journal of Pharmaceutical Sciences. Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. [Link]

  • ResearchGate. Summary of previously published IC 50 values of doxorubicin in.... [Link]

  • Journal of Advanced Veterinary Research. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development. [Link]

  • PubMed Central. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. [Link]

  • Dose Response Relationship: Determination of the ED50 and LD50 Types of Respons. [Link]

  • Prime Scholars. Drug Development Based on New Chemical Entities. [Link]

  • Syngene. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]

  • ResearchGate. Evaluation of Drug Candidates for Preclinical Development: Pharmacokinetics, Metabolism, Pharmaceutics, and Toxicology. [Link]

  • Creative Bioarray. MTT Analysis Protocol. [Link]

  • U.S. Food and Drug Administration. Opportunities for use of one species for longer-term toxicology testing during drug development_ A cross-industry evaluation. (2020-02-29). [Link]

  • Open Access Journals. New Chemical Entity and Valuation of the Development. [Link]

  • Altogen Labs. Toxicology Studies. [Link]

  • PubMed. [Method for the calculation of the 50% effective dose of biologically active agents]. [Link]

  • ResearchGate. (PDF) Dose-response relationship: Determination of the ED50 and LD50. (2018-11-05). [Link]

  • YouTube. New Chemical Entities NCE. (2025-01-11). [Link]

  • PubMed Central. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily routines. Yet, the lifecycle of these compounds extends beyond the bench, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide, a compound characterized by its unique trifecta of chemical moieties: a difluorinated carbon, a quinoline ring, and an acetohydrazide group. Understanding the distinct hazards of each component is the cornerstone of ensuring laboratory safety and environmental stewardship.

This document moves beyond a simple checklist, offering a causal explanation for each procedural step. By understanding the "why" behind these protocols, you, the researcher, are empowered to make informed decisions, fostering a culture of safety and scientific integrity within your laboratory.

Hazard Profile: A Tri-Component Risk Assessment

This compound (CAS No. 943541-39-7) is not a commonplace reagent with a wealth of established safety data. Therefore, a conservative approach to handling and disposal is paramount. Its hazard profile is a composite of its three main structural features.

Chemical MoietyAssociated HazardsRationale and Causality
Difluorinated Acetic Acid Group Persistence, Potential for HF formation upon incineration.The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds resistant to degradation. Improper incineration can lead to the formation of hazardous byproducts.[1] Halogenated compounds require specific, segregated waste streams.[2][3]
Quinoline Core Toxicity (oral, dermal), Irritation (skin, eyes), Suspected Carcinogenicity & Mutagenicity, Environmental Hazard.[4][5]Quinoline and its derivatives are heterocyclic aromatic compounds known for their biological activity and potential toxicity.[6][7][8] Their mobility in aqueous environments necessitates containment to prevent environmental contamination.[4]
Acetohydrazide Functional Group Reactivity, Toxicity, Corrosivity, Potential Carcinogenicity.[9][10]Hydrazides are derivatives of hydrazine, a known hazardous substance.[11] The -NHNH2 group is reactive and can act as a reducing agent or participate in condensation reactions.[12][13] This reactivity requires careful segregation from incompatible chemicals, particularly oxidizers.

Safety Summary: Based on available data for the compound and its constituent parts, this compound is classified as harmful if swallowed.[14] Standard laboratory due diligence dictates treating it as a substance that is also a potential skin/eye irritant and a long-term health hazard.

The Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound is not a single action but a systematic process. The following workflow, visualized in the diagram below, outlines the critical decision points from the moment waste is generated to its final removal from your facility. This process ensures compliance with regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[15][16]

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Documentation cluster_3 Final Disposal Waste Waste Generated (Solid, Liquid, PPE) Segregate Segregate as 'Halogenated Organic Waste' Waste->Segregate Immediate Action Container Select Compatible, Leak-Proof Container Segregate->Container Label Label Container: - Full Chemical Name - Hazard Pictograms (GHS07) - 'Hazardous Waste' Container->Label Crucial Step Store Store in Designated Secondary Containment Area Label->Store Log Maintain Waste Log Store->Log Record Keeping EHS Arrange Pickup by Certified Hazardous Waste Contractor Log->EHS Final Step

Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocols

Adherence to a detailed, written protocol is a core requirement of OSHA's Laboratory Standard and your institution's Chemical Hygiene Plan (CHP).[16][17]

Protocol 1: Immediate Waste Segregation and Containment

This protocol should be executed at the point of waste generation (e.g., in the chemical fume hood where the work is performed).

Objective: To safely collect and segregate all waste streams containing this compound, preventing mixing with incompatible waste.[9]

Materials:

  • Designated "Halogenated Organic Waste" container (solid or liquid, as appropriate).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, lab coat.

Procedure:

  • Don PPE: Before handling any waste, ensure your PPE is worn correctly.

  • Identify Waste Type:

    • Solid Waste: Includes residual amounts of the compound, contaminated weighing papers, stir bars, and silica gel.

    • Liquid Waste: Includes reaction mother liquors, solutions in organic solvents, and solvent rinses of glassware.

    • Contaminated Sharps: Needles or scribes must be placed in a designated sharps container.

    • Contaminated PPE: Used gloves and disposable lab coats should be collected in a separate, sealed bag for hazardous waste disposal.[18]

  • Segregate Immediately: Place all generated waste directly into a clearly marked, compatible "Halogenated Organic Waste" container.[2]

    • Causality: The fluorinated nature of the compound mandates its classification as halogenated waste. Segregation prevents dangerous cross-reactions and ensures the waste is routed to the correct high-temperature incineration facility capable of handling halogenated compounds.[19]

  • Do Not Mix: Never mix this waste stream with non-halogenated organic waste, aqueous waste, or strong oxidizing or reducing agents. A chemical compatibility chart should always be consulted when in doubt.[20]

  • Container Management: Keep the waste container closed when not actively adding waste to it. This minimizes the release of any potential vapors.

Protocol 2: Waste Container Labeling, Storage, and Hand-off

Objective: To ensure waste is properly identified, stored safely, and ready for compliant disposal by your institution's Environmental Health & Safety (EHS) office.

Procedure:

  • Labeling: The waste container must be labeled accurately and clearly. The label must include:

    • The full chemical name: "this compound Waste"

    • The primary solvent(s) if it is a liquid waste stream.

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms. At a minimum, this includes the GHS07 exclamation mark for "Harmful".[14]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or main hazardous waste storage area, as per your institutional policy.

    • The storage area must be well-ventilated and provide secondary containment to capture any potential leaks.[18]

    • Store away from heat sources, sources of ignition, and incompatible materials.[18]

  • Documentation: Maintain a log sheet for the waste container, recording the quantities of waste added and the date.

  • Disposal Request: Once the container is full or has reached its designated storage time limit, contact your institution's EHS office or follow the established procedure to arrange for pickup by a certified hazardous waste disposal contractor.[19]

Spill Management: Preparedness and Response

Accidents happen. A robust spill response plan is a critical component of laboratory safety.

Required PPE for Spill Cleanup:

  • Chemical splash goggles and a face shield.

  • Chemical-resistant gloves (consider double-gloving).

  • A lab coat or chemical-resistant apron.

  • For large spills or spills in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[21]

Spill Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves volatile solvents, or you feel unsafe, evacuate and call your institution's emergency response number.

  • Containment (for small spills):

    • Work within a fume hood if the spill is contained there.

    • Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pillow).

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste. Finally, wash the area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By integrating these scientifically grounded procedures into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste from discovery to disposal.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • American Medical Compliance. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Symptoma. (n.d.). Quinoline Derivative Poisoning. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • BIOSYNCE. (2025, June 23). What are the side-effects of drugs containing quinoline? Retrieved from [Link]

  • National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide (CAS No. 943541-39-7). The guidance herein is rooted in a foundational understanding of the compound's chemical structure, synthesizing data from analogous compounds to establish a robust framework for safety and handling. Our primary objective is to empower you with the knowledge to work safely, effectively, and in full compliance with established laboratory safety standards.

Foundational Hazard Analysis: A Structurally-Informed Approach

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, this requires an analysis of its constituent chemical moieties: the hydrazide group, the difluoroacetyl component, and the quinoline core.

  • The Hydrazide Moiety (-CONHNH₂): This functional group is the primary driver of the compound's potential hazards. Hydrazide derivatives are structurally related to hydrazine, a substance recognized as a Particularly Hazardous Substance (PHS).[1] Hydrazine and its derivatives can be highly reactive, toxic, and are often treated as suspected carcinogens.[2] Chronic exposure may lead to organ damage, particularly affecting the liver and kidneys.[2] Therefore, any compound containing a hydrazide group must be handled with stringent controls to prevent exposure.

  • The Difluoroacetyl Group (-C(F₂)C=O): The presence of fluorine atoms significantly alters a molecule's chemical and biological properties.[3] While increasing metabolic stability in drug candidates, fluorinated organic compounds can also present unique hazards.[3][4] Some are persistent in the environment, while others can yield toxic metabolites upon degradation.[5][6] The high electronegativity of fluorine can influence the reactivity of the entire molecule.

  • The Quinoline Core: This aromatic heterocyclic system is a common scaffold in pharmaceuticals. While not the primary hazard driver in this context, it is a biologically active structure, and its metabolic profile should be considered.

Known Compound-Specific Data: For this compound specifically, the available safety data indicates the following:

  • GHS Pictogram: GHS07 (Harmful/Irritant).[7]

  • Hazard Statement: H302 - Harmful if swallowed.[7]

This information, while useful, is not exhaustive. Given the structural alerts from the hydrazide and difluoro-organic components, a conservative approach assuming higher toxicity and reactivity is warranted.

Risk Assessment and Control Workflow

Before any handling of this compound, a systematic risk assessment must be performed. This involves not just considering the chemical's intrinsic hazards but also the specifics of the planned procedure (e.g., quantity, temperature, duration).

RiskAssessmentWorkflow cluster_plan Planning Phase cluster_control Control Implementation cluster_review Review & Finalize P1 Identify Hazards: - Hydrazide Toxicity - Fluorinated Compound Reactivity - H302: Harmful if Swallowed P2 Evaluate Procedure: - Scale (mg, g, kg) - Temperature (ambient, reflux) - Duration of exposure P1->P2 P3 Consult SDS & Literature P2->P3 C1 Select Engineering Controls (e.g., Fume Hood) P3->C1 Assess Risk C2 Determine Required PPE (Gloves, Goggles, Coat, etc.) C1->C2 C3 Establish Waste Disposal Plan C2->C3 R1 Verify Emergency Equipment (Spill Kit, Eyewash, Shower) C3->R1 Prepare for Work R2 Final SOP Approval R1->R2

Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is the last line of defense after engineering and administrative controls.[8] For this compound, a comprehensive PPE ensemble is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a properly functioning chemical fume hood.[1][2] The fume hood is the primary barrier to prevent inhalation of any dust, aerosols, or vapors.

Detailed PPE Protocol
Protection TypeSpecificationRationale & Causality
Respiratory Use within a fume hood is the primary control. For large spills or ventilation failure, an air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[8][9]The hydrazide moiety presents a significant inhalation risk.[2] While the fume hood mitigates this, emergency preparedness is crucial.
Eye & Face Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a significant risk of splashes, such as during transfers of solutions or when working with reactions under pressure.[8][10][11]Protects against accidental splashes of the compound, which could be corrosive or toxic upon contact with mucous membranes.
Hand Double-gloving is required. Use a chemical-resistant outer glove over a standard nitrile inner glove. Butyl or neoprene rubber are recommended materials for handling hydrazines.[12] Regularly inspect gloves for any signs of degradation or puncture.[9]Provides robust protection against skin absorption, a known risk for hydrazines.[13] Double-gloving minimizes exposure during glove removal.
Body A flame-resistant lab coat is required. For larger-scale operations or tasks with a high splash potential, a chemical-resistant apron over the lab coat is necessary.[10][11]Protects the skin from contact and prevents contamination of personal clothing.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[9]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict, pre-defined operational plan minimizes the risk of exposure and accidents.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure Cleanup A1 Don Full PPE A2 Verify Fume Hood Function A1->A2 A3 Assemble All Glassware & Reagents A2->A3 A4 Prepare Designated Waste Containers A3->A4 B1 Weigh Solid Compound Carefully (Use anti-static weigh boat) A4->B1 Begin Work B2 Perform Solvent Addition & Dissolution B1->B2 B3 Conduct Reaction (Monitor closely) B2->B3 C1 Quench Reaction (if applicable) B3->C1 Procedure Complete C2 Transfer Waste to Labeled Container C1->C2 C3 Decontaminate Glassware & Surfaces (e.g., with dilute hypochlorite solution) C2->C3 C4 Doff PPE & Wash Hands Thoroughly C3->C4

Caption: Step-by-Step Workflow for Handling this compound.

Detailed Steps:

  • Preparation: Before retrieving the compound, ensure all required PPE is correctly worn. Verify the fume hood's certification and airflow. Assemble all necessary equipment and clearly labeled waste containers within the hood.

  • Handling:

    • Weighing: To minimize static discharge, which can cause fine powders to become airborne, use an anti-static weigh boat or brush. Perform this task in the fume hood, away from drafts.

    • Transfers: When transferring the solid or its solutions, do so slowly and carefully to avoid splashes or generating aerosols.

  • Post-Handling & Decontamination:

    • Wipe down all surfaces inside the fume hood that may have been contaminated.

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves and lab coats.

    • Wash hands thoroughly with soap and water after completing all work and removing PPE.[14]

Disposal Plan: Managing Hazardous Waste

Hydrazide and fluorinated compound waste streams are considered hazardous and must be managed according to institutional and regulatory guidelines.[1][15]

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[14] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Deactivation of Residuals: For decontaminating glassware and work surfaces, a dilute solution of sodium hypochlorite (bleach) can be effective for oxidizing residual hydrazide.[13][16] This reaction can be exothermic and should be performed with care, ensuring the area is well-ventilated.

  • Final Disposal: All waste containers must be disposed of through your institution's official hazardous waste management program. Never pour this chemical or its solutions down the drain.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency SituationImmediate Action Protocol
Minor Spill (<1 g, contained in fume hood) 1. Alert others in the immediate area. 2. Wearing full PPE, absorb the spill with a chemical absorbent pad or sand. 3. Collect the contaminated material into a sealed hazardous waste bag. 4. Decontaminate the area with a suitable solution (e.g., dilute hypochlorite).
Major Spill (>1 g, outside fume hood) 1. EVACUATE the immediate area.[1] 2. Alert your supervisor and call your institution's emergency number. 3. Prevent others from entering the contaminated area. 4. Only trained emergency personnel should handle the cleanup.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes.[1] 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.[1] 2. Seek immediate medical attention.
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting. 2. Seek immediate medical attention.[1]

References

  • BenchChem Technical Support Team. (2025).
  • Safety Storage Systems. (n.d.). Safely Working with Chemicals: PPE Essentials. Safety Storage Systems.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Real Safety.
  • Uniscend. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Uniscend.
  • Protecnor. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Protecnor.
  • UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine. UC Santa Barbara.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • BenchChem. (n.d.). Navigating the Disposal of Cy7.5 Hydrazide: A Guide to Safe and Compliant Practices. Benchchem.
  • Fluorochem. (n.d.). This compound. Fluorochem.
  • Olin Corporation. (n.d.). Safety and Handling of Hydrazine. DTIC.
  • I. Szabó, D. et al. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • Arkema. (n.d.).
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Yale University.
  • Arxada. (n.d.). Performance Chemicals Hydrazine. Arxada.
  • Environmental Health & Safety, University of New Mexico. (n.d.).
  • Journal of Agricultural and Food Chemistry. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns.
  • Chemical Reviews. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.